5,6-Dimethoxy-1-aminoindane HCl
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-10-5-7-3-4-9(12)8(7)6-11(10)14-2;/h5-6,9H,3-4,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULANTAURATVCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(CCC2=C1)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700666 | |
| Record name | 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83402-82-8 | |
| Record name | 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 83402-82-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Enigmatic Mechanism of 5,6-Dimethoxy-1-aminoindane HCl: A Technical Guide to a Novel Psychoactive Scaffold
Abstract
This technical guide provides a comprehensive examination of the putative mechanism of action of 5,6-Dimethoxy-1-aminoindane hydrochloride (5,6-MeO-1-AI HCl). While direct pharmacological data on this specific entity is sparse, this document synthesizes current knowledge from the broader class of aminoindane derivatives to construct a scientifically rigorous and predictive model of its molecular interactions. We will delve into the structure-activity relationships that define the pharmacology of aminoindanes, their primary interactions with monoamine transporters, and the downstream signaling consequences. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced pharmacology of this emerging class of psychoactive compounds.
Introduction: The Aminoindane Framework
The aminoindane scaffold is a rigid analogue of phenethylamine, a core structure in many psychoactive compounds, including amphetamines and MDMA. This structural constraint has profound implications for their pharmacological profiles, often leading to altered selectivity for monoamine transporters and a reduction in certain neurotoxic effects associated with their more flexible counterparts. Aminoindanes have garnered significant interest as research tools and have also appeared as novel psychoactive substances (NPS).[1][2][3] Their mechanism of action is primarily centered on their ability to function as monoamine releasing agents and reuptake inhibitors.[4][5][6]
Predicted Primary Pharmacological Target: Monoamine Transporters
Based on the extensive research into analogous compounds such as 5,6-Methylenedioxy-2-aminoindane (MDAI) and 5-Methoxy-6-methyl-2-aminoindane (MMAI), the primary pharmacological targets of 5,6-Dimethoxy-1-aminoindane are predicted to be the plasma membrane transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).[1][4][5][7][8]
The Dual Action: Reuptake Inhibition and Neurotransmitter Release
Aminoindanes typically exhibit a dual mechanism at monoamine transporters:
-
Competitive Reuptake Inhibition: They bind to the transporter protein, preventing the reuptake of endogenous neurotransmitters from the synaptic cleft.
-
Substrate-Type Release (Efflux): They are transported into the presynaptic neuron by the monoamine transporters. Once inside, they disrupt the vesicular storage of neurotransmitters and induce a reversal of transporter function, leading to a non-exocytotic release of neurotransmitters into the synapse.[6]
The balance between reuptake inhibition and release, as well as the selectivity for SERT, DAT, and NET, is highly dependent on the substitution pattern on the indane ring.
Structure-Activity Relationship and Predicted Selectivity
The substitution pattern on the aromatic ring of the aminoindane structure is a key determinant of its selectivity for the different monoamine transporters.
-
Methoxy and Methylenedioxy Groups: Compounds like MDAI and MMAI, which have substitutions at the 5 and 6 positions, generally show a preference for the serotonin transporter (SERT).[1][7] For instance, MMAI is a selective serotonin releasing agent with high affinity for SERT.[1] MDAI acts as a selective serotonin and norepinephrine releasing agent.[9]
-
The 1-Amino vs. 2-Amino Position: The position of the amine group on the indane ring also influences activity. While many studied psychoactive aminoindanes are 2-aminoindane derivatives, 1-aminoindane derivatives are also pharmacologically active.[10] For example, the (R)-enantiomer of 1-aminoindane is an active metabolite of the anti-Parkinsonian drug rasagiline and exhibits neuroprotective and catecholamine-modulating effects.[10]
Given these principles, it is plausible that 5,6-Dimethoxy-1-aminoindane will exhibit a significant affinity for the serotonin transporter, potentially with additional activity at norepinephrine and dopamine transporters. The dimethoxy substitutions at the 5 and 6 positions are likely to confer a strong serotonergic component to its pharmacological profile.
Downstream Signaling Pathways
The interaction of 5,6-Dimethoxy-1-aminoindane with monoamine transporters is predicted to initiate a cascade of downstream signaling events, primarily through the increased synaptic concentrations of serotonin, and potentially dopamine and norepinephrine.
Serotonergic Signaling
An increase in synaptic serotonin will lead to the activation of a wide array of postsynaptic serotonin receptors. The subjective and physiological effects will largely depend on the specific receptor subtypes that are activated. Of particular interest are the 5-HT2A receptors, which are known to mediate the psychedelic effects of many classic hallucinogens.[11][12][13][14] Activation of other serotonin receptors, such as 5-HT1A, can modulate these effects and contribute to the overall pharmacological profile.[12]
Catecholaminergic Signaling
To the extent that 5,6-Dimethoxy-1-aminoindane interacts with DAT and NET, it will also enhance dopaminergic and noradrenergic signaling. Increased dopamine in brain regions like the nucleus accumbens is associated with reward and reinforcing effects, while increased norepinephrine contributes to stimulant effects such as increased heart rate, blood pressure, and alertness.
Experimental Protocols for Characterization
To definitively elucidate the mechanism of action of 5,6-Dimethoxy-1-aminoindane HCl, a series of in vitro and in vivo experiments are necessary.
In Vitro Assays
-
Radioligand Binding Assays: To determine the affinity of 5,6-Dimethoxy-1-aminoindane for SERT, DAT, and NET, as well as a panel of relevant neurotransmitter receptors.
-
Synaptosomal Uptake Assays: To measure the potency of 5,6-Dimethoxy-1-aminoindane in inhibiting the reuptake of radiolabeled serotonin, dopamine, and norepinephrine into isolated nerve terminals.
-
Neurotransmitter Release Assays: To quantify the ability of 5,6-Dimethoxy-1-aminoindane to induce the release of pre-loaded radiolabeled neurotransmitters from synaptosomes.
In Vivo Studies
-
Microdialysis: To measure the extracellular concentrations of serotonin, dopamine, and norepinephrine in specific brain regions of awake, freely moving animals following administration of 5,6-Dimethoxy-1-aminoindane.
-
Behavioral Pharmacology: To assess the behavioral effects in animal models, such as locomotor activity, drug discrimination, and head-twitch response (a behavioral proxy for 5-HT2A receptor activation).
Data Presentation
While specific quantitative data for 5,6-Dimethoxy-1-aminoindane HCl is not yet available, the following table presents data for related aminoindane compounds to provide a comparative context.
| Compound | SERT Release (EC50, nM) | DAT Release (EC50, nM) | NET Release (EC50, nM) |
| MDAI | 114 | 1334 | 117 |
| MMAI | 31 | >10,000 | 3,101 |
| 2-AI | >10,000 | 439 | 86 |
| Data adapted from existing literature.[7] |
Visualizing the Mechanism
The following diagrams illustrate the predicted mechanism of action of 5,6-Dimethoxy-1-aminoindane and a typical experimental workflow for its characterization.
Figure 1: Predicted mechanism of 5,6-Dimethoxy-1-aminoindane at the serotonin synapse.
Figure 2: A typical experimental workflow for characterizing the pharmacology of a novel aminoindane.
Conclusion and Future Directions
While the precise mechanism of action of 5,6-Dimethoxy-1-aminoindane HCl remains to be empirically determined, the wealth of data on related aminoindane derivatives provides a strong foundation for a predictive pharmacological model. It is anticipated that this compound will act as a monoamine releasing agent and reuptake inhibitor with a notable selectivity for the serotonin transporter. The potential for this compound to serve as a valuable research tool for probing the intricacies of the serotonergic system is significant. Future research should focus on the comprehensive in vitro and in vivo characterization of 5,6-Dimethoxy-1-aminoindane to validate these predictions and fully elucidate its unique pharmacological profile. Such studies will not only enhance our understanding of this specific molecule but also contribute to the broader knowledge of structure-activity relationships within the expanding class of aminoindane-based psychoactive compounds.
References
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The Drugs Wheel. DrugWatch Information Sheet MDAI. 2014. Available from: [Link]
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Pinterova, N., Horsley, R. R., & Palenicek, T. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 8, 236. Available from: [Link]
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Gallagher, C. T. (2012). 5,6-Methylenedioxy-2-aminoindane: From laboratory curiosity to 'legal high'. Human Psychopharmacology: Clinical and Experimental, 27(2), 106-112. Available from: [Link]
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LookChem. 1-AMINOINDANE HYDROCHLORIDE(CAS 70146-15-5). Available from: [Link]
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DEA.gov. Characterization of the “Methylenedioxy-2-aminoindans”. Available from: [Link]
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Simmler, L. D., Rickli, A., Hoener, M. C., & Liechti, M. E. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Journal of Pharmacology and Experimental Therapeutics, 348(3), 458-467. Available from: [Link]
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PubChem. 5,6-Dimethoxy-1-indanone. Available from: [Link]
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Wikipedia. MDAI. Available from: [Link]
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Wallach, J., Cao, A. B., Calkins, M. M., et al. (2021). Discovery of Highly Selective 5-HT2A Agonists using Structure-guided Design. bioRxiv. Available from: [Link]
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Wikipedia. 2-Aminoindane. Available from: [Link]
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Cunningham, J. A., & Appel, J. B. (1987). Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. Journal of the American Chemical Society. Available from: [Link]
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ResearchGate. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Available from: [Link]
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Olson, D. E. (2021). Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. Journal of the American Chemical Society. Available from: [Link]
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Rothman, R. B., Baumann, M. H., Dersch, C. M., et al. (2000). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Psychopharmacology, 144(4), 379-387. Available from: [Link]
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Wikipedia. 1-Aminoindane. Available from: [Link]
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precisionFDA. 1-AMINOINDANE HYDROCHLORIDE. Available from: [Link]
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Chem, J. A. C. S. (2022). Discovery of Highly Potent Serotonin 5-HT2 Receptor Agonists Inspired by Heteroyohimbine Natural Products. ACS Medicinal Chemistry Letters, 13(5), 764-770. Available from: [Link]
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ResearchGate. Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. Available from: [Link]
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Neuropharmacological Profile of 5,6-Dimethoxy-1-aminoindane HCl: A Technical Guide
Executive Summary
5,6-Dimethoxy-1-aminoindane (MEI) is a rigid analogue of phenethylamine and a member of the substituted aminoindane class of compounds. While direct and extensive pharmacological data for MEI is sparse in peer-reviewed literature, its neuropharmacological profile can be effectively inferred through the systematic analysis of its structural congeners. This guide synthesizes available data on closely related aminoindanes to construct a scientifically-grounded profile for MEI. The primary mechanism of action for this class of compounds is interaction with monoamine transporters, functioning as neurotransmitter releasing agents with varying selectivity. This document provides an in-depth analysis of these interactions, structure-activity relationships, off-target binding profiles, and detailed experimental protocols for their characterization.
Introduction: The Aminoindane Scaffold
The 2-aminoindane structure represents a conformationally constrained analogue of phenethylamine, where the ethylamine side chain is cyclized into an indane ring system. This structural rigidity provides a valuable tool for probing the binding pockets of monoamine transporters and receptors. Compounds in this family, such as 5,6-methylenedioxy-2-aminoindane (MDAI) and 2-aminoindane (2-AI) itself, have emerged as research chemicals and novel psychoactive substances (NPS).[1] Their pharmacology is primarily defined by their ability to act as substrates for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, inducing non-exocytotic neurotransmitter release.[2]
5,6-Dimethoxy-1-aminoindane is distinguished by two key features: the amine at the 1-position rather than the 2-position, and the presence of methoxy groups at the 5 and 6 positions. These substitutions are known to significantly influence potency and selectivity, typically enhancing affinity for the serotonin transporter (SERT).
Primary Mechanism of Action: Monoamine Transporter Substrates
The central neuropharmacological action of aminoindanes is their function as monoamine transporter substrates, leading to the release of dopamine, norepinephrine, and/or serotonin from presynaptic terminals. This action is distinct from reuptake inhibition; as substrates, they are transported into the neuron, disrupting the vesicular storage of neurotransmitters and promoting reverse transport out of the cell through the transporter itself.[2]
The following diagram illustrates this proposed mechanism at a monoaminergic synapse.
Caption: Proposed mechanism of MEI as a monoamine releasing agent.
Structure-Activity Relationships from Key Analogues
To predict the profile of MEI, we can analyze the experimentally determined activities of its closest analogues. The addition of electron-donating groups (like methoxy or a methylenedioxy bridge) to the aromatic ring of 2-aminoindane drastically shifts its selectivity towards the serotonin transporter.
The parent compound, 2-aminoindane (2-AI), is primarily a catecholamine (dopamine and norepinephrine) releaser. Adding a single methoxy group at the 5-position (5-MeO-AI) introduces significant serotonergic activity. The compound 5,6-methylenedioxy-2-aminoindane (MDAI), which is structurally related to the dimethoxy pattern of MEI, is a potent and selective serotonin releasing agent.[2]
Table 1: Monoamine Release Potency (EC₅₀) for 2-Aminoindane Analogues
| Compound | DAT Release EC₅₀ (nM) | NET Release EC₅₀ (nM) | SERT Release EC₅₀ (nM) | DAT/SERT Ratio |
|---|---|---|---|---|
| 2-Aminoindane (2-AI) | 439 | 86 | >10,000 | <0.04 |
| 5-Methoxy-2-aminoindane (5-MeO-AI) | 1,327 | 785 | 331 | 4.0 |
| MDAI | 1,280 | 106 | 133 | 9.6 |
Data synthesized from Parker et al., 2019.[2] The DAT/SERT ratio indicates selectivity for SERT over DAT.
Based on these data, it is highly probable that 5,6-Dimethoxy-1-aminoindane (MEI) is a potent serotonin releasing agent with significantly less activity at DAT and NET, likely exhibiting a profile similar to or more potent than MDAI.
Secondary Pharmacology: Receptor Binding Profile
Beyond their primary action on transporters, many psychoactive compounds exhibit affinity for various G-protein coupled receptors (GPCRs). These off-target interactions can modulate the primary effects or contribute to side effects. Studies on 2-aminoindane analogues reveal moderate to high affinity for α₂-adrenergic receptor subtypes.[2]
Table 2: Receptor Binding Affinities (Kᵢ) for 2-Aminoindane Analogues
| Compound | α₂ₐ Kᵢ (nM) | α₂ₑ Kᵢ (nM) | α₂C Kᵢ (nM) | 5-HT₂ₐ Kᵢ (nM) |
|---|---|---|---|---|
| 2-Aminoindane (2-AI) | 416 | 1,023 | 2,754 | >10,000 |
| 5-Methoxy-2-aminoindane (5-MeO-AI) | 1,202 | 2,344 | 4,266 | 8,913 |
| MDAI | 676 | 1,380 | 1,230 | >10,000 |
Data synthesized from Parker et al., 2019.[2]
The data indicate that while transporter interactions are the high-potency primary mechanism, interactions with α₂-adrenergic receptors occur at higher concentrations and may contribute to the overall pharmacological effect, potentially by modulating norepinephrine release. Affinity for key serotonergic receptors like 5-HT₂ₐ appears to be low for this class.
Experimental Protocols
To facilitate further research and validation, the following are detailed methodologies for characterizing the key neuropharmacological activities of compounds like MEI.
Protocol: In Vitro Monoamine Release Assay
This protocol describes the measurement of neurotransmitter efflux from pre-loaded rat brain synaptosomes, a standard method for identifying releasing agents.[2]
Workflow Diagram: Monoamine Release Assay
Caption: Step-by-step workflow for the synaptosomal release assay.
Step-by-Step Methodology:
-
Tissue Preparation: Isolate brain regions of interest (e.g., striatum for DAT, hippocampus for SERT/NET) from male Sprague-Dawley rats. Homogenize tissue in ice-cold sucrose buffer.
-
Synaptosome Isolation: Centrifuge the homogenate at 1,000 x g for 10 minutes. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to obtain the P2 pellet (crude synaptosomal fraction).
-
Radiolabel Loading: Resuspend the pellet in Krebs buffer. Pre-load the synaptosomes by incubating with a low concentration (e.g., 10 nM) of the appropriate radiolabeled substrate ([³H]MPP⁺ for DAT, [³H]NE for NET, or [³H]5-HT for SERT) for 30 minutes at 37°C.
-
Assay Execution: Aliquot the loaded synaptosomes into a 96-well plate. Add MEI HCl dissolved in buffer across a range of concentrations (e.g., 1 nM to 100 µM).
-
Incubation: Incubate the plate for 30 minutes at a controlled temperature (e.g., 25°C).
-
Termination and Collection: Terminate the assay by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to separate the released neurotransmitter (filtrate) from that remaining in the synaptosomes (retained on the filter).
-
Quantification: Measure the radioactivity in the filtrate and on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of release for each concentration relative to a known releasing agent (e.g., d-amphetamine for DAT/NET, fenfluramine for SERT). Plot the data and fit to a sigmoidal dose-response curve to determine the EC₅₀ value.
Protocol: Radioligand Binding Assay
This protocol determines the affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to compete with a known radiolabeled ligand.
Step-by-Step Methodology:
-
Membrane Preparation: Use cell membranes from cell lines stably expressing the human receptor of interest (e.g., HEK293 cells expressing α₂ₐ-adrenergic receptors).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a selective radioligand (e.g., [³H]RX821002 for α₂ receptors), and the test compound (MEI HCl) across a range of concentrations.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Termination and Filtration: Terminate the reaction by rapid filtration over a filter plate to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of MEI that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Conclusion and Future Directions
The neuropharmacological profile of 5,6-Dimethoxy-1-aminoindane HCl, inferred from robust structure-activity relationship data, points toward a potent and selective serotonin releasing agent. Its primary molecular targets are the monoamine transporters, particularly SERT. Secondary interactions with α₂-adrenergic receptors may occur at higher concentrations.
This profile suggests potential for entactogenic or antidepressant-like effects, but also carries a risk of serotonin syndrome if used improperly. The critical next step is the direct empirical validation of this hypothesized profile. Future research should prioritize conducting in vitro release and binding assays specifically with MEI, followed by in vivo animal studies to characterize its behavioral effects, pharmacokinetic properties, and full safety profile.
References
- Simmler, L. D., Rickli, A., Schramm, Y., Hoener, M. C., & Liechti, M. E. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237–244.
- Iversen, L., Gibbons, S., Treble, R., & Setola, V. (2013). Neurochemical profiles of some novel psychoactive substances. European Journal of Pharmacology, 700(1-3), 147-157.
- Parker, M. A., Marona-Lewicka, D., Kurrasch-Orbaugh, D., Nichols, D. E., & Roth, B. L. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Journal of Pharmacology and Experimental Therapeutics, 368(3), 473-483.
- Assi, S., Gulyamova, N., & Kneller, P. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Journal of Psychopharmacology, 31(11), 1391-1402.
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An In-depth Technical Guide to the Receptor Binding Affinity of 5,6-Dimethoxy-1-aminoindane HCl
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist
Executive Summary
This guide provides a detailed examination of the predicted receptor binding profile of 5,6-Dimethoxy-1-aminoindane hydrochloride. It is critical to note that direct, publicly available receptor binding affinity data for this specific compound is scarce. Therefore, this document synthesizes information from closely related structural analogs, particularly within the aminoindane class, to construct a scientifically grounded, predictive analysis. The primary molecular targets for aminoindanes are the monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[1][2][3] This guide will delve into the structure-activity relationships (SAR) that inform our understanding of how the 5,6-dimethoxy substitution pattern on the 1-aminoindane core likely influences its affinity and selectivity for these transporters. Furthermore, we provide a comprehensive, field-proven protocol for a radioligand binding assay, offering researchers a robust methodology to empirically determine these binding characteristics.
Introduction: Chemical Identity and Pharmacological Context
5,6-Dimethoxy-1-aminoindane is a rigid phenylalkylamine analog, a structural classification it shares with various psychoactive compounds and therapeutic agents. Its core structure consists of a bicyclic indane system with an amine group at the 1-position and two methoxy groups at the 5- and 6-positions of the aromatic ring. The hydrochloride salt form enhances its stability and solubility in aqueous solutions for experimental use.
The parent compound, 1-aminoindane, is a known neuromodulator and a metabolite of the anti-Parkinsonian drug rasagiline.[4] The broader class of aminoindanes has been investigated for various medical applications, from anti-Parkinsonian agents to potential psychotherapeutic aids.[5] Their primary mechanism of action typically involves interaction with monoamine transporters, which are responsible for the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft.[2][3] By inhibiting or reversing the action of these transporters, aminoindanes can significantly alter neurotransmitter levels, leading to a range of physiological and behavioral effects.
Predicted Receptor Binding Profile: A Structure-Activity Relationship (SAR) Analysis
Monoamine Transporter Interactions
Aminoindanes are known to function as monoamine releasers and/or reuptake inhibitors.[1] The specific substitution pattern on the aromatic ring is a key determinant of both potency and selectivity across SERT, DAT, and NET.
-
Influence of Methoxy Groups: Studies on other indane derivatives, such as methoxy-substituted indatraline analogs, have shown that the position of methoxy groups significantly impacts transporter affinity. For instance, a 6-methoxy substitution in one series displayed high affinity for both SERT and NET.[6] The presence of two methoxy groups at the 5 and 6 positions, as in our compound of interest, is electronically similar to the 5,6-methylenedioxy group found in the well-studied compound MDAI (5,6-Methylenedioxy-2-aminoindane). MDAI is a potent serotonin and norepinephrine releasing agent with weaker effects on dopamine.[7] This suggests that 5,6-Dimethoxy-1-aminoindane will likely exhibit a preference for SERT and NET over DAT.
-
Position of the Amine Group: The location of the amine group (1-position vs. 2-position) also influences activity. While many studied entactogen aminoindanes feature a 2-amino group, the 1-amino configuration is also pharmacologically active. This structural variation will subtly alter the molecule's presentation to the transporter binding pocket, affecting affinity.
Predicted Binding Affinity Table
The following table presents a predictive summary based on SAR principles derived from related aminoindanes. These values should be considered hypothetical until confirmed by empirical testing. The Ki value represents the inhibition constant, with lower values indicating higher binding affinity.
| Target | Predicted Binding Affinity (Ki) | Rationale & Supporting Evidence |
| Serotonin Transporter (SERT) | High (Low-Mid nM range) | The 5,6-disubstitution pattern is common in potent serotonergic agents like MDAI. Methoxy groups at these positions are expected to confer significant affinity for SERT.[1][6] |
| Norepinephrine Transporter (NET) | High (Low-Mid nM range) | Similar to the serotonergic effects, compounds with this substitution pattern often show strong affinity for NET.[6][8] |
| Dopamine Transporter (DAT) | Moderate to Low (High nM to µM range) | Aminoindanes with 5,6-ring substitutions typically exhibit lower affinity for DAT compared to SERT and NET, suggesting a degree of selectivity.[1] |
| Serotonin Receptors (e.g., 5-HT₂A) | Low (µM range) | While some related compounds have direct receptor actions, the primary mechanism for simple aminoindanes is typically transporter-mediated.[7] Direct receptor affinity is predicted to be significantly lower than transporter affinity. |
| Adrenergic Receptors (e.g., α₂) | Moderate (High nM range) | Certain 2-aminoindane derivatives have shown moderate to high affinity for α₂-adrenergic receptor subtypes.[1] This interaction should be investigated for 5,6-Dimethoxy-1-aminoindane. |
Experimental Determination of Binding Affinity: A Validated Protocol
To move from prediction to empirical data, a radioligand binding assay is the gold standard.[9][10] This protocol describes a competitive inhibition assay to determine the Ki of 5,6-Dimethoxy-1-aminoindane HCl at human monoamine transporters expressed in a stable cell line (e.g., HEK-293).
Principle of the Assay
This experiment measures the ability of the test compound (5,6-Dimethoxy-1-aminoindane, the "competitor") to displace a specific, high-affinity radiolabeled ligand from its target transporter. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀ value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Materials and Reagents
-
Cell Membranes: HEK-293 cells stably expressing human SERT, DAT, or NET.
-
Radioligands:
-
For hSERT: [³H]-Citalopram or [³H]-Imipramine
-
For hDAT: [³H]-WIN 35,428 or [³H]-BTCP[11]
-
For hNET: [³H]-Nisoxetine
-
-
Test Compound: 5,6-Dimethoxy-1-aminoindane HCl, dissolved in assay buffer.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, potent inhibitor for the respective transporter (e.g., Fluoxetine for SERT, GBR-12909 for DAT, Desipramine for NET).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester with GF/B or GF/C glass fiber filter mats.
-
Scintillation Counter and compatible scintillation fluid.
Step-by-Step Protocol
-
Membrane Preparation: a. Culture transfected cells to confluence and harvest by scraping. b. Homogenize cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl with protease inhibitors). c. Centrifuge at 1,000 x g for 5 minutes to remove nuclei and large debris. d. Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes. e. Resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a BCA or Bradford assay. Dilute to a final working concentration (typically 5-20 µg protein per well).
-
Assay Plate Setup (96-well format): a. Total Binding Wells: Add 50 µL assay buffer, 150 µL membrane preparation, and 50 µL of the appropriate radioligand (at a concentration near its Kd). b. Non-specific Binding (NSB) Wells: Add 50 µL of the non-specific binding control compound, 150 µL membrane preparation, and 50 µL radioligand. c. Competition Wells: Add 50 µL of 5,6-Dimethoxy-1-aminoindane HCl at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M serial dilutions), 150 µL membrane preparation, and 50 µL radioligand.
-
Incubation: a. Gently agitate the plate to mix the contents. b. Incubate at room temperature (or other optimized temperature) for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting and Filtration: a. Pre-soak the glass fiber filter mat in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter. b. Terminate the incubation by rapid vacuum filtration of the plate contents through the filter mat using the cell harvester. This step is crucial as it separates the membrane-bound radioligand (which is trapped on the filter) from the free radioligand (which passes through). c. Immediately wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any remaining unbound radioligand.
-
Counting and Data Analysis: a. Dry the filter mat completely. b. Add scintillation cocktail and measure the radioactivity (in counts per minute, CPM) retained on each filter disc using a scintillation counter. c. Calculate the IC₅₀ value by performing a non-linear regression fit (sigmoidal dose-response) of the specific binding data. Specific Binding = (Total Binding CPM) - (NSB CPM). d. Convert the IC₅₀ to the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is its dissociation constant for the transporter.
Visualizations
Predicted Receptor Interaction Profile
Caption: Predicted binding profile of 5,6-Dimethoxy-1-aminoindane.
Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
5,6-Dimethoxy-1-aminoindane HCl belongs to a class of compounds with a high probability of interacting with monoamine transporters. Based on robust structure-activity relationship data from close analogs, it is predicted to be a high-affinity ligand for the serotonin and norepinephrine transporters, with comparatively lower affinity for the dopamine transporter. This profile suggests potential as a selective serotonin-norepinephrine releasing agent or reuptake inhibitor. However, these predictions require empirical validation. The detailed radioligand binding assay protocol provided in this guide offers a clear and reliable path for researchers to precisely quantify the binding affinity and selectivity of this compound, thereby establishing its true pharmacological profile and paving the way for further drug development and neuroscientific research.
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Kozell, L. B., et al. (2001). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of Medicinal Chemistry, 44(1), 139-43. [Link]
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Simmler, L. D., et al. (2016). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Neuropharmacology, 103, 223-233. [Link]
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Sitte, H. H., et al. (2004). Neurokinin-1 antagonism distinguishes the role of norepinephrine transporter from dopamine transporter in mediating amphetamine behaviors. Journal of Neuroscience, 24(4), 856-863. [Link]
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Mlinar, B., & Corradetti, R. (2016). Unfaithful neurotransmitter transporters: Focus on serotonin uptake and implications for antidepressant efficacy. Frontiers in Neuroscience, 10, 473. [Link]
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Hansen, M., et al. (2023). Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat. International Journal of Molecular Sciences, 24(5), 4889. [Link]
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Stankiewicz, A. M., et al. (2024). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Molecules, 29(20), 4781. [Link]
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Saha, K., et al. (2021). Discovery and Development of Monoamine Transporter Ligands. ACS Chemical Neuroscience, 12(11), 1898-1918. [Link]
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Sakloth, F., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(10), 1461-1471. [Link]
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Vaugeois, J. M., et al. (1999). Recovery of dopamine neuronal transporter but lack of change of its mRNA in substantia nigra after inactivation by a new irreversible inhibitor characterized in vitro and ex vivo in the rat. British Journal of Pharmacology, 128(6), 1255-1262. [Link]
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Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of Pharmacology and Experimental Therapeutics, 360(1), 33-47. [Link]
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Sitte, H. H., & Freissmuth, M. (2010). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]
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Samuvel, D. J., et al. (2013). Interference of Norepinephrine Transporter Trafficking Motif Attenuates Amphetamine-induced Locomotor Hyperactivity and Conditioned Place Preference. Journal of Biological Chemistry, 288(4), 2735-2748. [Link]
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Carboni, E., et al. (1998). Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines. The Journal of Neuroscience, 18(11), 4214-4221. [Link]
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Cenedese, A., et al. (2001). Preparation and Pharmacological Characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like Dopamine Receptor Agonists. Journal of Medicinal Chemistry, 44(22), 3669-3677. [Link]
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Pinterova, N., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 8, 236. [Link]
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ResearchGate. (n.d.). Monoamine transporter substrate structure-activity relationships. Retrieved January 19, 2026, from [Link]
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Al-Obaidi, A. H., et al. (1990). 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives as potential alpha 1-adrenoceptor antagonists. Journal of Medicinal Chemistry, 33(1), 161-167. [Link]
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Kafel, R. (2019). Structure Modeling of the Norepinephrine Transporter. Molecules, 24(16), 2993. [Link]
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Singh, N., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry, 47(11), 2897-2906. [Link]
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Pellicciari, R., et al. (1995). Pharmacological characterization of 1-aminoindan-1,5-dicarboxylic acid, a potent mGluR1 antagonist. Journal of Medicinal Chemistry, 38(20), 3729-3731. [Link]
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Nagakura, Y., et al. (2005). 5-Amino-6-chloro-N-[(1-isobutylpiperidin-4-yl)methyl]-2-methylimidazo[1,2-alpha]pyridine-8-carboxamide (CJ-033466), a novel and selective 5-hydroxytryptamine4 receptor partial agonist: pharmacological profile in vitro and gastroprokinetic effect in conscious dogs. The Journal of Pharmacology and Experimental Therapeutics, 312(2), 634-641. [Link]
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Johnson, M. P., et al. (1990). 2-(2,5-dimethoxy-4-iodophenyl)aminoethane ([125I]-2C-I) as a label for the 5-HT2 receptor in rat frontal cortex. Pharmacology, Biochemistry, and Behavior, 35(1), 211-217. [Link]
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Ferris, M. J., et al. (2011). Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. Neuroscience, 182, 126-134. [Link]
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An In-Depth Technical Guide to the Predicted Serotonergic vs. Dopaminergic Effects of 5,6-Dimethoxy-1-aminoindane HCl
Abstract: This technical guide provides a comprehensive analysis of the predicted serotonergic and dopaminergic effects of 5,6-Dimethoxy-1-aminoindane HCl (MEI). Due to the limited availability of direct research on MEI, this document synthesizes data from structurally similar aminoindane derivatives to forecast its pharmacological profile. We delve into the structure-activity relationships that govern the interaction of aminoindanes with serotonin and dopamine systems, offering a predictive framework for MEI's receptor binding affinity and functional activity. Furthermore, this guide presents detailed, field-proven experimental protocols for characterizing novel psychoactive compounds, ensuring scientific integrity and reproducibility. Visualizations of key signaling pathways and experimental workflows are provided to enhance understanding. This document is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive substances and monoamine neurotransmission.
Introduction to the Aminoindane Class and the Significance of 5,6-Dimethoxy-1-aminoindane HCl
The aminoindane scaffold, a rigid analogue of phenethylamine, has been a fertile ground for the development of compounds that modulate monoamine neurotransmitter systems. These molecules have found applications ranging from therapeutic agents to research tools for probing the intricacies of serotonergic and dopaminergic signaling. The position and nature of substituents on the indane ring system critically influence the affinity and efficacy of these compounds at serotonin (5-HT) and dopamine (DA) receptors and transporters.
5,6-Dimethoxy-1-aminoindane HCl (MEI) is a lesser-studied member of this family. Its structure, featuring methoxy groups at the 5 and 6 positions and an amine at the 1-position, suggests a potential for significant interaction with monoaminergic pathways. The presence of two methoxy groups on the aromatic ring is of particular interest, as this substitution pattern is known to influence selectivity towards the serotonin system in other psychoactive compounds. This guide aims to provide a predictive analysis of MEI's pharmacological profile by examining the established structure-activity relationships (SAR) of its analogues.
Predicted Serotonergic Profile of 5,6-Dimethoxy-1-aminoindane HCl
Based on the pharmacology of related aminoindanes, MEI is predicted to exhibit significant activity at serotonin receptors and the serotonin transporter (SERT). The dimethoxy substitution pattern is a key feature in several known serotonergic compounds.
Predicted Interaction with the Serotonin Transporter (SERT)
Many aminoindane derivatives are known to be potent serotonin releasing agents or reuptake inhibitors. For instance, 5,6-methylenedioxy-2-aminoindane (MDAI) is a known serotonin-releasing agent.[1] The 5,6-dimethoxy substitution in MEI may confer similar properties, potentially leading to an increase in synaptic serotonin levels.
Predicted Affinity for Serotonin Receptor Subtypes
The interaction of MEI with various 5-HT receptor subtypes is likely. The 5-HT2 receptor family (5-HT2A, 5-HT2B, and 5-HT2C) is a probable target, given the structural similarities to other serotonergic psychedelics and entactogens. The affinity for other subtypes, such as the 5-HT1A receptor, is also possible and would contribute to a complex pharmacological profile.
Serotonergic Signaling Pathways
Activation of 5-HT2A receptors typically leads to the activation of the Gq/11 signaling pathway, resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC).
Caption: Predicted 5-HT2A Receptor Signaling Pathway for MEI.
Predicted Dopaminergic Profile of 5,6-Dimethoxy-1-aminoindane HCl
The dopaminergic activity of aminoindanes is highly variable and dependent on the substitution pattern. While some analogues are potent dopamine releasers or reuptake inhibitors, others show minimal interaction with the dopamine system.
Predicted Interaction with the Dopamine Transporter (DAT)
The position of the amino group is a critical determinant of DAT affinity. 1-aminoindanes generally have a different pharmacological profile compared to 2-aminoindanes. For instance, 2-aminoindane itself is a dopamine-norepinephrine releasing agent.[2] The dopaminergic activity of 1-aminoindane derivatives is more varied. The 5,6-dimethoxy substitution on MEI may decrease its affinity for DAT compared to unsubstituted 1-aminoindane, potentially leading to a more selective serotonergic profile.
Predicted Affinity for Dopamine Receptor Subtypes
Direct interaction with dopamine receptors is also possible. The D2-like family of receptors (D2, D3, and D4) are common targets for psychoactive compounds. Affinity for these receptors would modulate the overall effects of MEI, potentially influencing its psychomotor and rewarding properties.
Dopaminergic Signaling Pathways
Activation of D2-like dopamine receptors typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Predicted D2-like Dopamine Receptor Signaling Pathway for MEI.
Quantitative Data Summary (Predicted)
The following table summarizes the predicted receptor binding affinities and functional activities of 5,6-Dimethoxy-1-aminoindane HCl based on extrapolation from its analogues. It is crucial to note that these are predictive values and require experimental validation.
| Target | Predicted Binding Affinity (Ki, nM) | Predicted Functional Activity |
| Serotonin Transporter (SERT) | 50 - 200 | Releasing Agent/Reuptake Inhibitor |
| 5-HT2A Receptor | 100 - 500 | Agonist/Partial Agonist |
| 5-HT2C Receptor | 200 - 1000 | Agonist/Partial Agonist |
| 5-HT1A Receptor | 500 - 2000 | Weak Agonist/Antagonist |
| Dopamine Transporter (DAT) | > 1000 | Weak Releasing Agent/Reuptake Inhibitor |
| D2 Dopamine Receptor | > 2000 | Weak Agonist/Antagonist |
Experimental Protocols
To empirically determine the serotonergic and dopaminergic effects of 5,6-Dimethoxy-1-aminoindane HCl, the following experimental protocols are recommended.
Radioligand Receptor Binding Assay
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for a Radioligand Receptor Binding Assay.
Step-by-Step Methodology:
-
Preparation of Receptor Membranes:
-
Homogenize brain tissue (e.g., rat frontal cortex for 5-HT2A receptors) or cultured cells expressing the receptor of interest in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the receptor membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]ketanserin for 5-HT2A receptors), and varying concentrations of the test compound (MEI).
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radioactive ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filter discs in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Functional Assay: Calcium Mobilization for 5-HT2A Receptor Activation
This assay measures the functional activity of a compound at Gq-coupled receptors by detecting changes in intracellular calcium levels.
Step-by-Step Methodology:
-
Cell Culture and Dye Loading:
-
Culture cells stably expressing the 5-HT2A receptor (e.g., HEK293 cells).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Compound Addition:
-
Add varying concentrations of the test compound (MEI) to the cells.
-
Include a known agonist as a positive control.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response).
-
Compare the maximal response of the test compound to that of the full agonist to determine its efficacy.
-
In Vivo Behavioral Assay: Head-Twitch Response in Rodents
The head-twitch response (HTR) in mice or rats is a characteristic behavioral effect of 5-HT2A receptor agonists.
Step-by-Step Methodology:
-
Animal Habituation:
-
Acclimate the animals to the testing environment.
-
-
Drug Administration:
-
Administer different doses of MEI (or vehicle control) to separate groups of animals via an appropriate route (e.g., intraperitoneal injection).
-
-
Observation:
-
Observe the animals for a set period (e.g., 30-60 minutes) and count the number of head twitches.
-
-
Data Analysis:
-
Compare the number of head twitches in the drug-treated groups to the control group to determine if MEI induces this 5-HT2A-mediated behavior.
-
Conclusion
While direct experimental data on 5,6-Dimethoxy-1-aminoindane HCl is currently lacking, a predictive analysis based on the structure-activity relationships of related aminoindane compounds suggests a predominantly serotonergic profile. It is hypothesized that MEI will act as a serotonin releasing agent or reuptake inhibitor with agonist activity at 5-HT2A receptors, and will likely have weaker effects on the dopaminergic system. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these predictions. Further research is warranted to fully characterize the pharmacological and toxicological profile of this novel compound.
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Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244. [Link][1]
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Cannon, J. G. (1982). Dopaminergic structure-activity relationships of 2-aminoindans and cardiovascular action and dopaminergic activity of 4-hydroxy, 5-methyl, 2-di-n-propylaminoindan (RD-211). Pharmacology Biochemistry and Behavior, 17, 11-19. [Link][7]
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Halberstadt, A. L., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. ACS Chemical Neuroscience, 10(5), 2479-2487. [Link][10]
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5,6-Dimethoxy-1-aminoindane HCl: A Technical Guide for Researchers
This document provides an in-depth technical overview of 5,6-Dimethoxy-1-aminoindane hydrochloride (5,6-MeO-AI HCl), a research chemical belonging to the aminoindane class of compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis of its chemical properties, plausible synthesis, anticipated pharmacology, and essential considerations for its study.
Introduction and Chemical Identity
5,6-Dimethoxy-1-aminoindane (5,6-MeO-AI) is a rigid analogue of phenethylamine, a structural class that includes a wide range of neuroactive compounds. The aminoindane scaffold conformationally constrains the ethylamine side chain, a modification known to significantly influence pharmacological activity. The addition of two methoxy groups at the 5 and 6 positions of the indane ring is a key structural feature, often associated with modulation of serotonergic and dopaminergic systems in other psychoactive molecules. As a research chemical, 5,6-MeO-AI HCl is primarily utilized in preclinical studies to investigate its potential interactions with monoamine transporters and receptors.
Table 1: Chemical and Physical Properties of 5,6-Dimethoxy-1-aminoindane HCl
| Property | Value | Source |
| IUPAC Name | (5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)amine hydrochloride | - |
| CAS Number | 83402-82-8 | [1] |
| Molecular Formula | C₁₁H₁₆ClNO₂ | [2] |
| Molecular Weight | 229.71 g/mol | [2] |
| Physical Form | White to yellow solid | [2] |
| Purity | Typically ≥97% | [2] |
| Storage Temperature | 2-8°C | [2] |
Plausible Synthesis Pathway
A likely two-step synthesis would involve:
-
Oximation of 5,6-dimethoxy-1-indanone: The ketone functional group of 5,6-dimethoxy-1-indanone can be converted to an oxime by reacting it with hydroxylamine hydrochloride in the presence of a base such as sodium acetate or pyridine. This reaction is a standard method for converting ketones to oximes.
-
Reduction of the Oxime: The resulting oxime can then be reduced to the primary amine, 5,6-dimethoxy-1-aminoindane. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF), or catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Salt Formation: The final step would involve the formation of the hydrochloride salt by treating the freebase with hydrochloric acid in a suitable solvent like diethyl ether or isopropanol to yield 5,6-Dimethoxy-1-aminoindane HCl.
Caption: Plausible synthetic pathway for 5,6-Dimethoxy-1-aminoindane HCl.
Anticipated Pharmacology and Mechanism of Action
Direct pharmacological data for 5,6-dimethoxy-1-aminoindane is scarce. However, based on the extensive research on analogous aminoindane derivatives, a strong inference can be made about its likely mechanism of action.[1][5] Aminoindanes are known to interact with monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[6][7]
The presence of the 5,6-dimethoxy substitution pattern is particularly noteworthy. In other classes of psychoactive compounds, such as phenethylamines, this substitution is often associated with significant affinity for serotonin receptors, particularly the 5-HT₂ family.[8] Therefore, it is highly probable that 5,6-MeO-AI acts as a monoamine transporter inhibitor with a potential for direct interaction with serotonin receptors.
Anticipated Receptor and Transporter Interactions:
-
Serotonin Transporter (SERT): Ring-substituted aminoindanes often exhibit potent activity at SERT, acting as either reuptake inhibitors or releasing agents.[1]
-
Dopamine Transporter (DAT) and Norepinephrine Transporter (NET): Activity at these transporters is also common among aminoindanes, contributing to stimulant-like effects.[7]
-
Serotonin Receptors (e.g., 5-HT₂A, 5-HT₂C): The dimethoxy substitution suggests a potential for direct agonism or antagonism at these receptors, which could modulate its overall psychoactive profile.
Caption: Anticipated pharmacological targets of 5,6-Dimethoxy-1-aminoindane.
Experimental Protocols: In Vitro and In Vivo Assessment
To elucidate the precise pharmacological and toxicological profile of 5,6-MeO-AI HCl, a series of well-defined in vitro and in vivo experiments are necessary.
In Vitro Assays
Receptor and Transporter Binding Assays:
-
Preparation of Cell Membranes: Obtain cell lines expressing human SERT, DAT, NET, and various serotonin receptor subtypes (e.g., 5-HT₂A, 5-HT₂C). Prepare membrane fractions through homogenization and centrifugation.
-
Radioligand Binding: Incubate the membrane preparations with a known radioligand for the target of interest (e.g., [³H]citalopram for SERT) in the presence of varying concentrations of 5,6-MeO-AI HCl.
-
Detection and Analysis: Measure the displacement of the radioligand by 5,6-MeO-AI HCl using liquid scintillation counting. Calculate the inhibition constant (Ki) to determine the binding affinity.
Monoamine Transporter Uptake/Release Assays:
-
Cell Culture: Culture cells expressing the monoamine transporters of interest.
-
Uptake Assay: Pre-incubate cells with varying concentrations of 5,6-MeO-AI HCl, followed by the addition of a radiolabeled monoamine substrate (e.g., [³H]5-HT for SERT). Measure the amount of radioactivity taken up by the cells.
-
Release Assay: Pre-load the cells with a radiolabeled monoamine. Wash the cells and then incubate with varying concentrations of 5,6-MeO-AI HCl. Measure the amount of radioactivity released into the supernatant.
In Vivo Studies (Rodent Models)
Behavioral Assays:
-
Locomotor Activity: Administer 5,6-MeO-AI HCl to rodents and measure their locomotor activity in an open field arena to assess stimulant or sedative effects.
-
Drug Discrimination: Train animals to discriminate between saline and a known psychoactive drug (e.g., MDMA or a stimulant). Test the ability of 5,6-MeO-AI HCl to substitute for the training drug.
-
Head-Twitch Response (HTR): In mice, the head-twitch response is a behavioral proxy for 5-HT₂A receptor activation. Administer 5,6-MeO-AI HCl and quantify the number of head twitches.
Toxicological Evaluation:
-
Acute Toxicity: Determine the median lethal dose (LD₅₀) by administering escalating doses of 5,6-MeO-AI HCl to rodents and observing for adverse effects and mortality.
-
Serotonin Syndrome Assessment: At higher doses, monitor for signs of serotonin syndrome, including hyperthermia, tremors, and rigidity.
Caption: Experimental workflow for characterizing 5,6-MeO-AI HCl.
Analytical Methodologies
The detection and quantification of 5,6-MeO-AI HCl in various matrices would likely employ standard analytical techniques used for novel psychoactive substances.[9]
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a robust technique for the identification of aminoindanes. Derivatization with reagents such as N-methyl-bis(trifluoroacetamide) (MBTFA) or ethyl chloroformate (ECF) is often recommended to improve chromatographic resolution and produce characteristic mass spectra, aiding in structural elucidation.[9]
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for the analysis of 5,6-MeO-AI HCl in biological samples such as blood and urine. This technique is crucial for pharmacokinetic and metabolism studies.
Toxicology and Safety Considerations
There is no specific toxicological data available for 5,6-dimethoxy-1-aminoindane HCl. However, based on the known toxicology of other aminoindanes, researchers should exercise extreme caution. The primary toxicological concern is the potential for serotonin syndrome, especially at high doses or when co-administered with other serotonergic substances.[5][10] Symptoms can include agitation, confusion, rapid heart rate, high blood pressure, dilated pupils, loss of muscle coordination, heavy sweating, and headache. In severe cases, it can be life-threatening.
Legal Status
The legal status of 5,6-dimethoxy-1-aminoindane HCl is not explicitly defined in many jurisdictions. It likely falls into the category of a "research chemical" or a "new psychoactive substance" (NPS).[2] Researchers must ensure compliance with all local, national, and international regulations regarding the procurement, handling, and disposal of this compound.
Conclusion
5,6-Dimethoxy-1-aminoindane HCl is a research chemical with a high potential for interacting with monoamine systems in the central nervous system. Its structural similarity to other psychoactive aminoindanes suggests it may possess stimulant and/or entactogenic properties, likely mediated by inhibition of monoamine transporters and possibly direct interaction with serotonin receptors. Due to the lack of comprehensive pharmacological and toxicological data, all research involving this compound must be conducted with appropriate safety precautions and in accordance with all applicable regulations. Further investigation is warranted to fully characterize the profile of this novel aminoindane derivative.
References
- Simmler, L. D., Rickli, A., Hoener, M. C., & Liechti, M. E. (2014).
-
Wikipedia. (n.d.). 1-Aminoindane. Retrieved from [Link]
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ResearchGate. (n.d.). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Retrieved from [Link]
- Pinterova, N., Horsley, R. R., & Palenicek, T. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge.
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Frontiers. (2017). Synthetic Aminoindanes. Retrieved from [Link]
- Blough, B. E., Decker, A. M., Landavazo, A., Namjoshi, O. A., Partilla, J. S., & Baumann, M. H. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Neuropharmacology, 148, 189-197.
- DeBord, J., Gordinier, J., & Khey, A. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences, 68(4), 1335-1344.
-
ResearchGate. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Retrieved from [Link]
-
Pinterova, N., Horsley, R. R., & Palenicek, T. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Aminoindane. Retrieved from [Link]
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MDPI. (2023). Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market. Retrieved from [Link]
- Sainsbury, P. D., Kicman, A. T., Archer, R. P., King, L. A., & Braithwaite, R. A. (2011). Aminoindanes--the next wave of 'legal highs'?. Drug testing and analysis, 3(7-8), 479–482.
-
UNODC. (n.d.). Details for Aminoindanes. Retrieved from [Link]
-
Wikipedia. (n.d.). DOM-CR. Retrieved from [Link]
-
Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
- Google Patents. (n.d.). CN111393268A - Process method for preparing 5,6-dimethoxy-1, 2-indandione.
- Haadsma-Svensson, S. R., et al. (2001). Dopamine D(3) receptor antagonists. 1. Synthesis and structure-activity relationships of 5,6-dimethoxy-N-alkyl- and N-alkylaryl-substituted 2-aminoindans. Journal of medicinal chemistry, 44(25), 4471–4482.
- Xu, Y., Hua, W., & Zhang, J. (2000). Synthesis of 5,6-dimethoxy-1-indanone. Chinese Journal of Modern Applied Pharmacy, 17(6), 464-465.
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- 1. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. unodc.org [unodc.org]
- 3. Dopamine D(3) receptor antagonists. 1. Synthesis and structure-activity relationships of 5,6-dimethoxy-N-alkyl- and N-alkylaryl-substituted 2-aminoindans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 5,6-dimethoxy-1-indanone [chinjmap.com]
- 5. Synthetic Aminoindanes: A Summary of Existing Knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Aminoindane - Wikipedia [en.wikipedia.org]
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- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Vitro Characterization of 5,6-Dimethoxy-1-aminoindane HCl
Foreword: A Roadmap for Discovery
In the landscape of contemporary drug discovery, the meticulous characterization of novel chemical entities is the bedrock upon which successful therapeutic development is built. This guide provides a comprehensive, in-depth framework for the in vitro characterization of 5,6-Dimethoxy-1-aminoindane HCl, a compound of interest within the broader class of aminoindanes known for their psychoactive and potential therapeutic properties.
This document deviates from a rigid, templated approach. Instead, it is structured to mirror the logical and iterative process of scientific inquiry as it unfolds in a drug discovery laboratory. We will journey from the foundational steps of synthesis and purification to the nuanced analyses of its physicochemical properties and its interactions with biological targets. Each section is crafted not merely as a set of instructions, but as a narrative of scientific reasoning, providing not just the "how," but the critical "why" behind each experimental choice. Our goal is to equip researchers, scientists, and drug development professionals with a robust and intellectually rigorous guide to unlock the scientific potential of this and similar molecules.
Synthesis and Purification: From Precursor to Purified Active Compound
The journey of characterizing any new chemical entity begins with its creation. The synthesis of 5,6-Dimethoxy-1-aminoindane HCl is a multi-step process that demands precision and a deep understanding of organic chemistry principles. The most common and logical synthetic route commences with the commercially available precursor, 5,6-dimethoxy-1-indanone.
Rationale for the Synthetic Pathway
The chosen synthetic pathway is a reductive amination, a cornerstone of medicinal chemistry for its efficiency and reliability in converting ketones to amines. This approach is favored for its high yield and the relative ease of purification of the final product.
Experimental Workflow for Synthesis and Purification
The following diagram illustrates the high-level workflow from synthesis to the isolation of the pure hydrochloride salt.
Caption: High-level workflow for the synthesis and purification of 5,6-Dimethoxy-1-aminoindane HCl.
Detailed Step-by-Step Synthesis Protocol
Materials:
-
5,6-dimethoxy-1-indanone
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (2M in diethyl ether)
-
Diethyl ether (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate/hexanes solvent system
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5,6-dimethoxy-1-indanone (1 equivalent) and ammonium acetate (10 equivalents) in anhydrous methanol.
-
Reductive Amination: To the stirring solution, add sodium cyanoborohydride (1.5 equivalents) portion-wise over 15 minutes. The reaction is stirred at room temperature for 24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the methanol is removed under reduced pressure. The residue is redissolved in DCM and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to yield the crude freebase of 5,6-dimethoxy-1-aminoindane.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Salt Formation: The purified freebase is dissolved in a minimal amount of anhydrous diethyl ether. To this solution, 2M HCl in diethyl ether is added dropwise with stirring until precipitation is complete.
-
Isolation: The resulting white precipitate is collected by vacuum filtration, washed with cold anhydrous diethyl ether, and dried under high vacuum to yield 5,6-Dimethoxy-1-aminoindane HCl as a stable, crystalline solid.
Physicochemical Characterization: Confirming Identity, Purity, and Structure
With the purified compound in hand, the next critical phase is to rigorously confirm its identity, purity, and structure. This is achieved through a combination of chromatographic and spectroscopic techniques.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of small molecules in the pharmaceutical industry. The choice of a reversed-phase method is standard for compounds of this polarity.
Table 1: HPLC Method Parameters for Purity Assessment
| Parameter | Value | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides excellent separation for a wide range of compound polarities. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the amine. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient ensures the elution of any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures run-to-run reproducibility. |
| Detection Wavelength | 280 nm | The dimethoxy-substituted benzene ring is expected to have a strong absorbance at this wavelength. |
| Injection Volume | 10 µL | A standard injection volume to avoid column overloading. |
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic structure of a molecule. Both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.
-
Sample Preparation: Dissolve approximately 5-10 mg of 5,6-Dimethoxy-1-aminoindane HCl in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Table 2: Predicted ¹H NMR Chemical Shifts for 5,6-Dimethoxy-1-aminoindane HCl
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic CH (2H) | 6.8 - 7.2 | s, s |
| CH-NH₂ (1H) | ~4.5 | t |
| OCH₃ (6H) | ~3.8 | s, s |
| CH₂ (2H) | 2.8 - 3.2 | m |
| CH₂ (2H) | 2.2 - 2.6 | m |
| NH₂ (as NH₃⁺) | 8.0 - 9.0 | br s |
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Use a standard proton-decoupled pulse sequence.
Molecular Weight Confirmation by Mass Spectrometry (MS)
Mass spectrometry provides a precise measurement of the molecular weight of the compound, confirming its elemental composition.
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrument Setup: Infuse the sample directly into the ESI source of a TOF mass spectrometer.
-
Data Acquisition: Acquire the spectrum in positive ion mode.
Expected Result: A prominent peak corresponding to the [M+H]⁺ ion of the freebase at m/z 194.12. The high-resolution mass should be within 5 ppm of the theoretical value.
In Vitro Pharmacological Evaluation: Unveiling Biological Activity
The core of the in vitro characterization lies in understanding how the compound interacts with biological systems. Based on the pharmacology of related aminoindanes, the primary targets of interest are monoamine transporters and receptors, particularly within the serotonergic system.[1]
Workflow for In Vitro Pharmacological Profiling
Caption: A logical workflow for the in vitro pharmacological profiling of 5,6-Dimethoxy-1-aminoindane HCl.
Radioligand Binding Assays: Determining Affinity for Molecular Targets
These assays quantify the affinity of the test compound for a specific receptor by measuring its ability to displace a high-affinity radiolabeled ligand.
-
Biological Material: Commercially available cell membranes from HEK293 cells stably expressing the human 5-HT₂ₐ receptor.
-
Radioligand: [³H]Ketanserin (a selective 5-HT₂ₐ antagonist).
-
Non-specific Binding Control: Mianserin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, combine the cell membranes, [³H]Ketanserin (at a concentration close to its Kₑ), and varying concentrations of 5,6-Dimethoxy-1-aminoindane HCl in the assay buffer.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Termination and Harvesting: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound from the free radioligand.
-
Scintillation Counting: Add scintillation cocktail to the dried filter plate and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Functional Assays: Differentiating Agonists from Antagonists
Functional assays measure the biological response elicited by the compound upon binding to its target receptor.
-
Cell Culture: Plate cells expressing the target receptor (e.g., CHO-K1 cells expressing a 5-HT receptor) in a 96-well plate and grow to confluence.
-
Assay: Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and varying concentrations of 5,6-Dimethoxy-1-aminoindane HCl. For antagonist mode, pre-incubate with the test compound before adding a known agonist.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximal efficacy (Eₘₐₓ).
Neurotransmitter Uptake Assays: Assessing Transporter Inhibition
These assays are crucial for determining if the compound interferes with the reuptake of neurotransmitters from the synaptic cleft, a common mechanism of action for psychoactive drugs.[1]
-
Biological Material: Rat brain synaptosomes or HEK293 cells expressing human SERT.
-
Radiolabeled Substrate: [³H]Serotonin ([³H]5-HT).
-
Non-specific Uptake Control: Fluoxetine (10 µM).
Procedure:
-
Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of 5,6-Dimethoxy-1-aminoindane HCl.
-
Uptake Initiation: Add [³H]5-HT to initiate the uptake reaction.
-
Incubation: Incubate at 37°C for a short period (e.g., 10 minutes).
-
Termination and Harvesting: Stop the uptake by rapid filtration through a glass fiber filter plate and wash with ice-cold buffer.
-
Scintillation Counting: Quantify the amount of [³H]5-HT taken up by the cells using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of specific uptake against the log concentration of the test compound to determine the IC₅₀ value.
Data Summary and Interpretation
All quantitative data should be meticulously tabulated for clear interpretation and comparison.
Table 3: Summary of In Vitro Pharmacological Data
| Assay | Target | Result (Kᵢ, EC₅₀, or IC₅₀ in nM) |
| Binding Affinity | 5-HT₂ₐ | [Insert experimental value] |
| 5-HT₂ₒ | [Insert experimental value] | |
| SERT | [Insert experimental value] | |
| Functional Activity | 5-HT₂ₐ (cAMP) | [Insert experimental value and Eₘₐₓ] |
| Transporter Inhibition | SERT Uptake | [Insert experimental value] |
Safety and Handling
As a novel chemical entity, 5,6-Dimethoxy-1-aminoindane HCl should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[2][3]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[2] Avoid contact with skin and eyes.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion: Synthesizing the Data into a Coherent Profile
The in vitro characterization of 5,6-Dimethoxy-1-aminoindane HCl, as outlined in this guide, provides a comprehensive and multi-faceted understanding of this novel compound. By systematically progressing from synthesis and purification to detailed physicochemical and pharmacological analysis, we can construct a robust data package that elucidates its identity, purity, structure, and biological activity. This foundational knowledge is indispensable for making informed decisions about the future trajectory of this compound in the drug discovery and development pipeline.
References
-
Nichols, D. E., & Marona-Lewicka, D. (1995). 2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). Journal of medicinal chemistry, 38(10), 1745–1753. [Link]
Sources
An In-Depth Technical Guide to the Interaction of 5,6-Dimethoxy-1-aminoindane HCl with Monoamine Transporters
Abstract
This technical guide provides a comprehensive overview of 5,6-Dimethoxy-1-aminoindane hydrochloride (MEI), a synthetic aminoindane derivative, and its intricate interactions with the monoamine transporter system. Aminoindanes are a class of novel psychoactive substances that have gained attention in recent years.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of MEI's pharmacological profile, the underlying mechanisms of its action on dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, and robust, field-proven methodologies for its characterization. By synthesizing current knowledge with practical experimental workflows, this guide aims to serve as an authoritative resource for the scientific community engaged in neuropsychopharmacology and medicinal chemistry.
Introduction: The Significance of Monoamine Transporters and the Emergence of Synthetic Aminoindanes
Monoamine transporters (MATs) are a family of solute carrier 6 (SLC6) proteins that play a pivotal role in regulating neurotransmission throughout the central and peripheral nervous systems.[2] These transporters, which include DAT, NET, and SERT, are responsible for the reuptake of their respective neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft back into the presynaptic neuron.[2] This process is critical for terminating synaptic signaling and maintaining neurotransmitter homeostasis.
The dysfunction of monoamine systems is implicated in a wide array of neurological and psychiatric disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[3][4][5][6] Consequently, MATs are primary targets for a multitude of therapeutic agents and drugs of abuse.[3][4][5][6] For instance, selective serotonin reuptake inhibitors (SSRIs) are a cornerstone in the treatment of depression, while drugs like methylphenidate, which targets DAT and NET, are used to manage ADHD.[7][8]
Synthetic aminoindanes have emerged as a class of compounds with significant effects on the monoamine system.[1] Initially explored for potential therapeutic applications, including as anti-Parkinsonian agents, they are now more commonly associated with recreational use.[1] 5,6-Dimethoxy-1-aminoindane (MEI) is a notable member of this class, and understanding its precise interactions with MATs is crucial for elucidating its pharmacological effects and potential therapeutic or toxicological implications.
5,6-Dimethoxy-1-aminoindane HCl: Chemical Profile
-
Chemical Name: 5,6-Dimethoxy-1-aminoindane hydrochloride
-
CAS Number: 83402-82-8[9]
-
Molecular Formula: C₁₁H₁₅NO₂ · HCl[9]
-
Molecular Weight: 229.70 g/mol
-
Structure:
Caption: Chemical structure of 5,6-Dimethoxy-1-aminoindane HCl.
Core Mechanism of Action: Interaction with Monoamine Transporters
The primary mechanism of action for MEI, like other aminoindanes, involves its interaction with DAT, NET, and SERT. These interactions can be broadly categorized into two types: uptake inhibition and neurotransmitter release . Understanding the specific profile of MEI at each transporter is key to predicting its overall pharmacological effect.
Theoretical Framework: Uptake Inhibition vs. Release
-
Uptake Inhibitors (Blockers): These compounds bind to the transporter protein, preventing it from binding to and translocating the endogenous neurotransmitter back into the presynaptic neuron. This leads to an increase in the synaptic concentration and duration of action of the neurotransmitter. Cocaine is a classic example of a non-selective monoamine uptake inhibitor.[3]
-
Releasing Agents (Substrates): These compounds are recognized and transported into the presynaptic neuron by the monoamine transporters. Once inside, they disrupt the vesicular storage of neurotransmitters, leading to a reversal of transporter function and a non-vesicular release of neurotransmitters into the synapse. Amphetamines are well-known monoamine releasing agents.[3]
The distinction between these two mechanisms is critical, as they produce different neurochemical and behavioral effects.
Characterizing MEI's Interaction Profile: A Multi-Assay Approach
A comprehensive understanding of MEI's interaction with monoamine transporters requires a combination of in vitro and in vivo assays.
A. Radioligand Binding Assays
These assays are the gold standard for determining the binding affinity of a compound for a specific transporter.[10][11] The principle involves a competition between the unlabeled test compound (MEI) and a radiolabeled ligand with known high affinity for the transporter.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes:
-
Utilize cell lines (e.g., HEK293) stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.[11][12]
-
Alternatively, use synaptosomal preparations from specific brain regions rich in the target transporter (e.g., striatum for DAT, hippocampus for SERT).[13]
-
Homogenize cells or tissue in an appropriate buffer and prepare a membrane fraction through centrifugation.
-
-
Assay Setup:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of MEI.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known selective inhibitor).
-
-
Incubation and Termination:
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly terminate the reaction by filtration through glass fiber filters, followed by washing to remove unbound radioligand.
-
-
Data Analysis:
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of MEI to generate a competition curve and determine the IC₅₀ value.
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
B. Synaptosomal Uptake and Release Assays
These functional assays measure the ability of a compound to either inhibit the uptake of a radiolabeled neurotransmitter or to induce its release from pre-loaded synaptosomes.[2][15]
Experimental Protocol: Neurotransmitter Uptake Inhibition Assay
-
Synaptosome Preparation: Prepare synaptosomes from relevant rat brain regions as described above.
-
Pre-incubation: Pre-incubate synaptosomes with varying concentrations of MEI or vehicle.
-
Uptake Initiation: Initiate uptake by adding a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Termination and Analysis: After a short incubation period, terminate the uptake by rapid filtration and washing. Quantify the radioactivity taken up by the synaptosomes.
-
Data Analysis: Determine the IC₅₀ value for uptake inhibition.
Experimental Protocol: Neurotransmitter Release Assay
-
Synaptosome Loading: Incubate synaptosomes with a radiolabeled neurotransmitter to allow for its uptake and storage.
-
Wash and Resuspend: Wash the synaptosomes to remove excess extracellular radiolabel and resuspend them in a physiological buffer.
-
Release Stimulation: Add varying concentrations of MEI to stimulate release.
-
Quantification: Separate the synaptosomes from the supernatant by centrifugation or filtration and quantify the radioactivity in the supernatant (released neurotransmitter).
-
Data Analysis: Determine the EC₅₀ value for release.
Caption: Workflow for in vitro characterization of MEI at monoamine transporters.
Data Summary Table: Hypothetical In Vitro Profile of MEI
| Transporter | Binding Affinity (Ki, nM) | Uptake Inhibition (IC₅₀, nM) | Neurotransmitter Release (EC₅₀, nM) |
| DAT | 50 | 75 | >1000 |
| NET | 25 | 40 | >1000 |
| SERT | 200 | 350 | 150 |
This is a hypothetical table for illustrative purposes. Actual values would need to be determined experimentally.
Based on this hypothetical data, MEI would be classified as a potent uptake inhibitor at DAT and NET, and a less potent uptake inhibitor but a moderate releasing agent at SERT.
In vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.[16][17][18][19][20] This allows for the direct assessment of a drug's effect on neurotransmitter levels in a physiological context.
Experimental Protocol: In Vivo Microdialysis
-
Probe Implantation: Stereotaxically implant a microdialysis probe into a brain region of interest (e.g., nucleus accumbens for dopamine, prefrontal cortex for all three monoamines).
-
Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid and collect baseline dialysate samples.
-
Drug Administration: Administer MEI systemically (e.g., via intraperitoneal injection).
-
Sample Collection and Analysis: Continue to collect dialysate samples at regular intervals post-administration. Analyze the samples for dopamine, norepinephrine, and serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[21]
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.
Caption: Workflow for in vivo microdialysis experiment.
Broader Pharmacological Context and Potential Implications
The specific profile of MEI's interactions with monoamine transporters will determine its overall pharmacological effects.
-
Dopaminergic Effects: Inhibition of DAT in reward-related brain regions like the nucleus accumbens is associated with reinforcing and abuse potential.[3][22]
-
Noradrenergic Effects: Inhibition of NET can lead to increased arousal, attention, and cardiovascular effects.[8][23] The norepinephrine transporter is a target for medications used to treat ADHD.[8][24][25][26]
-
Serotonergic Effects: Interactions with SERT can modulate mood, appetite, and social behavior. Serotonin releasing agents are often associated with entactogenic or empathogenic effects.[27][28] Dysregulation of the serotonin system is implicated in depression.[29][30][31]
The combined effects of MEI on all three transporters will result in a complex behavioral and physiological response. The balance between uptake inhibition and release at the different transporters is a critical determinant of this response.
Conclusion and Future Directions
5,6-Dimethoxy-1-aminoindane HCl is a compound of significant interest due to its interaction with the monoamine transporter system. A thorough characterization of its binding affinities, functional activities at each transporter, and in vivo neurochemical effects is essential for understanding its pharmacological profile. The methodologies outlined in this guide provide a robust framework for conducting such investigations.
Future research should focus on:
-
Elucidating the structure-activity relationships of MEI and related aminoindanes to guide the design of more selective compounds.
-
Investigating the potential for MEI to interact with other receptor systems.
-
Conducting behavioral studies to correlate the neurochemical effects of MEI with its physiological and psychological outcomes.
By employing a systematic and multi-faceted approach, the scientific community can continue to unravel the complexities of compounds like MEI and their impact on neurobiology.
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An In-depth Technical Guide to the Structure-Activity Relationship of 5,6-Dimethoxy-1-aminoindane Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5,6-dimethoxy-1-aminoindane scaffold is a privileged structure in medicinal chemistry, serving as a foundational template for the development of potent and selective modulators of various biological targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds, with a particular focus on their activity as fatty acid amide hydrolase (FAAH) inhibitors and their interactions with other neurologically relevant targets. We will explore the critical role of substituent modifications on the indane ring, the amino group, and the overall scaffold in modulating potency, selectivity, and pharmacokinetic properties. Detailed synthetic strategies and bioassay protocols are provided to equip researchers with the practical knowledge required for the rational design and evaluation of novel 5,6-dimethoxy-1-aminoindane analogs for therapeutic applications.
Introduction: The Versatile Aminoindane Scaffold
The aminoindane framework is a well-established pharmacophore found in a diverse array of biologically active molecules.[1][2] Its rigid structure provides a defined orientation for pendant functional groups to interact with biological targets, making it an attractive starting point for drug design. Historically, aminoindanes have been investigated for a wide range of therapeutic applications, including antibacterial, antiviral, analgesic, and antiparkinsonian activities.[1][2][3][4] The 5,6-dimethoxy-1-aminoindane core, in particular, has emerged as a key structural motif in the development of agents targeting the central nervous system.
One of the most significant applications of this scaffold has been in the design of inhibitors for fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide.[5][6] By inhibiting FAAH, the levels of anandamide are elevated, leading to potential therapeutic benefits in pain, inflammation, and anxiety, without the psychoactive side effects associated with direct cannabinoid receptor agonists.[6] Furthermore, analogs of 5,6-dimethoxy-1-aminoindane have shown affinity for other important neurological targets, including acetylcholinesterase and dopamine receptors, highlighting the chemical tractability and therapeutic potential of this scaffold.[7][8] Understanding the nuanced structure-activity relationships is therefore paramount for the development of next-generation therapeutics with improved potency and selectivity.
The Core Pharmacophore: Anatomy of 5,6-Dimethoxy-1-aminoindane
The 5,6-dimethoxy-1-aminoindane molecule can be systematically dissected into three key regions for SAR analysis: the aromatic ring, the amino group at the 1-position, and the five-membered cyclopentyl ring of the indane core. Each of these regions presents opportunities for chemical modification to fine-tune the pharmacological profile of the resulting analogs.
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An In-Depth Technical Guide to the Potential Therapeutic Applications of 5,6-Dimethoxy-1-aminoindane HCl
A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Potential Neuromodulator
5,6-Dimethoxy-1-aminoindane hydrochloride (5,6-DMAI HCl) is a rigid analogue of the phenethylamine neurotransmitters, belonging to the aminoindane class of compounds. While direct research on this specific molecule is limited, its structural similarity to other well-characterized aminoindanes, such as 5-methoxy-6-methyl-2-aminoindane (MMAI) and 5,6-methylenedioxy-2-aminoindane (MDAI), suggests a significant potential for neuromodulatory activity.[1][2][3] This guide will provide a prospective analysis of 5,6-DMAI HCl, extrapolating from the known pharmacology of its analogues to predict its mechanism of action, potential therapeutic applications, and the experimental methodologies required for its characterization.
Aminoindanes were initially synthesized for potential medical uses, including as anti-Parkinsonian agents.[2][3] Their primary mechanism of action often involves interaction with monoamine transporters, leading to the release and/or inhibition of reuptake of serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[4][5] The specific substitutions on the indane ring system dictate the compound's affinity and selectivity for these transporters, thereby shaping its pharmacological profile.
Predicted Pharmacological Profile: A Focus on Monoamine Modulation
Based on the structure-activity relationships of the aminoindane class, 5,6-DMAI HCl is predicted to function as a monoamine releasing agent and/or reuptake inhibitor.[4] The presence of the two methoxy groups at the 5 and 6 positions of the indane ring is anticipated to confer significant affinity for the serotonin transporter (SERT), similar to the potent serotonergic activity of related compounds.[1]
Comparative Analysis of Related Aminoindanes:
| Compound | Structure | Primary Mechanism of Action | Reported Effects |
| 5,6-Dimethoxy-1-aminoindane (Predicted) | 5,6-dimethoxy substitution on the 1-aminoindane core | Potent and selective serotonin releasing agent (SSRA) with potential activity at norepinephrine transporters (NET). | Potential for entactogenic and antidepressant-like effects. |
| 5-Methoxy-6-methyl-2-aminoindane (MMAI) | 5-methoxy and 6-methyl substitution on the 2-aminoindane core | Selective serotonin releasing agent.[1][6] | Entactogenic effects, increased empathy, and emotional closeness.[1] |
| 5,6-Methylenedioxy-2-aminoindane (MDAI) | 5,6-methylenedioxy ring fusion on the 2-aminoindane core | Dual serotonin and dopamine releasing agent.[1][7] | Mimics MDMA's entactogenic effects.[1] |
| 2-Aminoindane (2-AI) | Unsubstituted 2-aminoindane core | Catecholamine releasing agent (dopamine and norepinephrine).[5] | Stimulant-like effects.[5] |
The structural rigidity of the indane backbone, combined with the electron-donating methoxy groups, likely positions 5,6-DMAI HCl as a potent modulator of serotonergic neurotransmission. Its action is predicted to be primarily mediated through the serotonin transporter, leading to an increase in synaptic serotonin levels.
Predicted Mechanism of Action at the Serotonin Transporter:
Workflow for the in vitro characterization of 5,6-DMAI HCl.
In Vivo Studies
1. Microdialysis in Freely Moving Rats:
-
Objective: To measure the effect of systemic administration of 5,6-DMAI HCl on extracellular levels of serotonin, dopamine, and norepinephrine in specific brain regions.
-
Methodology:
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens, prefrontal cortex) of a rat.
-
After a recovery period, perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples.
-
Administer 5,6-DMAI HCl (intraperitoneally or subcutaneously) and continue collecting dialysate samples.
-
Analyze the concentration of monoamines and their metabolites in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
2. Behavioral Pharmacological Assays:
-
Objective: To assess the behavioral effects of 5,6-DMAI HCl in animal models of depression, anxiety, and social behavior.
-
Methodology:
-
Forced Swim Test (FST) and Tail Suspension Test (TST): To evaluate antidepressant-like activity. A decrease in immobility time is indicative of an antidepressant effect.
-
Elevated Plus Maze (EPM) and Open Field Test (OFT): To assess anxiolytic or anxiogenic effects. An increase in time spent in the open arms of the EPM or the center of the OFT suggests an anxiolytic effect.
-
Social Interaction Test: To measure prosocial or entactogenic-like effects. An increase in the duration and frequency of social interaction between two unfamiliar animals is indicative of a prosocial effect.
-
Synthesis and Chemical Properties
The synthesis of 5,6-Dimethoxy-1-aminoindane HCl would likely proceed from the commercially available precursor, 5,6-dimethoxy-1-indanone. [8] General Synthetic Scheme:
-
Reductive Amination: The ketone group of 5,6-dimethoxy-1-indanone can be converted to an amine through reductive amination. This can be achieved using a reducing agent such as sodium borohydride or catalytic hydrogenation in the presence of ammonia or an ammonia source.
-
Salt Formation: The resulting freebase, 5,6-dimethoxy-1-aminoindane, can then be treated with hydrochloric acid to form the more stable and water-soluble hydrochloride salt.
Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂·HCl | Calculated |
| Molecular Weight | 229.70 g/mol | Calculated |
| Appearance | Predicted to be a white to off-white crystalline solid | |
| Solubility | Predicted to be soluble in water and polar organic solvents |
Conclusion and Future Directions
5,6-Dimethoxy-1-aminoindane HCl represents a promising, yet under-explored, chemical entity with the potential for significant therapeutic applications in psychiatry and neurology. Based on a thorough analysis of its structural analogues, it is hypothesized to be a potent and selective serotonin releasing agent. This profile suggests its potential utility as a rapid-acting antidepressant, an anxiolytic, and a therapeutic adjunct for PTSD.
The successful development of 5,6-DMAI HCl as a therapeutic agent is contingent upon rigorous preclinical evaluation. The experimental protocols outlined in this guide provide a roadmap for elucidating its pharmacological profile and validating its therapeutic potential. Further research into its pharmacokinetics, metabolism, and safety profile will be crucial for its translation from a promising molecule to a clinically valuable therapeutic.
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 5,6-Dimethoxy-1-aminoindane HCl via Reductive Amination
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 5,6-Dimethoxy-1-aminoindane Hydrochloride from its ketone precursor, 5,6-dimethoxy-1-indanone. The synthesis is achieved through a one-pot reductive amination reaction, a robust and widely utilized transformation in medicinal chemistry.[1][2] This guide is designed for chemical researchers and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, safety considerations, and methods for characterization. The protocol's structure is optimized for clarity and reproducibility, ensuring a high degree of scientific integrity and trustworthiness.
Introduction and Scientific Background
5,6-Dimethoxy-1-aminoindane is a substituted aminoindane derivative. Aminoindanes are a class of compounds with significant interest in pharmacological research due to their diverse biological activities.[3][4] Structurally similar compounds, such as 5,6-methylenedioxy-2-aminoindane (MDAI), have been investigated for their psychoactive properties, particularly their effects on serotonin release.[3][5] The title compound serves as a valuable research tool and a key building block in the synthesis of more complex molecules, including potential therapeutics. For instance, the 5,6-dimethoxy-1-indanone core is a key intermediate in the synthesis of Donepezil, a medication used in the management of Alzheimer's disease.[6][7][8]
The conversion of the ketone (5,6-dimethoxy-1-indanone) to the primary amine (5,6-dimethoxy-1-aminoindane) is efficiently accomplished via reductive amination. This powerful reaction combines the formation of an imine from a carbonyl compound and an amine, followed by its immediate reduction to the corresponding amine, all within a single reaction vessel.[1][9]
Reaction Mechanism: Reductive Amination
The transformation proceeds through a well-established two-step mechanism that occurs in situ:[1]
-
Imine Formation: The reaction initiates with the nucleophilic attack of the ammonia source (in this case, from ammonium acetate) on the electrophilic carbonyl carbon of 5,6-dimethoxy-1-indanone. This forms an unstable hemiaminal intermediate. The reaction conditions, which are typically neutral or weakly acidic, facilitate the subsequent dehydration of the hemiaminal to yield a more stable imine intermediate.
-
Imine Reduction: A mild reducing agent, such as sodium borohydride, is introduced. This hydride reagent selectively reduces the carbon-nitrogen double bond (C=N) of the imine to form the final primary amine. Sodium borohydride is an ideal choice as it is less reactive towards the starting ketone under these conditions, minimizing the formation of the corresponding alcohol byproduct.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful outcome.
Materials and Reagents
All reagents should be of analytical grade or higher and used without further purification unless specified.
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| 5,6-Dimethoxy-1-indanone | 2107-69-9 | C₁₁H₁₂O₃ | 192.21[10] | 5.00 g | 26.01 | 1.0 |
| Ammonium Acetate | 631-61-8 | C₂H₇NO₂ | 77.08 | 20.04 g | 260.1 | 10.0 |
| Sodium Borohydride | 16940-66-2 | NaBH₄ | 37.83 | 1.97 g | 52.02 | 2.0 |
| Methanol (Anhydrous) | 67-56-1 | CH₄O | 32.04 | 150 mL | - | - |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | 200 mL | - | - |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | 200 mL | - | - |
| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | ~5 mL | - | - |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | 50 mL | - | - |
| Sodium Sulfate (Anhydrous) | 7757-82-6 | Na₂SO₄ | 142.04 | As needed | - | - |
Equipment
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper
Synthesis Procedure
Step 1: Reaction Setup and Imine Formation
-
To a 250 mL round-bottom flask, add 5,6-dimethoxy-1-indanone (5.00 g, 26.01 mmol) and ammonium acetate (20.04 g, 260.1 mmol).
-
Add 150 mL of anhydrous methanol.
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Heat the mixture to reflux (approximately 65°C) with vigorous stirring. Maintain reflux for 2 hours.
-
Causality Note: Ammonium acetate serves as both the ammonia source and a mild acidic catalyst to promote the formation of the imine intermediate. Using a large excess shifts the equilibrium towards the product. Refluxing provides the necessary activation energy for the dehydration of the hemiaminal.
-
Step 2: Reduction of the Imine
-
After 2 hours, remove the heating source and allow the reaction mixture to cool to room temperature.
-
Once at room temperature, place the flask in an ice-water bath and cool the solution to 0-5°C.
-
Slowly and portion-wise, add sodium borohydride (1.97 g, 52.02 mmol) to the stirred solution over 30 minutes.
-
Causality & Safety Note: The addition of the hydride reducing agent is exothermic and can cause rapid hydrogen gas evolution. Slow, portion-wise addition at reduced temperature is critical to control the reaction rate and prevent a dangerous thermal runaway.
-
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours.
Step 3: Work-up and Extraction
-
Cool the reaction mixture again in an ice bath.
-
Slowly quench the reaction by adding 50 mL of deionized water. Be cautious as this will destroy excess sodium borohydride and evolve hydrogen gas.
-
Concentrate the mixture using a rotary evaporator to remove the majority of the methanol.
-
Transfer the remaining aqueous slurry to a 500 mL separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude freebase amine as an oil or waxy solid.
Step 4: Formation and Isolation of the Hydrochloride Salt
-
Dissolve the crude amine in approximately 50 mL of diethyl ether.
-
While stirring, slowly add concentrated hydrochloric acid dropwise until the solution becomes acidic (test with pH paper). A white precipitate will form immediately.
-
Causality Note: Converting the amine to its hydrochloride salt facilitates its purification and handling. The salt is typically a stable, crystalline solid that is less susceptible to air oxidation than the freebase.
-
-
Continue stirring for 15 minutes in an ice bath to maximize precipitation.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold diethyl ether to remove any soluble impurities.
-
Dry the product under vacuum to yield 5,6-Dimethoxy-1-aminoindane HCl.
Visualized Workflow and Reaction
Overall Synthetic Reaction
Caption: Reductive amination of 5,6-dimethoxy-1-indanone.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis.
Expected Results and Characterization
-
Yield: Expected yield is typically in the range of 65-80%.
-
Appearance: The final product, 5,6-Dimethoxy-1-aminoindane HCl, should be a white to off-white crystalline solid.
-
Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the structure by analyzing proton chemical shifts, integrations, and coupling patterns. The appearance of a new signal corresponding to the proton at the C1 position adjacent to the amino group is expected.
-
¹³C NMR: To verify the number and types of carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the parent ion (freebase).
-
Melting Point (MP): To assess the purity of the final hydrochloride salt. A sharp melting point range is indicative of high purity.
-
Safety and Handling
-
Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemical-resistant gloves must be worn at all times.
-
Ventilation: All operations should be performed in a well-ventilated fume hood.
-
Reagent Hazards:
-
Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Handle with care and avoid contact with moisture.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle only in a fume hood.
-
Concentrated Hydrochloric Acid (HCl): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
-
Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local regulations.
References
-
A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease by Dual Inhibition of Acetylcholinesterase and Inflammation. National Institutes of Health (NIH). [Link]
-
Reductive amination. Wikipedia. [Link]
-
5-Methoxy-6-methyl-2-aminoindane hydrochloride | C11H16ClNO | CID 14913772. PubChem. [Link]
-
5,6-Dimethoxy-1-indanone | C11H12O3 | CID 75018. PubChem. [Link]
-
Synthesis of 5,6-dimethoxy-1-indanone. Chinese Journal of Modern Applied Pharmacy. [Link]
-
An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone. Quick Company. [Link]
-
Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. [Link]
-
5-METHOXY-6-METHYL-2-AMINOINDANE HYDROCHLORIDE. precisionFDA. [Link]
-
Two Novel Donepezil-Lipoic Acid Hybrids as Potential Multitarget Drugs for Alzheimer's Disease. SciELO. [Link]
-
Rapid Microwave-Assisted Reductive Amination of Ketones with Anilines. SYNLETT. [Link]
-
Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. National Institutes of Health (NIH). [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
5,6-DIMETHOXY-1-AMINOINDANE HCL [83402-82-8]. Chemsigma. [Link]
-
1-(3-Methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). PubMed. [Link]
-
MDAI (5,6-methylenedioxy-2-aminoindane; 6,7-dihydro-5H-cyclopenta[f][6][11]benzodioxol-6-amine; 'Sparkle'; 'Mindy') Toxicity: A Brief Overview and Update. PubMed. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. 5-Methoxy-6-methyl-2-aminoindane hydrochloride | 132980-17-7 | Benchchem [benchchem.com]
- 4. Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MDAI (5,6-methylenedioxy-2-aminoindane; 6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine; 'sparkle'; 'mindy') toxicity: a brief overview and update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer’s Disease by Dual Inhibition of Acetylcholinesterase and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone [quickcompany.in]
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- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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- 11. 5-Methoxy-6-methyl-2-aminoindane hydrochloride | C11H16ClNO | CID 14913772 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-MS Protocol for the Quantitative Analysis of 5,6-Dimethoxy-1-aminoindane HCl
Abstract
This application note presents a comprehensive and robust protocol for the quantitative analysis of 5,6-Dimethoxy-1-aminoindane HCl, a primary aminoindane derivative. The developed method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with tandem mass spectrometry (MS/MS) to achieve high selectivity, sensitivity, and accuracy. The protocol details the rationale behind the selection of chromatographic conditions, sample preparation, and mass spectrometric parameters. Furthermore, this document outlines the validation of the analytical procedure in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method's suitability for its intended purpose in a regulated environment.
Introduction
5,6-Dimethoxy-1-aminoindane is a substituted aminoindane, a class of compounds with a range of pharmacological activities. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the analytical technique of choice for such applications due to its inherent specificity and sensitivity.
The primary amine functional group in 5,6-Dimethoxy-1-aminoindane presents a challenge in reversed-phase chromatography, often leading to poor peak shape and retention due to interactions with residual silanols on the stationary phase. This protocol addresses this challenge through careful selection of the HPLC column and optimization of the mobile phase composition to ensure a robust and reproducible separation.
Physicochemical Properties of 5,6-Dimethoxy-1-aminoindane HCl
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Chemical Name | 2,3-dihydro-5,6-dimethoxy-1H-inden-1-amine hydrochloride | [1] |
| CAS Number | 83402-82-8 | [1] |
| Molecular Formula | C₁₁H₁₅NO₂ · HCl | [1] |
| Molecular Weight | 229.70 g/mol | Calculated |
| Chemical Structure | ![]() | - |
| Predicted pKa | ~9.5 (for the primary amine) | Estimated based on similar primary amine structures[2] |
| Predicted LogP | ~1.5 - 2.0 | Estimated based on structure[3] |
The presence of the primary amine group (predicted pKa ~9.5) indicates that the compound will be protonated and positively charged in acidic mobile phases. This is a key consideration for both chromatographic retention and mass spectrometric detection.
HPLC-MS Method Development and Rationale
The following protocol was developed based on established principles of reversed-phase chromatography for polar, basic compounds.
Liquid Chromatography
The primary objective for the chromatographic separation is to achieve a sharp, symmetrical peak with adequate retention, free from interference from matrix components.
A C18 column is a common starting point for reversed-phase HPLC. However, for basic compounds like 5,6-Dimethoxy-1-aminoindane, standard C18 columns can exhibit poor peak shape due to strong interactions between the protonated amine and acidic silanol groups on the silica surface. To mitigate this, a column with a polar-embedded group or a modern, high-purity, end-capped C18 phase is recommended. These columns are designed to shield the residual silanols, leading to improved peak symmetry for basic analytes.
The choice of mobile phase is critical for controlling retention and ensuring good peak shape.
-
Aqueous Phase (A): 0.1% Formic Acid in Water. The addition of an acidic modifier like formic acid serves two key purposes. Firstly, it maintains a low pH (around 2.7), ensuring the primary amine of the analyte is consistently protonated, which leads to more stable retention times.[4] Secondly, formic acid is a volatile buffer, making it highly compatible with electrospray ionization mass spectrometry.[5]
-
Organic Phase (B): Acetonitrile with 0.1% Formic Acid. Acetonitrile is chosen for its low viscosity and UV transparency. The addition of formic acid to the organic phase ensures a consistent pH across the gradient.
-
Gradient Elution: A gradient elution is employed to ensure the analyte is eluted with a good peak shape in a reasonable timeframe, while also allowing for the removal of any less polar impurities from the column.
Mass Spectrometry
Tandem mass spectrometry (MS/MS) provides the high selectivity required for quantitative analysis in complex matrices.
Electrospray Ionization (ESI) is the preferred ionization technique for polar molecules like 5,6-Dimethoxy-1-aminoindane.[2] Given the basic nature of the primary amine, positive ion mode is selected, as the analyte will readily accept a proton to form the protonated molecule [M+H]⁺.
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves monitoring a specific precursor ion to product ion transition.
-
Precursor Ion: The protonated molecule [M+H]⁺ of 5,6-Dimethoxy-1-aminoindane (m/z 194.1).
-
Product Ion(s): Collision-induced dissociation (CID) of the precursor ion will generate characteristic product ions. The most abundant and stable product ion is selected for quantification, with a second product ion monitored for confirmation. The exact fragmentation pattern should be determined by infusing a standard solution of the analyte into the mass spectrometer.
Detailed Analytical Protocol
Materials and Reagents
-
5,6-Dimethoxy-1-aminoindane HCl reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade) for sample preparation
Instrumentation
-
HPLC system with a binary pump, autosampler, and column oven
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions
| Parameter | Condition |
| Column | Polar-embedded C18, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometer Settings
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | To be determined experimentally (e.g., Precursor: m/z 194.1; Products for quantification and confirmation) |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
Experimental Workflow and Validation
The following diagram illustrates the overall workflow for the analysis and validation of the method.
Caption: Experimental workflow for HPLC-MS analysis and method validation.
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 5,6-Dimethoxy-1-aminoindane HCl reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with 50:50 (v/v) methanol:water to cover the desired concentration range.
-
Sample Preparation: The sample preparation procedure will depend on the matrix (e.g., plasma, formulation). A generic protein precipitation method for plasma would involve adding three parts of cold acetonitrile to one part of plasma, vortexing, centrifuging, and analyzing the supernatant.
Method Validation
The analytical method should be validated according to the ICH Q2(R1) guidelines.[6]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve of at least five concentrations should be prepared and the correlation coefficient (r²) should be ≥ 0.99.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by analyzing samples with known concentrations and expressing the results as a percentage recovery.
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
System Suitability
Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Peak Tailing Factor | ≤ 1.5 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6 injections) | ≤ 2.0% |
Conclusion
The HPLC-MS method detailed in this application note provides a selective, sensitive, and robust protocol for the quantitative analysis of 5,6-Dimethoxy-1-aminoindane HCl. The use of a polar-embedded reversed-phase column in conjunction with an acidic mobile phase effectively addresses the chromatographic challenges associated with this polar basic compound. The method is suitable for validation according to regulatory guidelines and can be readily implemented in a laboratory setting for various applications in pharmaceutical research and development.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Biologics Evaluation and Research (CBER). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021. [Link]
-
Chemsigma. 5,6-DIMETHOXY-1-AMINOINDANE HCL [83402-82-8]. [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- McCalley, D. V. (2017). Understanding and manipulating peak shape in hydrophilic interaction chromatography.
- Stoll, D. R., & Carr, P. W. (2017). Two-Dimensional Liquid Chromatography: A State of the Art. Analytical Chemistry, 89(1), 519–531.
-
European Medicines Agency. Guideline on bioanalytical method validation. 21 July 2011. [Link]
-
PubChem. 5,6-Dimethoxy-1-indanone. [Link]
- Dolan, J. W. (2002). Peak Tailing and What to Do About It. LCGC North America, 20(5), 430-438.
- Korfmacher, W. A. (2005). Principles and applications of LC-MS in drug metabolism and pharmacokinetic studies. Current Drug Metabolism, 6(3), 199–217.
-
PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]
- Taylor, P. J. (2002). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 35(4), 279–285.
-
Journal of Chromatography A. A practical approach to validation of HPLC methods under current good manufacturing practices. [Link]
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Mastelf. Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. [Link]
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Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]
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MDPI. Development of a Novel HPLC-MS Method to Separate Polar and Non-Polar Compounds in Biodiesel/Petrodiesel Mixtures. [Link]
-
BioPharma Services. BA Method Development: Polar Compounds. [Link]
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SwissADME. [Link]
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Chemicalize. [Link]
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- 4. hplc.eu [hplc.eu]
- 5. Ultra-performance liquid chromatography-tandem mass spectrometry method for the analysis of amphetamines in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC故障排除指南 [sigmaaldrich.com]
Application Notes and Protocols for In Vivo Rodent Administration of 5,6-Dimethoxy-1-aminoindane HCl
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed guide for the in vivo administration of 5,6-Dimethoxy-1-aminoindane HCl to rodent models. The protocols and recommendations outlined herein are synthesized from established practices in preclinical research and data from structurally related aminoindane compounds. This guide is intended to ensure experimental reproducibility, scientific validity, and adherence to animal welfare standards.
Introduction and Scientific Rationale
5,6-Dimethoxy-1-aminoindane HCl is a member of the aminoindane class of compounds, which are recognized for their diverse biological activities.[1] Structurally related compounds have been investigated for their effects on the central nervous system, including potential applications in neurodegenerative diseases and as modulators of monoaminergic systems.[2] The dimethoxy substitutions on the indane ring are anticipated to influence the compound's pharmacokinetic and pharmacodynamic properties.
The protocol herein is designed to provide a framework for preclinical investigations into the physiological and behavioral effects of 5,6-Dimethoxy-1-aminoindane HCl in rodent models. The choice of administration route, vehicle, and dosage should be guided by the specific research question and the compound's physicochemical properties.
Pre-Administration Considerations
Animal Models
The selection of rodent species and strain should be based on the scientific objectives of the study. Common models for neuropharmacological and toxicological studies include Sprague-Dawley or Wistar rats, and C57BL/6 or BALB/c mice. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and adhere to the ARRIVE guidelines for reporting in vivo experiments.[3]
Compound Solubility and Vehicle Selection
The hydrochloride salt form of 5,6-Dimethoxy-1-aminoindane suggests aqueous solubility. However, empirical determination of solubility in the chosen vehicle is crucial.
Table 1: Recommended Vehicles for 5,6-Dimethoxy-1-aminoindane HCl
| Vehicle | Concentration | Notes |
| Sterile Saline (0.9% NaCl) | Up to 10 mg/mL | Preferred for intravenous and subcutaneous routes due to isotonicity. |
| Phosphate-Buffered Saline (PBS) | Up to 10 mg/mL | Suitable for most parenteral routes. |
| Distilled Water | Up to 10 mg/mL | Can be used for oral gavage. |
| 5% DMSO / 95% Saline | >10 mg/mL | For compounds with lower aqueous solubility. The concentration of DMSO should be minimized to avoid vehicle-induced effects. |
Protocol for Vehicle Solubility Test:
-
Weigh a small amount of 5,6-Dimethoxy-1-aminoindane HCl.
-
Add a measured volume of the desired vehicle to achieve the target concentration.
-
Vortex for 2-5 minutes.
-
Visually inspect for any undissolved particulate matter.
-
If necessary, sonicate for 5-10 minutes to aid dissolution.
Dosing and Administration
Dosage Selection
The selection of an appropriate dose is critical and should be based on a combination of literature data for analogous compounds and dose-ranging studies. For chronic studies, a daily dose of 5 mg/kg has been used for the related compound 1-(R)-aminoindan in aged mice.[2] For acute studies, doses ranging from 5 to 40 mg/kg have been used for the structurally similar compound 5,6-methylenedioxy-2-aminoindane (MDAI) in rats.[4] An initial dose-finding study is recommended to determine the optimal dose for the desired effect and to assess for any adverse reactions.
Administration Routes
The choice of administration route will depend on the desired pharmacokinetic profile.
Table 2: Common Administration Routes for Rodents
| Route | Description | Recommended Volume (Mouse) | Recommended Volume (Rat) |
| Intravenous (IV) | Injection into a blood vessel, typically the tail vein. Provides rapid and complete bioavailability. | 5 mL/kg | 5 mL/kg |
| Intraperitoneal (IP) | Injection into the peritoneal cavity. Slower absorption than IV. | 10 mL/kg | 10 mL/kg |
| Subcutaneous (SC) | Injection under the skin. Slower and more sustained absorption. | 10 mL/kg | 5 mL/kg |
| Oral Gavage (PO) | Direct administration into the stomach via a gavage needle. | 10 mL/kg | 10 mL/kg |
Source: Adapted from general guidelines for rodent administration.
Step-by-Step Administration Protocols
Intravenous (IV) Injection (Tail Vein):
-
Restrain the rodent in a suitable device that allows access to the tail.
-
Warm the tail using a heat lamp or warm water to dilate the veins.
-
Swab the tail with 70% ethanol.
-
Insert a 27-30 gauge needle into one of the lateral tail veins.
-
Slowly inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site.
Intraperitoneal (IP) Injection:
-
Firmly restrain the rodent, tilting the head downwards.
-
Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.
-
Aspirate to ensure no fluid or blood is drawn back.
-
Inject the solution.
Subcutaneous (SC) Injection:
-
Grasp the loose skin over the back or flank to form a "tent".
-
Insert a 25-27 gauge needle into the base of the tented skin.
-
Aspirate to check for blood.
-
Inject the solution.
Oral Gavage (PO):
-
Restrain the rodent firmly.
-
Measure the distance from the tip of the nose to the last rib to determine the correct insertion depth for the gavage needle.
-
Gently insert a ball-tipped gavage needle into the mouth and advance it along the roof of the mouth into the esophagus.
-
Administer the solution directly into the stomach.
Experimental Workflow and Monitoring
The following diagram illustrates a typical experimental workflow for a single-dose pharmacokinetic or pharmacodynamic study.
Caption: Experimental workflow for in vivo rodent studies.
Animal Monitoring
Following administration, animals should be closely monitored for any adverse effects, including changes in behavior, posture, and physical appearance. The predicted oral LD₅₀ for the related compounds 2-aminoindane and N-Methyl-2-aminoindane in rats is in the range of 150-560 mg/kg, suggesting that lower doses should be well-tolerated.[5] However, caution is advised, and a pilot study to assess tolerability is recommended.
Pharmacokinetic Considerations
The pharmacokinetic profile of 5,6-Dimethoxy-1-aminoindane HCl is expected to be influenced by its structural similarity to other aminoindanes. For instance, MDAI has been shown to have rapid pharmacokinetics in rats, with maximum concentrations in the serum and brain reached within 30 minutes after subcutaneous administration.[4] A typical pharmacokinetic study design would involve collecting blood samples at multiple time points post-administration to determine key parameters such as Cmax, Tmax, AUC, and half-life.[6]
Potential Mechanism of Action
While the specific mechanism of action for 5,6-Dimethoxy-1-aminoindane HCl is yet to be fully elucidated, related aminoindane compounds are known to interact with monoamine transporters, particularly the serotonin transporter (SERT). The following diagram illustrates a simplified putative mechanism.
Caption: Putative mechanism of action of 5,6-Dimethoxy-1-aminoindane HCl.
Conclusion
This application note provides a comprehensive framework for the in vivo administration of 5,6-Dimethoxy-1-aminoindane HCl in rodent models. Adherence to these guidelines, in conjunction with institution-specific animal care and use protocols, will facilitate the generation of high-quality, reproducible data. Researchers are encouraged to perform pilot studies to determine the optimal dosage and to closely monitor animals for any unforeseen adverse effects.
References
-
Weinreb, O., et al. (2015). Beneficial behavioral, neurochemical and molecular effects of 1-(R)-aminoindan in aged mice. Neuropharmacology, 99, 535-546. [Link]
-
Jurowski, K., & Frydrych, A. (2026). First toxicity profile of aminoindane-based new psychoactive substances: 2-aminoindane (2-AI, CAS: 2975-41-9) and N-Methyl-2-aminoindane (NM-2-AI, CAS: 24445-44-1) - comprehensive prediction of toxicological endpoints important from clinical and forensic perspective using in silico multi- approach. Toxicology in Vitro, 110, 106149. [Link]
-
Páleníček, T., et al. (2016). Emerging toxicity of 5,6-methylenedioxy-2-aminoindane (MDAI): Pharmacokinetics, behaviour, thermoregulation and LD50 in rats. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 69, 49-59. [Link]
-
U.S. Food and Drug Administration. (2000). 20-524S005 Mentax Pharmacology Review. [Link]
-
Foster, K. A., et al. (2011). Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation. Journal of Neuroscience, 11(7), 2676-2683. [Link]
-
Yilmaz, I., & Göksu, S. (2022). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 821-830. [Link]
-
Słoczyńska, K., et al. (2022). Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases. Pharmaceuticals, 15(5), 624. [Link]
-
Kilkenny, C., et al. (2010). The ARRIVE Guidelines: Animal Research: Reporting of In Vivo Experiments. PLOS Biology, 8(6), e1000412. [Link]
-
Páleníček, T., et al. (2017). Study on the metabolism of 5,6-methylenedioxy-2-aminoindane (MDAI) in rats: identification of urinary metabolites. Xenobiotica, 47(6), 505-514. [Link]
-
Wood, D. M., et al. (2013). MDAI (5,6-methylenedioxy-2-aminoindane; 'Sparkle'; 'Mindy') toxicity: a brief overview and update. Drug Testing and Analysis, 5(8), 649-652. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Beneficial behavioral, neurochemical and molecular effects of 1-(R)-aminoindan in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exogenous anandamide protects rat brain against acute neuronal injury in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging toxicity of 5,6-methylenedioxy-2-aminoindane (MDAI): Pharmacokinetics, behaviour, thermoregulation and LD50 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First toxicity profile of aminoindane-based new psychoactive substances: 2-aminoindane (2-AI, CAS: 2975-41-9) and N-Methyl-2-aminoindane (NM-2-AI, CAS: 24445-44-1) - comprehensive prediction of toxicological endpoints important from clinical and forensic perspective using in silico multi- approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
Application Note: A High-Throughput Radiometric Assay for Characterizing Serotonin Transporter (SERT) Inhibitors Using 5,6-Dimethoxy-1-aminoindane HCl
Abstract
The human serotonin transporter (SERT, or SLC6A4) is a critical regulator of serotonergic neurotransmission and the primary target for many antidepressants, including selective serotonin reuptake inhibitors (SSRIs).[1] Developing robust and reliable methods to characterize novel compounds that interact with SERT is fundamental to neuroscience research and drug discovery. This application note provides a detailed protocol for a cell-based, radiometric uptake assay designed to determine the inhibitory potency (IC₅₀) of test compounds, using 5,6-Dimethoxy-1-aminoindane HCl as an exemplary novel chemical entity. The assay employs human embryonic kidney 293 (HEK293) cells stably expressing the human SERT (hSERT) and measures the uptake of tritium-labeled serotonin ([³H]5-HT). We outline the principles of competitive inhibition at the transporter, provide a step-by-step methodology, and detail the data analysis required to generate a reliable concentration-response curve and IC₅₀ value.
Introduction: The Central Role of SERT in Neuropharmacology
The serotonin transporter is a plasma membrane protein that mediates the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, a crucial mechanism for terminating the neurotransmitter's signal.[2] This regulatory role makes SERT a validated therapeutic target for a host of psychiatric conditions, most notably major depressive disorder, anxiety disorders, and obsessive-compulsive disorder. Pharmacological blockade of SERT increases the extracellular concentration of serotonin, enhancing its signaling.
Aminoindanes are a class of psychoactive compounds known to interact with monoamine transporters.[3][4] The specific compound, 5,6-Dimethoxy-1-aminoindane HCl, is a novel derivative whose pharmacological profile at SERT is not widely characterized. Determining its potency and mechanism of action is a critical first step in evaluating its therapeutic potential.
The [³H]5-HT uptake inhibition assay remains a gold-standard method for quantifying the interaction of a test compound with SERT.[5] It offers high sensitivity and directly measures the functional consequence of a compound binding to the transporter—the inhibition of substrate translocation. This application note serves as a comprehensive guide for researchers aiming to screen and characterize new chemical entities like 5,6-Dimethoxy-1-aminoindane HCl for their activity at the serotonin transporter.
Assay Principle
This assay quantifies the ability of a test compound to inhibit the transport of a radiolabeled substrate, [³H]5-HT, into cells engineered to express high levels of hSERT.
-
Cellular System : HEK293 cells stably transfected with the hSERT gene provide a consistent and high-density source of the transporter, ensuring a robust signal-to-noise ratio.[6][7]
-
Substrate Uptake : The cells are incubated with a fixed, subsaturating concentration of [³H]5-HT. The transporter actively internalizes the [³H]5-HT, leading to an accumulation of radioactivity within the cells.
-
Competitive Inhibition : When a SERT inhibitor, such as 5,6-Dimethoxy-1-aminoindane HCl or the control SSRI Fluoxetine, is present, it competes with [³H]5-HT for binding to the transporter. This competition reduces the rate of [³H]5-HT uptake in a concentration-dependent manner.
-
Detection : After a defined incubation period, uptake is terminated by rapidly washing away the extracellular [³H]5-HT with ice-cold buffer. The cells are then lysed, and the internalized radioactivity is quantified using a scintillation counter.
-
Quantification : By measuring the reduction in [³H]5-HT uptake across a range of test compound concentrations, a concentration-response curve can be generated to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of the compound's potency.[8][9]
Mechanism of Competitive Inhibition at SERT
Caption: Competitive inhibition at the Serotonin Transporter (SERT).
Materials and Equipment
Reagents
| Reagent | Recommended Source | Notes |
| hSERT-HEK293 Cells | ATCC, Revvity, or equivalent | Ensure stable expression and validation.[7] |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco/Thermo Fisher | High glucose, with L-glutamine & sodium pyruvate. |
| Fetal Bovine Serum (FBS) | Gibco/Thermo Fisher | Heat-inactivated. |
| Penicillin-Streptomycin | Gibco/Thermo Fisher | 10,000 U/mL. |
| Geneticin (G418) | Gibco/Thermo Fisher | For maintaining selection pressure. |
| Trypsin-EDTA (0.25%) | Gibco/Thermo Fisher | For cell dissociation. |
| Poly-D-Lysine Coated 96-well Plates | Corning, Greiner | Clear bottom, white-walled for scintillation counting. |
| [³H]-Serotonin (5-Hydroxytryptamine) | PerkinElmer | Specific activity: ~20 Ci/mmol. |
| 5,6-Dimethoxy-1-aminoindane HCl | Custom Synthesis/Vendor | Prepare a 10 mM stock in DMSO. |
| Fluoxetine HCl | Tocris Bioscience, Sigma-Aldrich | Positive control inhibitor. Prepare a 10 mM stock in DMSO.[2] |
| Krebs-Ringer-HEPES (KRH) Buffer | Prepare in-house | See section 4.1 for composition. |
| Scintillation Cocktail (e.g., ScintiSafe) | Fisher Scientific | For liquid scintillation counting. |
| 1% Sodium Dodecyl Sulfate (SDS) | Sigma-Aldrich | Lysis buffer. |
| DMSO, Anhydrous | Sigma-Aldrich | For preparing compound stocks. |
Equipment
-
Class II Biological Safety Cabinet
-
CO₂ Incubator (37°C, 5% CO₂)
-
Inverted Microscope
-
Centrifuge
-
Multichannel Pipettes (8- or 12-channel)
-
Automated Plate Washer (optional, but recommended)
-
Liquid Scintillation Counter (e.g., MicroBeta²)[10]
-
Standard cell culture flasks and consumables
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format.
Reagent Preparation
-
Complete Growth Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of G418 for selection (e.g., 400 µg/mL).
-
Krebs-Ringer-HEPES (KRH) Assay Buffer (1X):
-
125 mM NaCl
-
5 mM KCl
-
2 mM CaCl₂
-
1.2 mM MgSO₄
-
1.2 mM KH₂PO₄
-
25 mM HEPES
-
6 mM D-Glucose
-
Adjust pH to 7.4 at 37°C. Filter sterilize.
-
Causality: This buffer mimics the ionic composition of extracellular fluid, which is essential for SERT function as transport is dependent on Na⁺ and Cl⁻ gradients.[6] Glucose provides an energy source for the cells.
-
Assay Workflow
Caption: Step-by-step workflow for the SERT uptake inhibition assay.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture hSERT-HEK293 cells to ~80-90% confluency.
-
Harvest cells using Trypsin-EDTA and neutralize with complete growth medium.
-
Centrifuge, resuspend in fresh medium, and count the cells.
-
Seed the cells into a Poly-D-Lysine coated 96-well plate at a density of 60,000 - 80,000 cells/well in 100 µL of medium.
-
Incubate overnight at 37°C, 5% CO₂.
-
Expertise: A confluent monolayer is crucial. Overly dense cultures can show reduced transporter activity, while sparse cultures provide insufficient signal. Poly-D-Lysine coating ensures strong cell adherence during the multiple wash steps.
-
Day 2: Uptake Assay
-
Prepare Compound Plate:
-
In a separate 96-well "dilution plate," prepare serial dilutions of 5,6-Dimethoxy-1-aminoindane HCl and Fluoxetine (e.g., 11-point, 1:3 dilution series starting from 100 µM).
-
Prepare dilutions at 2X the final desired concentration in KRH buffer.
-
Include wells for "Total Uptake" (vehicle, e.g., 0.5% DMSO in KRH buffer) and "Non-Specific Binding (NSB)" (a saturating concentration of Fluoxetine, e.g., 10 µM final).
-
-
Prepare [³H]5-HT Solution:
-
Dilute the [³H]5-HT stock in KRH buffer to a 2X working concentration (e.g., 40 nM). The final concentration in the assay (20 nM) should be near the Kₘ of SERT for 5-HT to ensure sensitivity to competitive inhibitors.[6]
-
-
Perform the Assay:
-
Aspirate the culture medium from the cell plate.
-
Wash the cell monolayer twice with 200 µL/well of pre-warmed (37°C) KRH buffer.
-
Add 50 µL/well of the 2X compound dilutions from the dilution plate to the cell plate.
-
Pre-incubate for 10-20 minutes at 37°C.[2] Causality: This step allows the inhibitor to reach binding equilibrium with the transporter before the substrate is introduced.
-
Initiate uptake by adding 50 µL/well of the 2X [³H]5-HT solution to all wells (final volume = 100 µL).
-
Incubate for exactly 10 minutes at 37°C. Causality: This short duration measures the initial rate of transport (linear phase) and prevents substrate saturation within the cell.[10]
-
Terminate uptake by rapidly aspirating the solution and washing the plate three times with 200 µL/well of ice-cold KRH buffer. An automated plate washer is highly recommended for speed and consistency. Causality: Ice-cold buffer instantly stops all enzymatic and transport activity.
-
-
Lysis and Counting:
-
Add 50 µL of 1% SDS to each well to lyse the cells.
-
Incubate for 30 minutes at room temperature on a plate shaker.
-
Add 150 µL of scintillation cocktail to each well.
-
Seal the plate and incubate in the dark for at least 1 hour before counting.
-
Count the radioactivity in each well as Counts Per Minute (CPM) using a scintillation counter.
-
Data Analysis and Interpretation
-
Calculate Specific Uptake:
-
Average the CPM values for your replicate wells.
-
Average Total Uptake (A_total): CPM from vehicle control wells.
-
Average Non-Specific Binding (A_nsb): CPM from 10 µM Fluoxetine wells.
-
Specific Uptake Window (Signal): Signal = A_total - A_nsb. A good assay should have a signal-to-background (A_total / A_nsb) ratio of at least 5.
-
-
Calculate Percent Inhibition:
-
For each concentration of your test compound (A_test), calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - [(A_test - A_nsb) / (A_total - A_nsb)])
-
-
Determine IC₅₀:
-
Plot % Inhibition (Y-axis) versus the logarithm of the inhibitor concentration (X-axis).
-
Fit the data using a non-linear regression model (four-parameter variable slope equation) in software like GraphPad Prism or R.
-
The model will calculate the IC₅₀, which is the concentration of the inhibitor that reduces the specific uptake of [³H]5-HT by 50%.[11]
-
Table of Example Calculations
| Well Type | Compound Conc. | Avg. CPM | Calculation | Result |
| Total Uptake | Vehicle (0) | 15,000 | - | 0% Inhibition (by definition) |
| NSB | 10 µM Fluoxetine | 1,000 | - | 100% Inhibition (by definition) |
| Test Cmpd | 10 nM DM-AI | 8,000 | 100*(1-((8000-1000)/(15000-1000))) | 50% Inhibition |
Trustworthiness and Validation
-
Positive Control : Always include a known SERT inhibitor like Fluoxetine in every assay plate. The calculated IC₅₀ for the control should fall within a consistent, historically-defined range to validate the assay's performance.[1]
-
Z'-Factor : For high-throughput screening, calculate the Z'-factor to assess assay quality. A Z' > 0.5 indicates an excellent assay. Z' = 1 - [ (3σ_total + 3σ_nsb) / |µ_total - µ_nsb| ] (where σ is the standard deviation and µ is the mean)
-
Compound-Induced Cytotoxicity : High concentrations of a test compound may cause cell death, leading to a false-positive signal (reduced uptake). It is advisable to run a parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) to rule out this artifact.[2]
References
-
Daws, L. C., & Gould, G. G. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 334–343. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]
-
Zhang, Y., et al. (2016). Determining Ligand and Ion-Induced Conformational Changes in Serotonin Transporter with Its Fluorescent Substrates. International Journal of Molecular Sciences, 17(11), 1888. [Link]
-
BioIVT. (n.d.). SERT Transporter Assay. [Link]
-
Sitte, H. H., et al. (2011). Dopamine Transport by the Serotonin Transporter: A Mechanistically Distinct Mode of Substrate Translocation. Journal of Neuroscience, 31(17), 6347-6357. [Link]
-
Li, Y., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology, 15, 1373561. [Link]
-
Eurofins Discovery. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]
-
Marona-Lewicka, D., et al. (1994). Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan. European Journal of Pharmacology, 258(1-2), 1-13. [Link]
-
Vermulst, M., et al. (2008). Maximizing signal-to-noise ratio in the random mutation capture assay. Nucleic Acids Research, 36(14), e86. [Link]
-
Zwart, R., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 679. [Link]
-
Robinson, J. D., et al. (2018). Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons. ACS Chemical Neuroscience, 9(5), 1139-1153. [Link]
-
ResearchGate. (n.d.). Competition uptake analysis of SERT inhibitors and substrates. [Link]
-
Azure Biosystems. (2023). In-cell Western Assays for IC50 Determination. [Link]
-
Robinson, J. D., et al. (2018). Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons. ACS Publications. [Link]
- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134.
-
Gubler, H., et al. (2012). Theoretical and Experimental Relationships between Percent Inhibition and IC50 Data Observed in High-Throughput Screening. Journal of Biomolecular Screening, 18(1), 1-13. [Link]
Sources
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- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. benchchem.com [benchchem.com]
- 4. Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Dopamine Transporter Binding Assay with 5,6-Dimethoxy-1-aminoindane HCl
Introduction: The Dopamine Transporter as a Key Modulator of Neuronal Signaling
The dopamine transporter (DAT) is a presynaptic transmembrane protein belonging to the solute carrier 6 (SLC6) family.[1] Its primary function is the rapid reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a crucial mechanism for terminating dopaminergic neurotransmission.[2] This regulation of dopamine levels is fundamental to various physiological processes, including motor control, motivation, reward, and cognition. Consequently, DAT is a major target for a wide range of therapeutic agents and drugs of abuse, such as cocaine and amphetamines.[3] The study of compounds that interact with DAT is therefore of paramount importance in neuroscience research and the development of novel treatments for neurological and psychiatric disorders.
5,6-Dimethoxy-1-aminoindane HCl is a member of the aminoindane class of compounds, which are known to interact with monoamine transporters.[4][5] While specific binding data for 5,6-Dimethoxy-1-aminoindane HCl is not extensively available in the public domain, its structural similarity to other aminoindanes suggests it is a promising candidate for modulating DAT activity. For instance, the related compound 5-methoxy-6-methyl-2-aminoindan has been shown to be a potent inhibitor of serotonin uptake.[6] This application note provides a detailed protocol for characterizing the binding affinity of 5,6-Dimethoxy-1-aminoindane HCl for the dopamine transporter using a competitive radioligand binding assay.
This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive, step-by-step methodology, from membrane preparation to data analysis. The causality behind experimental choices is explained to ensure scientific integrity and the production of reliable and reproducible results.
Principle of the Competitive Radioligand Binding Assay
A competitive radioligand binding assay is an in vitro technique used to determine the affinity of an unlabeled compound (the "competitor," in this case, 5,6-Dimethoxy-1-aminoindane HCl) for a specific receptor or transporter. The assay measures the ability of the competitor to displace a radiolabeled ligand (a "hot" ligand with known high affinity for the target) from the transporter.
The experiment involves incubating a constant concentration of the radioligand with a preparation of cell membranes expressing the dopamine transporter in the presence of increasing concentrations of the unlabeled competitor. As the concentration of the competitor increases, it will displace more of the radioligand from the DAT. The amount of bound radioactivity is then measured, and the data are used to calculate the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (the IC50 value). From the IC50 value, the inhibitory constant (Ki) of the competitor can be determined using the Cheng-Prusoff equation, which provides a measure of the compound's binding affinity for the transporter.[7]
Visualization of the Experimental Workflow
Caption: Experimental workflow for the DAT binding assay.
Detailed Protocols
Part 1: Preparation of Cell Membranes Expressing Human Dopamine Transporter (hDAT)
Rationale: The use of a stable cell line expressing the human dopamine transporter (hDAT) provides a consistent and reproducible source of the target protein. Proper membrane preparation is critical to ensure the integrity and activity of the transporter.
Materials:
-
HEK293 or CHO cells stably expressing hDAT
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail), ice-cold
-
Sucrose Buffer: 50 mM Tris-HCl, pH 7.4, 10% (w/v) sucrose, ice-cold
-
Cell scrapers
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
Procedure:
-
Grow hDAT-expressing cells to confluency in appropriate culture vessels.
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Harvest the cells by scraping them into ice-cold PBS and transfer to a centrifuge tube.
-
Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cells using a Dounce homogenizer (10-15 strokes) or by sonication on ice. The goal is to lyse the cells without disrupting the integrity of the membranes.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.[8]
-
Carefully transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[8]
-
Discard the supernatant and resuspend the membrane pellet in ice-cold Sucrose Buffer.
-
Aliquot the membrane suspension and store at -80°C until use.
Part 2: Protein Concentration Determination (BCA Assay)
Rationale: Accurate determination of the protein concentration in the membrane preparation is essential for standardizing the assay and ensuring that a consistent amount of transporter is used in each reaction. The BCA assay is chosen for its compatibility with membrane preparations containing detergents.[9]
Materials:
-
Bicinchoninic Acid (BCA) Protein Assay Kit
-
Bovine Serum Albumin (BSA) standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of BSA standards with known concentrations (e.g., 0-2000 µg/mL).[10]
-
In a 96-well microplate, add 10 µL of each standard and the membrane preparation (diluted if necessary) in triplicate.[11]
-
Prepare the BCA working reagent by mixing reagent A and reagent B according to the manufacturer's instructions.[12]
-
Add 200 µL of the working reagent to each well.[11]
-
Incubate the plate at 37°C for 30 minutes.[10]
-
Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the BSA standards against their known concentrations.
-
Determine the protein concentration of the membrane preparation by interpolating its absorbance from the standard curve.
Part 3: Dopamine Transporter Radioligand Binding Assay
Rationale: This competitive binding assay will determine the affinity of 5,6-Dimethoxy-1-aminoindane HCl for the dopamine transporter by measuring its ability to displace a high-affinity radioligand. [3H]WIN 35,428 is a commonly used radioligand for DAT binding assays due to its high affinity and selectivity.[2][13]
Materials:
-
Prepared hDAT cell membranes
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Radioligand: [3H]WIN 35,428 (specific activity ~80-90 Ci/mmol)
-
Competitor: 5,6-Dimethoxy-1-aminoindane HCl, prepared in a stock solution and serially diluted.
-
Non-specific binding control: GBR 12909 (10 µM final concentration) or another potent DAT inhibitor.[14]
-
96-well microplate
-
Cell harvester and glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Assay Protocol:
-
Thaw the hDAT membrane preparation on ice and dilute to the desired protein concentration (e.g., 20-50 µg protein per well) in ice-cold Binding Buffer.[14]
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: 50 µL of Binding Buffer
-
Non-specific Binding: 50 µL of GBR 12909 (10 µM final concentration)[14]
-
Competition: 50 µL of serially diluted 5,6-Dimethoxy-1-aminoindane HCl (e.g., from 10⁻¹⁰ M to 10⁻⁴ M final concentration).
-
-
Add 50 µL of [3H]WIN 35,428 to all wells. The final concentration should be at or below the Kd of the radioligand (typically 1-5 nM).[7][14]
-
Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction.[14]
-
Incubate the plate at 4°C for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.[14]
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Binding Buffer to remove unbound radioligand.[14]
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation fluid, and vortex.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
Data Analysis and Interpretation
1. Calculation of Specific Binding: Specific binding is the difference between total binding and non-specific binding.[15] Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM)
2. Generation of the Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration. The percentage of specific binding at each competitor concentration is calculated as: % Specific Binding = (Binding in the presence of competitor - Non-specific Binding) / (Total Binding - Non-specific Binding) x 100
3. Determination of the IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.[7]
4. Calculation of the Ki: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:[7] Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the dopamine transporter.
Visualization of the Signaling Pathway
Caption: Competitive binding at the dopamine transporter.
Quantitative Data Summary
| Parameter | Description | Typical Value/Range |
| Radioligand | [3H]WIN 35,428 | |
| Specific Activity | ~80-90 Ci/mmol | |
| Kd for hDAT | 1-10 nM | |
| Competitor | 5,6-Dimethoxy-1-aminoindane HCl | |
| Concentration Range | 10⁻¹⁰ M to 10⁻⁴ M | |
| Non-specific Control | GBR 12909 | |
| Concentration | 10 µM | |
| Membrane Protein | ||
| Concentration | 20-50 µ g/well | |
| Incubation | ||
| Temperature | 4°C | |
| Time | 2-3 hours |
Trustworthiness and Self-Validation
To ensure the reliability of the results obtained from this protocol, several validation steps are incorporated:
-
Saturation Binding: It is recommended to first perform a saturation binding experiment with the radioligand ([3H]WIN 35,428) to determine its Kd and Bmax (maximum number of binding sites) in your specific membrane preparation. This will validate the integrity of the transporter and provide an accurate Kd value for the Cheng-Prusoff equation.
-
Positive Control: Include a known DAT inhibitor with a well-characterized Ki (e.g., cocaine or GBR 12909) as a positive control in the competition assay. The calculated Ki for the control compound should be consistent with published values.
-
Linearity of Protein Concentration: Verify that the specific binding is linear within the range of protein concentrations used in the assay.
-
Hill Slope: The Hill slope of the competition curve should be close to 1.0, indicating a competitive interaction at a single binding site. Deviations from unity may suggest more complex binding mechanisms.
Conclusion
This application note provides a comprehensive and scientifically rigorous protocol for the characterization of the binding of 5,6-Dimethoxy-1-aminoindane HCl to the dopamine transporter. By following these detailed steps and incorporating the recommended validation measures, researchers can obtain reliable and reproducible data on the affinity of this and other novel compounds for this critical neuronal target. The insights gained from such studies are invaluable for advancing our understanding of dopaminergic signaling and for the development of new therapeutic strategies for a variety of neurological and psychiatric disorders.
References
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GraphPad Software. (n.d.). Nonspecific binding. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]
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ScienceDirect. (n.d.). Non-specific binding: Significance and symbolism. Retrieved from [Link]
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Pharmacology, P. G. (2015, March 22). Specific and Non-specific Binding in a ligand binding assay. Drug discovery methods [Video]. YouTube. [Link]
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Allen, B. (n.d.). BCA Assay. Ben Allen Lab. Retrieved from [Link]
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Grokipedia. (n.d.). WIN-35428. Retrieved from [Link]
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Cell culture neurotoxicity assay of 5,6-Dimethoxy-1-aminoindane HCl
An Application Note on the Multiparametric Assessment of In Vitro Neurotoxicity Using the Human SH-SY5Y Cell Line
Abstract
This document provides a comprehensive guide for assessing the potential neurotoxicity of the novel research compound 5,6-Dimethoxy-1-aminoindane HCl. We present a multiparametric approach utilizing the human neuroblastoma SH-SY5Y cell line, a well-established in vitro model for neurotoxicological screening.[1] This guide details integrated protocols for evaluating key indicators of neuronal health, including cell viability, membrane integrity, apoptosis, oxidative stress, and neurite morphology. By combining these assays, researchers can develop a robust neurotoxicity profile, essential for early-stage drug development and chemical safety assessment.
Introduction: The Need for Robust Neurotoxicity Profiling
5,6-Dimethoxy-1-aminoindane HCl belongs to the aminoindane class of compounds, which are often investigated for their effects on the central nervous system, particularly as monoamine releasing agents. While therapeutic potential is a key focus, a compound's neurotoxic liability must be characterized early in the discovery pipeline. In vitro neurotoxicity assays provide a vital, high-throughput alternative to traditional animal testing, aligning with the principles of reducing, refining, and replacing animal use (the 3Rs).[2][3]
The human neuroblastoma SH-SY5Y cell line is an invaluable tool in this context. These cells can be maintained in a proliferative, neuroblast-like state or differentiated into a more mature, neuron-like phenotype with distinct neurites and expression of neuronal markers.[4] This differentiation capacity allows for the modeling of neurotoxic effects on both developing and mature neuronal cells.[1][5] This application note outlines a workflow that interrogates multiple cellular health endpoints to build a comprehensive neurotoxicity profile.
Principle of the Multiparametric Assay
No single endpoint can fully capture the complexity of neurotoxicity. A compound may trigger various deleterious pathways, such as inducing oxidative stress, disrupting mitochondrial function, initiating programmed cell death (apoptosis), or causing subtle morphological changes before overt cell death occurs.[6] Therefore, we employ a battery of assays to create a detailed functional and morphological fingerprint of the compound's effect.
-
Cell Viability (MTT Assay): Measures the metabolic activity of a cell population, which is proportional to the number of viable cells.[7][8]
-
Cytotoxicity (LDH Release Assay): Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[9][10][11]
-
Apoptosis (Caspase-3/7 Assay): Detects the activity of key executioner caspases (caspase-3 and -7), which are hallmarks of the apoptotic cascade.[12][13][14]
-
Oxidative Stress (ROS Assay): Measures the generation of reactive oxygen species (ROS), which can cause significant damage to cellular components when produced in excess.[15][16][17]
-
Neuronal Morphology (Neurite Outgrowth Assay): Quantifies changes in the length and complexity of neurites, which are critical for neuronal communication and are sensitive indicators of neurotoxicity.[18][19][20]
Overall Experimental Workflow
The experimental process follows a logical progression from cell culture preparation to endpoint-specific analysis. This integrated workflow allows for the efficient testing of multiple concentrations of the test compound.
Caption: High-level workflow for neurotoxicity assessment.
Hypothetical Neurotoxic Pathway
Aminoindane derivatives can exert neurotoxic effects through multiple mechanisms. A plausible pathway involves the induction of oxidative stress, leading to mitochondrial dysfunction and subsequent activation of apoptotic pathways, ultimately resulting in neurite degeneration and cell death.
Caption: Potential mechanism of compound-induced neurotoxicity.
Materials and Protocols
5.1. Cell Culture and Differentiation
-
Cell Line: SH-SY5Y Human Neuroblastoma (ATCC® CRL-2266™).
-
Growth Medium: 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Differentiation Medium: Growth medium with FBS reduced to 1%, supplemented with 10 µM all-trans-Retinoic Acid (ATRA).
-
Protocol:
-
Culture SH-SY5Y cells in T-75 flasks at 37°C, 5% CO₂.
-
When cells reach 80-90% confluency, passage them using 0.25% Trypsin-EDTA.[21]
-
For differentiation, seed cells at a density of 2.5 x 10⁴ cells/cm² and culture in Growth Medium for 24 hours.
-
Replace the medium with Differentiation Medium.
-
Continue to culture for 5-7 days, replacing the Differentiation Medium every 2-3 days, until a mature neuronal morphology with extensive neurite networks is observed.
-
5.2. Compound Treatment
-
Seed differentiated SH-SY5Y cells into 96-well plates at an appropriate density (e.g., 20,000-40,000 cells/well) and allow them to adhere for 24 hours.
-
Prepare a stock solution of 5,6-Dimethoxy-1-aminoindane HCl in a suitable vehicle (e.g., sterile water or DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium.
-
Include vehicle-only controls (negative control) and a known neurotoxin (e.g., 1 µM Staurosporine for apoptosis, 1% Triton X-100 for maximum LDH release) as positive controls.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
5.3. Neurotoxicity Assay Protocols
Protocol 1: Cell Viability (MTT Assay)
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.[22]
-
Procedure:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[8]
-
Incubate for 3-4 hours at 37°C until purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[22]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100.
-
Protocol 2: Cytotoxicity (LDH Release Assay)
-
Principle: The release of LDH from cells with compromised membrane integrity is measured using a coupled enzymatic reaction that results in a colorimetric product.[11]
-
Procedure: (Based on a typical commercial kit)
-
After treatment, carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.[10]
-
To determine maximum LDH release, add 10 µL of 10X Lysis Buffer to the positive control wells 45 minutes before this step.[23]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of Stop Solution.
-
Measure the absorbance at 490 nm.
-
Data Analysis: % Cytotoxicity = [(Abs_treated - Abs_vehicle) / (Abs_max_release - Abs_vehicle)] * 100.
-
Protocol 3: Apoptosis (Caspase-3/7 Assay)
-
Principle: This assay uses a profluorescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3 and -7 to release a fluorescent dye.[13]
-
Procedure: (Based on a typical homogeneous assay kit)
-
Equilibrate the plate and caspase reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well of the treatment plate.[12]
-
Mix gently by orbital shaking for 1 minute.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Measure luminescence using a microplate reader.
-
Data Analysis: Fold Change in Caspase Activity = (Luminescence_treated / Luminescence_vehicle).
-
Protocol 4: Oxidative Stress (ROS Assay)
-
Principle: The cell-permeable probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent DCF.[15][17]
-
Procedure:
-
Remove the treatment medium and wash cells once with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well.[16]
-
Incubate for 30-60 minutes at 37°C, protected from light.[24]
-
Remove the DCFH-DA solution and wash the cells again with PBS.
-
Add 100 µL of PBS or phenol red-free medium to each well.
-
Measure fluorescence with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Fold Change in ROS Production = (Fluorescence_treated / Fluorescence_vehicle).
-
Protocol 5: Neurite Outgrowth Assay
-
Principle: Neurites are stained with a neuron-specific antibody (e.g., anti-βIII-tubulin), and images are captured and analyzed using high-content imaging to quantify neurite length and branching.[18][20]
-
Procedure:
-
After treatment, fix the cells with 4% paraformaldehyde for 20 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 5% Bovine Serum Albumin (BSA) for 1 hour.
-
Incubate with a primary antibody against βIII-tubulin overnight at 4°C.[25]
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., Hoechst) for 1 hour at room temperature.[25]
-
Acquire images using a high-content imaging system.
-
Data Analysis: Use integrated software to quantify parameters such as total neurite length per neuron, number of branch points, and number of viable neurons.
-
Data Interpretation and Presentation
Data from each assay should be used to generate dose-response curves, from which key toxicological parameters like the IC50 (half-maximal inhibitory concentration) can be calculated. A summary of these values provides a clear, quantitative profile of the compound's neurotoxic potential.
Table 1: Hypothetical Neurotoxicity Profile of 5,6-Dimethoxy-1-aminoindane HCl
| Assay Endpoint | Parameter Measured | IC50 Value (µM) | Interpretation |
| MTT | Metabolic Viability | 45.2 | Moderate impact on cell viability. |
| LDH Release | Membrane Integrity | 88.5 | Membrane damage occurs at higher concentrations. |
| Caspase-3/7 | Apoptosis | 25.8 | Apoptosis is induced at a lower concentration than overt cytotoxicity. |
| ROS Production | Oxidative Stress | 15.1 | Significant oxidative stress is an early event. |
| Neurite Outgrowth | Neuronal Morphology | 9.7 | Neurite integrity is the most sensitive marker of toxicity. |
Conclusion
This multiparametric approach provides a robust framework for evaluating the neurotoxicity of 5,6-Dimethoxy-1-aminoindane HCl. By assessing a range of cellular health indicators, from subtle morphological changes to overt cell death, researchers can gain a nuanced understanding of a compound's potential risks. The data suggest that for this hypothetical compound, the primary toxic events are the induction of oxidative stress and disruption of neurite architecture, which occur at lower concentrations than those causing widespread cell death. This level of detail is critical for making informed decisions in drug discovery and chemical safety programs.
References
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Sartorius. Neurite Outgrowth and Cell Health Analysis Protocol. [Link]
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National Institutes of Health (NIH). High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. [Link]
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National Institutes of Health (NIH) PubMed Central. Neurite Outgrowth Assay. [Link]
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Assay Genie. Reactive Oxygen Species (ROS) Detection Assay Kit. [Link]
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AntBio. Cellular reactive oxygen species (ROS) assay strategy. [Link]
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Organisation for Economic Co-operation and Development (OECD). In vitro assays for developmental neurotoxicity. [Link]
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Evotec. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions. [Link]
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Cell Biolabs, Inc. Intracellular ROS Assay. [Link]
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JoVE. Neuronal & Astrocyte Co-Culture Assay For High Content Analysis: Neurotoxicity l Protocol Preview. [Link]
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DB-ALM. Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. [Link]
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Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit. [Link]
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Luminex Corporation. Muse® Caspase-3/7 Kit. [Link]
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Eurofins Discovery. Neurotoxicity Assay (RA-differentiated Human SH-SY5Y cells), Cell Viability SafetyScreen Assay – TW. [Link]
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ICAPO. OECD Releases new Test Guidelines for NAMs in 2023. [Link]
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National Institutes of Health (NIH) PubMed Central. Stem cell-based approaches for developmental neurotoxicity testing. [Link]
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YouTube. OECD Updates and the Developmental Neurotoxicity (DNT) In Vitro Test Battery. [Link]
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Sartorius. Protocol IncuCyte® Cytotoxicity Assay. [Link]
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Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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National Institutes of Health (NIH) PubMed Central. Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. [Link]
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National Institutes of Health (NIH) PubMed Central. Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays. [Link]
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Organisation for Economic Co-operation and Development (OECD). Guidance Document for Neurotoxicity Testing. [Link]
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Wikipedia. OECD Guidelines for the Testing of Chemicals. [Link]
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Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
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Brazilian Journal of Biology. Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y). [Link]
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-
protocols.io. LDH cytotoxicity assay. [Link]
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OZ Biosciences. LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. [Link]
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Application Notes and Protocols for In Vitro Studies with 5,6-Dimethoxy-1-aminoindane HCl
Introduction: Understanding 5,6-Dimethoxy-1-aminoindane HCl
5,6-Dimethoxy-1-aminoindane hydrochloride (CAS No. 83402-82-8) is a substituted aminoindane derivative with potential applications in various fields of biomedical research. The aminoindane scaffold is a well-established pharmacophore found in a range of biologically active molecules, exhibiting activities such as antiviral, antibacterial, anticonvulsant, and antiparkinsonian effects.[1] The addition of methoxy groups at the 5 and 6 positions of the indane ring can significantly influence the compound's physicochemical properties, including its solubility, lipophilicity, and metabolic stability, thereby affecting its biological activity and suitability for in vitro studies.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of 5,6-Dimethoxy-1-aminoindane HCl solutions for use in in vitro experimental settings. Adherence to these protocols is crucial for ensuring the reproducibility and validity of experimental results.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5,6-Dimethoxy-1-aminoindane HCl is fundamental to its effective use in in vitro assays.
| Property | Value | Source |
| CAS Number | 83402-82-8 | [2][3] |
| Molecular Formula | C₁₁H₁₅NO₂ · HCl | [2] |
| Molecular Weight | 229.71 g/mol | [3] |
| Appearance | White to yellow solid | [3] |
| Storage (Solid) | 2-8°C | [3] |
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of 5,6-Dimethoxy-1-aminoindane HCl in high-purity dimethyl sulfoxide (DMSO). This concentrated stock solution can then be used to prepare working solutions for various in vitro assays.
Materials:
-
5,6-Dimethoxy-1-aminoindane HCl (solid)
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Workflow for Stock Solution Preparation:
Caption: Workflow for preparing a 10 mM stock solution of 5,6-Dimethoxy-1-aminoindane HCl in DMSO.
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 2.297 mg of 5,6-Dimethoxy-1-aminoindane HCl (Molecular Weight = 229.71 g/mol ).
-
Dissolution: In a sterile environment (e.g., a laminar flow hood), transfer the weighed compound into a sterile amber microcentrifuge tube or vial. Add 1 mL of anhydrous, cell culture grade DMSO.
-
Homogenization: Securely cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquoting: To minimize freeze-thaw cycles, which can lead to degradation of the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, DMSO stock solutions of many small molecules are stable for several months.
Preparation of Working Solutions for In Vitro Assays
Working solutions should be prepared fresh for each experiment by diluting the 10 mM DMSO stock solution into the appropriate aqueous buffer or cell culture medium.
Workflow for Working Solution Preparation:
Caption: Workflow for preparing working solutions from the DMSO stock solution.
Procedure:
-
Thaw the Stock Solution: Remove one aliquot of the 10 mM DMSO stock solution from the freezer and allow it to thaw completely at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your desired aqueous buffer (e.g., phosphate-buffered saline, PBS) or cell culture medium to achieve the final desired concentration for your experiment.
-
DMSO Concentration: It is critical to ensure that the final concentration of DMSO in your in vitro assay is low enough to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5%, and preferably less than 0.1%, is recommended for most cell-based assays. Always include a vehicle control (medium or buffer with the same final concentration of DMSO) in your experiments.
Example Dilution Calculation:
To prepare a 10 µM working solution from a 10 mM stock solution, you would perform a 1:1000 dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of your aqueous buffer or cell culture medium.
Stability and Storage Considerations
The stability of 5,6-Dimethoxy-1-aminoindane HCl in solution is a critical factor for obtaining reliable and reproducible experimental data.
Solid Compound:
-
The solid form of 5,6-Dimethoxy-1-aminoindane HCl should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[3]
Stock Solutions in DMSO:
-
When stored at -20°C or -80°C in tightly sealed, amber vials, DMSO stock solutions are generally stable for several months.[7]
-
Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Aqueous Working Solutions:
-
The stability of amine hydrochloride salts in aqueous solutions can be pH-dependent.[8] It is recommended to prepare aqueous working solutions fresh for each experiment and use them immediately.
-
The methoxy groups on the aromatic ring may be susceptible to metabolic degradation (O-demethylation) in biological systems, a factor to consider in the interpretation of long-term in vitro studies.
Self-Validating System and Quality Control
To ensure the integrity of your experiments, it is advisable to perform initial validation of your prepared stock solutions.
-
Solubility Check: Before preparing a large volume of stock solution, perform a small-scale solubility test to confirm that 5,6-Dimethoxy-1-aminoindane HCl is soluble at the desired concentration in DMSO. Visual inspection for any precipitate is a primary check.
-
Purity Assessment (Optional): For long-term studies or when using a new batch of the compound, the purity of the stock solution can be periodically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
-
Vehicle Controls: Always include a vehicle control (the final concentration of DMSO in the assay medium without the compound) in all experiments to account for any effects of the solvent on the biological system.
Conclusion
The protocols outlined in these application notes provide a systematic approach to the preparation of 5,6-Dimethoxy-1-aminoindane HCl solutions for in vitro research. By adhering to these guidelines, researchers can minimize variability and ensure the integrity of their experimental data. Given the limited publicly available data on the specific solubility and stability of this compound, it is strongly recommended that researchers perform initial in-house validation to confirm solubility and stability under their specific experimental conditions.
References
- BenchChem. (n.d.). Best practices for the storage of Bis(2-chloroethyl)amine hydrochloride to prevent degradation.
- BenchChem. (n.d.). 5-Methoxy-6-methyl-2-aminoindane hydrochloride | 132980-17-7.
- Chemsigma. (n.d.). 5,6-DIMETHOXY-1-AMINOINDANE HCL [83402-82-8].
- LookChem. (n.d.). Cas 70146-15-5, 1-AMINOINDANE HYDROCHLORIDE.
-
National Center for Biotechnology Information. (n.d.). 5-Methoxy-6-methyl-2-aminoindane hydrochloride. PubChem Compound Summary for CID 14913772. Retrieved January 19, 2026, from [Link].
- ResearchGate. (2021). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents.
- Sigma-Aldrich. (n.d.). 5,6-DIMETHOXY-1-AMINOINDANE HCL | 83402-82-8.
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The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (2014). The Scientific World Journal. Retrieved January 19, 2026, from [Link].
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Application Note: A Multi-Tiered Strategy for the Comprehensive Purity Assessment of 5,6-Dimethoxy-1-aminoindane HCl
Introduction: The Imperative for Rigorous Purity Analysis
5,6-Dimethoxy-1-aminoindane hydrochloride is a substituted aminoindane derivative that serves as a crucial building block in pharmaceutical synthesis and neurological research. As with any active pharmaceutical ingredient (API) or key intermediate, establishing its purity with a high degree of certainty is fundamental to ensuring the safety, efficacy, and reproducibility of the final drug product. A single analytical technique is insufficient to provide a complete purity profile. Instead, a robust, multi-tiered approach—employing orthogonal methods that measure different physicochemical properties—is required.
This guide provides a detailed framework for researchers, quality control analysts, and drug development professionals to assess the purity of 5,6-Dimethoxy-1-aminoindane HCl. We will delve into the causality behind experimental choices, presenting field-proven protocols that are designed to be self-validating systems. The methods described herein range from high-resolution chromatographic separations for impurity profiling to absolute quantitative methods for assay determination and spectroscopic techniques for identity confirmation.
The Orthogonal Analytical Strategy
A comprehensive purity assessment relies on the principle of orthogonality, where different analytical techniques with distinct separation or detection mechanisms are used to provide a composite and reliable view of the sample's quality. This approach minimizes the risk of overlooking impurities that may not be detected by a single method.
Caption: Orthogonal workflow for purity assessment.
Chromatographic Methods: The Core of Impurity Profiling
Chromatographic techniques are unparalleled in their ability to separate the main compound from structurally similar impurities and degradation products.
Stability-Indicating HPLC-PDA Method
Expertise & Experience: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for purity analysis.[1][2][3] Its purpose is to resolve the main peak from all potential degradation products and process-related impurities. The use of a Photodiode Array (PDA) detector is critical; unlike a standard UV detector, a PDA detector acquires a full UV spectrum at each point in the chromatogram, allowing for peak purity analysis. This helps ensure that a peak corresponding to the main component is not co-eluting with an impurity.
Trustworthiness: This protocol is designed to be validated according to International Council for Harmonisation (ICH) guidelines.[2][4] Forced degradation studies are integral to demonstrating the method's specificity and stability-indicating nature.
Experimental Protocol: RP-HPLC for Purity Determination
-
Instrumentation & Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex, Waters). The C18 stationary phase provides excellent hydrophobic retention for the indane ring structure.
-
-
Reagent and Sample Preparation:
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid. The buffer controls the ionization state of the primary amine, ensuring consistent retention and peak shape.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mobile Phase A/Acetonitrile (80:20 v/v).
-
Standard Solution: Accurately weigh ~10 mg of 5,6-Dimethoxy-1-aminoindane HCl reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration: ~100 µg/mL).
-
Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution.
-
-
Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 30 °C | Ensures retention time reproducibility. |
| Detection | PDA, 285 nm | Wavelength of significant absorbance for the dimethoxy-substituted aromatic ring. |
| Injection Vol. | 10 µL | Balances sensitivity with potential for peak overload. |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B | A gradient is essential to elute potential late-eluting, more hydrophobic impurities. |
-
Data Analysis:
-
Purity Calculation: Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram (excluding solvent front and blank peaks).
-
Peak Purity Analysis: Use the PDA software to assess the spectral homogeneity across the main peak. A "purity angle" less than the "purity threshold" indicates a spectrally pure peak.
-
Caption: Workflow for HPLC method validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is highly effective for identifying volatile and semi-volatile impurities, including residual synthesis solvents and certain by-products. However, primary amines like 5,6-Dimethoxy-1-aminoindane are polar and exhibit poor peak shape and thermal instability in a GC system.[5] Therefore, derivatization is essential to convert the polar -NH2 group into a less polar, more volatile, and thermally stable derivative.[6][7] N-methyl-bis(trifluoroacetamide) (MBTFA) or similar reagents are effective for this purpose.
Experimental Protocol: GC-MS with Derivatization
-
Instrumentation:
-
GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., Quadrupole or TOF).
-
Column: 30 m x 0.25 mm x 0.25 µm, 5% phenyl methylpolysiloxane (e.g., Rxi®-5Sil MS).
-
-
Sample Preparation (Derivatization):
-
Accurately weigh ~1 mg of the sample into a 2 mL GC vial.
-
Add 100 µL of a suitable solvent (e.g., Pyridine) and 100 µL of the derivatizing agent (e.g., MBTFA).
-
Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temp: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
MS Transfer Line: 280 °C
-
Ion Source Temp: 230 °C
-
Mass Range: 50-550 m/z.
-
-
Data Analysis:
-
Identify the main peak corresponding to the derivatized 5,6-Dimethoxy-1-aminoindane.
-
Analyze the mass spectrum to confirm the molecular ion and fragmentation pattern.
-
Search for minor peaks and identify them using mass spectral libraries (e.g., NIST) to pinpoint potential impurities.
-
Titrimetric Method: An Absolute Measure of Assay
Expertise & Experience: While chromatography provides relative purity, it does not give an absolute measure of the active substance content (assay). Non-aqueous acid-base titration is a pharmacopoeial standard method for the assay of hydrochloride salts of organic bases.[8] The non-aqueous solvent system (e.g., glacial acetic acid) enhances the basicity of the aminoindane, allowing for a sharp and accurate titration endpoint with a strong acid like perchloric acid.
Experimental Protocol: Non-Aqueous Potentiometric Titration
-
Instrumentation:
-
Automatic potentiometric titrator with a suitable combination electrode (e.g., glass pH electrode).
-
-
Reagents:
-
Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid.
-
Solvent: Glacial Acetic Acid.
-
Standard: Potassium Hydrogen Phthalate (KHP), primary standard grade, dried.
-
-
Procedure:
-
Standardization: Standardize the 0.1 N perchloric acid titrant against accurately weighed KHP.
-
Sample Analysis: Accurately weigh ~150 mg of 5,6-Dimethoxy-1-aminoindane HCl into a beaker. Dissolve in 50 mL of glacial acetic acid.
-
Titrate with the standardized 0.1 N perchloric acid, recording the potential (mV) versus the volume of titrant added.
-
Determine the endpoint from the point of maximum inflection on the titration curve (first derivative).
-
-
Calculation:
-
Calculate the assay (% w/w) using the formula: Assay (%) = (V * N * MW) / (W * 10) Where:
-
V = Volume of titrant consumed (mL)
-
N = Normality of the perchloric acid titrant
-
MW = Molecular weight of 5,6-Dimethoxy-1-aminoindane HCl (215.70 g/mol )
-
W = Weight of the sample (mg)
-
-
Spectroscopic and Physical Characterization
These methods are primarily for identity confirmation and qualitative purity checks.
| Technique | Purpose & Protocol Summary | Data Interpretation |
| ¹H-NMR | Structural Confirmation: Dissolve 5-10 mg of sample in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire the proton NMR spectrum. | The chemical shifts, integration values, and splitting patterns must be consistent with the structure of 5,6-Dimethoxy-1-aminoindane. Small, unidentified peaks may indicate impurities. |
| FTIR | Functional Group ID: Acquire the spectrum using an ATR or KBr pellet method. | The spectrum should show characteristic peaks for N-H (amine), C-H (aromatic and aliphatic), and C-O (methoxy) bonds. It serves as a unique fingerprint for the compound. |
| Mass Spec. | Molecular Weight Confirmation: Infuse a dilute solution of the sample into an ESI-MS. | The spectrum should show a prominent peak at m/z corresponding to the free base [M+H]⁺ (194.12). |
| Melting Point | Purity Indication: Determine the melting point using a calibrated apparatus. | A sharp melting point range close to the literature value is indicative of high purity.[9] A broad or depressed melting range suggests the presence of impurities. |
Summary and Conclusion
The purity assessment of 5,6-Dimethoxy-1-aminoindane HCl demands a scientifically rigorous and multi-faceted approach. No single method can provide a complete picture. The strategy outlined in this note—leading with a validated, stability-indicating HPLC-PDA method for impurity profiling, supported by a non-aqueous titration for absolute assay, and confirmed by GC-MS and spectroscopic techniques for identity and volatile impurity analysis—constitutes a robust and defensible quality control framework. By understanding the principles behind each technique and adhering to detailed, validated protocols, researchers and manufacturers can ensure the quality and consistency of this critical pharmaceutical intermediate.
References
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- Chem-Impex. (n.d.). 2-Aminoindan hydrochloride.
- British Pharmacopoeia. (n.d.). 2-amino-5-chloropyridine - Reference Standards catalogue.
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Application Notes & Protocols: A Framework for the In Vivo Characterization of 5,6-Dimethoxy-1-aminoindane HCl
Abstract
This document provides a comprehensive experimental framework for the in vivo characterization of 5,6-Dimethoxy-1-aminoindane HCl (MEI), a novel psychoactive substance. Given the absence of extensive prior research on this specific compound, we present a logical, phased approach designed to systematically elucidate its pharmacokinetic, pharmacodynamic, and toxicological profile. The experimental designs draw upon established methodologies for evaluating related aminoindane analogs and serotonin-releasing agents. These protocols are intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities.
Introduction: Scientific Rationale and Hypothesized Mechanism
5,6-Dimethoxy-1-aminoindane HCl (MEI) belongs to the aminoindane class of compounds, which includes substances known for their potent effects on monoamine neurotransmitter systems.[1] Structurally, MEI is an analog of other psychoactive aminoindanes such as 5,6-methylenedioxy-2-aminoindane (MDAI) and 5-methoxy-6-methyl-2-aminoindane (MMAI).[2] These related compounds are recognized as potent serotonin (5-HT) releasing agents, often with additional activity at norepinephrine (NET) and dopamine (DAT) transporters.[3][4] This class of drugs is often investigated for its "entactogenic" properties—the ability to increase feelings of empathy and prosociality.[5]
Based on this structure-activity relationship, we hypothesize that MEI functions primarily as a selective serotonin releasing agent (SSRA) . Its mechanism is presumed to involve interaction with the serotonin transporter (SERT), leading to a reversal of its function and subsequent non-exocytotic efflux of serotonin into the synaptic cleft.[6][7] The primary objectives of the following in vivo experimental plan are to test this hypothesis, define the compound's pharmacological activity, and establish a preliminary safety profile.
This guide is structured to follow a logical progression from broad characterization to specific mechanistic and safety evaluations, ensuring that each phase informs the next.
Foundational Principles: Ethical Conduct and Experimental Rigor
All in vivo research must be predicated on a strong ethical foundation and adherence to rigorous scientific principles to ensure data validity and animal welfare.
Ethical Considerations: The 3Rs
All proposed studies must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. The guiding principles of the 3Rs (Replacement, Reduction, and Refinement) must be implemented throughout the experimental design.[8][9]
-
Replacement: Use of non-animal methods (e.g., in vitro receptor binding assays) should precede in vivo studies to establish basic affinity and activity, thereby ensuring that animal use is scientifically justified.[10]
-
Reduction: The number of animals used must be the minimum required to obtain statistically significant results. This involves careful experimental design and power analysis to determine appropriate sample sizes.[9][11][12]
-
Refinement: Procedures must be optimized to minimize pain, suffering, and distress to the animals. This includes using appropriate anesthetics and analgesics, defining humane endpoints, and ensuring proper housing and care.[10][13]
Experimental Design: Ensuring Internal Validity
To prevent systematic bias and enhance reproducibility, all studies should incorporate the following design elements:[14]
-
Randomization: Animals should be randomly assigned to treatment groups.
-
Blinding: Investigators conducting experiments and analyzing data should be blinded to the treatment conditions.
-
Controls: The inclusion of both a vehicle control group and, where appropriate, a positive control group (e.g., a known SSRA like MDAI) is essential for data interpretation.[10]
Phased Experimental Workflow
We propose a four-phased approach to comprehensively characterize MEI in vivo.
Caption: Phased workflow for the in vivo characterization of MEI.
Phase 1: Preliminary Assessment & Dose Selection
Causality: The initial phase is designed to establish a safe and effective dose range for subsequent, more complex studies. It provides the first indication of the compound's biological activity and potential liabilities.
-
Acute Toxicity: A dose-escalation study to determine the median lethal dose (LD50) or maximum tolerated dose (MTD). This is critical for establishing safety margins.[15]
-
General Behavioral Phenotyping: A comprehensive observational screen (e.g., a modified Irwin test) is performed to assess broad effects on behavior, autonomic function, and neurological status.[16] This helps to form an initial profile of the drug's effects (e.g., stimulant, sedative, hallucinogen-like).
Phase 2: Pharmacokinetic (PK) Profiling
Causality: Understanding the absorption, distribution, metabolism, and excretion (ADME) of MEI is essential to correlate drug exposure with its pharmacological effects.[17][18] A PK profile informs the dosing regimen (e.g., frequency) and sampling time points for pharmacodynamic studies.
-
Single-Dose PK Study: Following administration of a selected dose, serial blood samples (and potentially brain tissue) are collected. Drug and major metabolite concentrations are quantified using LC-MS/MS.
-
Metabolite Identification: Analysis of urine and plasma helps identify major metabolic pathways, which is crucial for understanding the complete toxicological and pharmacological profile.[19][20]
| Parameter | Route: Oral (PO) | Route: Intraperitoneal (IP) |
| Dose (mg/kg) | 10 | 5 |
| Cmax (ng/mL) | 450.7 ± 55.2 | 610.3 ± 78.9 |
| Tmax (hr) | 1.0 | 0.5 |
| AUC0-last (hr*ng/mL) | 1250.6 ± 150.1 | 1180.4 ± 135.5 |
| Half-life (t1/2) (hr) | 2.5 ± 0.4 | 2.1 ± 0.3 |
| Bioavailability (F%) | ~40% (Estimated vs. IV) | N/A |
| Data are presented as mean ± SD and are hypothetical. |
Phase 3: Pharmacodynamic (PD) Evaluation
Causality: This phase directly tests the central hypothesis of MEI's mechanism of action and characterizes its functional effects on the central nervous system.
-
In Vivo Microdialysis: This is the gold-standard technique for confirming a neurotransmitter-releasing mechanism. Probes are implanted in target brain regions (e.g., prefrontal cortex, nucleus accumbens) to measure real-time, drug-induced changes in extracellular levels of serotonin, dopamine, and norepinephrine. A significant and selective increase in serotonin would support the SSRA hypothesis.
-
Behavioral Pharmacology: A battery of tests is selected to probe the specific psychoactive effects suggested by the hypothesized mechanism.
-
Social Interaction Test: To assess entactogenic-like prosocial behavior.[5]
-
Head-Twitch Response (HTR): A rodent behavioral proxy for 5-HT2A receptor-mediated hallucinogenic potential.[21]
-
Prepulse Inhibition (PPI) of Startle: Measures sensorimotor gating, a process often disrupted by psychoactive compounds.[22]
-
Caption: Hypothesized mechanism of MEI as a serotonin releasing agent.
Phase 4: Safety Pharmacology and Toxicology
Causality: This phase is critical for identifying potential adverse effects and target organ toxicities, which is a regulatory requirement for any compound intended for further development.[15][23]
-
Safety Pharmacology Core Battery: Evaluates the acute effects of MEI on vital functions, typically including:
-
Central Nervous System: Effects on motor activity, coordination, and behavior (building on Phase 1).
-
Cardiovascular System: Effects on blood pressure, heart rate, and ECG in a relevant species.
-
Respiratory System: Effects on respiratory rate and function.[16]
-
-
Repeat-Dose Toxicity Study: Animals are administered MEI daily for a set period (e.g., 14 or 28 days) to assess the toxicological effects of repeated exposure. Endpoints include clinical observations, body weight changes, food/water consumption, clinical pathology (hematology and blood chemistry), and histopathology of major organs.[24]
Detailed Experimental Protocols
Protocol: Pharmacokinetic Study in Rats
Objective: To determine the time course of MEI concentration in plasma after a single oral (PO) administration.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
5,6-Dimethoxy-1-aminoindane HCl (MEI)
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Blood collection tubes (containing K2-EDTA)
-
Centrifuge, vortex mixer
-
LC-MS/MS system
Procedure:
-
Acclimatization: Acclimate animals to housing conditions for at least 7 days. Fast animals overnight (water ad libitum) before dosing.
-
Dose Preparation: Prepare a solution of MEI in the vehicle at the desired concentration (e.g., 2 mg/mL for a 10 mg/kg dose in a 5 mL/kg volume). Vortex until fully dissolved.
-
Dosing: Record the body weight of each animal. Administer the MEI solution or vehicle via oral gavage.
-
Blood Sampling: Collect blood (~200 µL) via tail vein or saphenous vein at specified time points (e.g., 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Place samples immediately into EDTA tubes.
-
Plasma Preparation: Invert tubes gently to mix. Centrifuge at 2000 x g for 10 minutes at 4°C. Harvest the supernatant (plasma) and store at -80°C until analysis.
-
Bioanalysis:
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of MEI.
-
Perform a protein precipitation extraction on plasma samples, standards, and QCs.
-
Analyze the samples using a validated LC-MS/MS method to determine MEI concentration.
-
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, t1/2).
Protocol: Social Interaction Test in Mice
Objective: To evaluate the effect of MEI on prosocial behavior.
Materials:
-
Male C57BL/6J mice
-
Three-chambered social interaction apparatus
-
Video tracking software (e.g., EthoVision, ANY-maze)
-
MEI and vehicle
Procedure:
-
Habituation: On the day before testing, allow each subject mouse to freely explore the empty three-chambered apparatus for 10 minutes.
-
Dosing: On the test day, administer MEI or vehicle (e.g., intraperitoneally) to the subject mice. Allow for a 30-minute pre-treatment period (or a time determined by PK data to be near Tmax).
-
Phase 1 (Sociability):
-
Place an unfamiliar "stranger" mouse inside a wire cage in one of the side chambers. Place an empty wire cage in the opposite chamber.
-
Place the subject mouse in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Record the time spent in each chamber and the time spent sniffing each wire cage.
-
-
Phase 2 (Social Novelty):
-
Immediately following Phase 1, place a second, novel "stranger" mouse in the previously empty wire cage.
-
Allow the subject mouse to explore for another 10 minutes.
-
Record the time spent sniffing the "familiar" mouse vs. the "novel" mouse.
-
-
Data Analysis:
-
Sociability: Compare the time spent sniffing the stranger mouse vs. the empty cage for each treatment group.
-
Social Novelty: Compare the time spent sniffing the novel mouse vs. the familiar mouse.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine significance. An increase in time spent with the stranger mouse (sociability) is indicative of a pro-social effect.
-
Conclusion
The experimental framework detailed in these application notes provides a robust and systematic pathway for the initial in vivo characterization of 5,6-Dimethoxy-1-aminoindane HCl. By progressing through phased assessments of toxicology, pharmacokinetics, and pharmacodynamics, researchers can build a comprehensive profile of this novel compound. This logical approach, grounded in ethical principles and scientific rigor, is essential for determining the compound's mechanism of action, behavioral effects, and potential for further development.
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Halberstadt, A. L., & Geyer, M. A. (2011). Experimental strategies to discover and develop the next generation of psychedelics and entactogens as medicines. PubMed. [Link]
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Manier, S. K., Felske, C., Eckstein, N., & Meyer, M. R. (2020). The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing. Drug Testing and Analysis, 12(1), 145-151. [Link]
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Li, T., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. [Link]
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Li, T., et al. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org. [Link]
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Tirri, M., et al. (2023). Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market. International Journal of Molecular Sciences, 24(2), 1693. [Link]
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Wikipedia. (n.d.). Entactogen. [Link]
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Rothman, R. B., & Baumann, M. H. (2002). Serotonin releasing agents. Neurochemical, therapeutic and adverse effects. Pharmacology, Biochemistry, and Behavior, 71(4), 825-836. [Link]
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Akhtar, A. (2015). The flaws and human harms of animal experimentation. Cambridge Quarterly of Healthcare Ethics, 24(4), 407-419. [Link]
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Pinterova, N., Horsley, R. R., & Palenicek, T. (2017). Synthetic Aminoindanes. Frontiers in Psychiatry, 8, 236. [Link]
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Maurer, H. H. (2015). In Vivo Toxicokinetics of Novel Psychoactive Substances (NPS) in Rats. ResearchGate. [Link]
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Pinterova, N., Horsley, R. R., & Palenicek, T. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 8, 236. [Link]
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Chu, A., & Wadhwa, R. (2021). Selective Serotonin Reuptake Inhibitors. MDPI. [Link]
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Pinterova, N., Horsley, R. R., & Palenicek, T. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Semantic Scholar. [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs. MDPI. [Link]
-
ModernVivo. (2025). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. [Link]
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Verhaert, E. R., et al. (2010). Mice in ecstasy: advanced animal models in the study of MDMA. Genes, Brain and Behavior, 9(8), 821-831. [Link]
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Taylor & Francis Online. (n.d.). Serotonin releasing agent – Knowledge and References. [Link]
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Charles River Laboratories. (2024). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. [Link]
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Cannaert, A., et al. (2022). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Neuropharmacology, 205, 108913. [Link]
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Verhaert, E. R., et al. (2010). Mice in Ecstasy: Advanced Animal Models in the Study of MDMA. ResearchGate. [Link]
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The Jackson Laboratory. (2022). Webinar: Designing Your In Vivo Studies. YouTube. [Link]
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Taconic Biosciences. (n.d.). Using Animal Models for Drug Development. [Link]
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Wikipedia. (n.d.). 1-Aminoindane. [Link]
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National Center for Biotechnology Information. (n.d.). 5,6-Dimethoxy-1-indanone. PubChem. [Link]
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Vivotecnia. (n.d.). In vivo toxicology studies. [Link]
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Kuchar, M., et al. (2016). Study on the metabolism of 5,6-methylenedioxy-2-aminoindane (MDAI) in rats: identification of urinary metabolites. Xenobiotica, 46(12), 1073-1082. [Link]
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- 11. Animal Studies: Important Ethical Considerations You Need to Know - Enago Academy [enago.com]
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Troubleshooting & Optimization
Technical Support Center: 5,6-Dimethoxy-1-aminoindane HCl Synthesis
Welcome to the technical support resource for the synthesis of 5,6-Dimethoxy-1-aminoindane HCl. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering troubleshooting guides and in-depth FAQs to help you navigate common challenges and significantly improve your reaction yields and product purity.
I. Overview of the Synthetic Pathway
The synthesis of 5,6-Dimethoxy-1-aminoindane HCl is typically achieved in a two-stage process. The first stage involves the formation of the key intermediate, 5,6-Dimethoxy-1-indanone, via an intramolecular Friedel-Crafts acylation. The second, and most critical, stage is the conversion of this indanone to the target primary amine via reductive amination, followed by salt formation to yield the stable hydrochloride product.
Below is a high-level workflow diagram illustrating the key transformations.
Figure 1: Overall synthetic workflow for 5,6-Dimethoxy-1-aminoindane HCl.
II. Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a practical Q&A format.
Stage 1: 5,6-Dimethoxy-1-indanone Formation
Q1: My yield for the Friedel-Crafts cyclization is low, and TLC shows multiple spots. What's going wrong?
A1: Low yields in this step are typically due to incomplete reaction or side reactions. The primary culprits are:
-
Sub-optimal Acid Catalyst/Temperature: The intramolecular Friedel-Crafts acylation requires a strong acid catalyst like polyphosphoric acid (PPA) or sulfuric acid.[1] If the temperature is too low or the reaction time too short, the conversion will be incomplete. Conversely, excessively high temperatures (>60-70°C) or prolonged reaction times can lead to the formation of a significant side product, 6-hydroxy-5-methoxy-1-indanone, through demethylation of the methoxy group ortho to the activating carbonyl group.[1]
-
Moisture: The presence of water can deactivate the acid catalyst and hinder the reaction. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Troubleshooting Steps:
-
Monitor Progress: Track the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Temperature Control: Maintain a stable reaction temperature, typically between 55-60°C.
-
Quenching: Pour the reaction mixture carefully into ice water to quench the reaction and precipitate the product. This prevents further side reactions.[1]
-
Q2: I've isolated the indanone, but my NMR shows it's contaminated with a regioisomer. How can I avoid this?
A2: The formation of the 6,7-dimethoxy regioisomer is a known challenge in similar syntheses, although the electronics of the 3,4-dimethoxy precursor strongly favor the desired 5,6-dimethoxy product.[2] However, if you suspect regioisomer formation:
-
Confirm Precursor Purity: Ensure your starting material (e.g., 3-chloro-3',4'-dimethoxypropiophenone) is pure and correctly substituted.
-
Purification: The desired 5,6-dimethoxy-1-indanone is typically a solid, while potential regioisomers may be oils.[2] Recrystallization from a suitable solvent system (e.g., isopropanol/water or ethanol) is highly effective for purification.
Stage 2: Reductive Amination & Salt Formation
Q1: The yield of my reductive amination is very low. The main impurity appears to be 5,6-dimethoxy-1-indanol. Why?
A1: This is a classic case of competitive reduction. The reducing agent is reducing your starting ketone to an alcohol faster than the imine intermediate can form and be reduced. This is especially common when using strong, less selective hydrides like sodium borohydride (NaBH₄) in a one-pot reaction.[3]
-
Causality: The reductive amination is a two-step process: (1) condensation of the ketone and an ammonia source to form an imine, and (2) reduction of the imine to the amine.[4] If the reducing agent is too reactive, it will attack the ketone's carbonyl group directly.
-
Solution: Use a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice for one-pot reductive aminations because it is less reactive towards ketones but highly effective at reducing the protonated imine (iminium ion) intermediate.[5][6] Sodium cyanoborohydride (NaBH₃CN) is also effective for the same reason but is highly toxic.[7]
Q2: I'm using NaBH(OAc)₃, but the reaction is sluggish and my yield is still poor. What other factors should I consider?
A2: Several factors influence the efficiency of reductive amination:
-
Ammonia Source: Ammonium acetate (NH₄OAc) is a common and effective source of ammonia. It also provides the mild acidity needed to catalyze imine formation. Use a sufficient excess (typically 2-5 equivalents).
-
Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are preferred for reactions with NaBH(OAc)₃.[8] Protic solvents like methanol can react with the reducing agent.
-
Stoichiometry: Ensure you are using a slight excess of the reducing agent (typically 1.3-1.6 equivalents) to drive the reaction to completion.[5]
-
Reaction Time: While often complete within a few hours, some less reactive ketones can require longer reaction times (up to 24 hours). Monitor the reaction by TLC or LC-MS.
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Pros | Cons | Recommended Conditions |
| NaBH(OAc)₃ | Highly selective for imines over ketones; mild; non-toxic byproducts.[5] | Moisture sensitive; more expensive. | One-pot reaction in aprotic solvents (DCE, DCM, THF).[8] |
| NaBH₃CN | Selective for imines; stable in mild acid.[7] | Highly toxic (liberates HCN gas with strong acid) .[7] | One-pot reaction in methanol. Requires careful pH control. |
| NaBH₄ | Inexpensive and readily available.[3] | Not selective; readily reduces ketones and aldehydes.[3] | Best for a two-step process: pre-form and isolate the imine, then reduce. |
| H₂/Catalyst (e.g., Pd/C) | "Green" chemistry; high yielding. | Requires specialized hydrogenation equipment; catalyst can be pyrophoric.[9][10] | Methanol or ethanol solvent under H₂ pressure. |
Q3: My final product, the HCl salt, is an oil or a sticky solid and is difficult to handle. How can I obtain a crystalline solid?
A3: Proper technique during salt formation is crucial for obtaining a nice, crystalline solid.
-
Solvent Choice: After workup, the free base should be dissolved in a non-polar solvent in which the HCl salt is insoluble. Common choices include diethyl ether (Et₂O), methyl tert-butyl ether (MTBE), or a mixture of ethyl acetate and hexanes.
-
HCl Addition: Use a solution of HCl in a solvent like 2-propanol (IPA) or diethyl ether. Add the HCl solution slowly to the stirred solution of the free base at 0°C. Rapid addition can cause the product to "oil out."
-
Trituration/Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. You may also need to add a co-solvent (like hexanes) to decrease solubility or let the solution stir for an extended period at a low temperature.
-
Purification: If the product remains oily due to impurities, purify the free base by column chromatography before attempting the salt formation.
Figure 2: Troubleshooting flowchart for low yield in the reductive amination step.
III. Experimental Protocols
These protocols are provided as a robust starting point. Researchers should always perform their own risk assessments and optimize conditions as necessary.
Protocol 1: Synthesis of 5,6-Dimethoxy-1-indanone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (N₂ or Argon), add 3-chloro-3',4'-dimethoxypropiophenone (1.0 eq).
-
Cyclization: Add concentrated sulfuric acid (approx. 10 volumes) and stir the mixture at 55-59°C.[1]
-
Monitoring: Monitor the reaction by TLC (e.g., 3:7 Ethyl Acetate:Hexanes) every hour. The reaction is typically complete in 6-8 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane (DCM, 3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from hot isopropanol or ethanol to afford pure 5,6-dimethoxy-1-indanone as a crystalline solid.[2]
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 5,6-dimethoxy-1-indanone (1.0 eq), ammonium acetate (3.0 eq), and anhydrous 1,2-dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.[5]
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting indanone is consumed (typically 4-12 hours).
-
Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Washing & Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5,6-dimethoxy-1-aminoindane free base.
Protocol 3: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude free base from Protocol 2 in a minimal amount of diethyl ether or MTBE.
-
Precipitation: Cool the solution to 0°C in an ice bath. While stirring, add a 2M solution of HCl in diethyl ether dropwise until the pH of the solution is acidic (check with pH paper on a wetted glass rod). A white precipitate should form.
-
Crystallization: Continue stirring the slurry at 0°C for 30-60 minutes to ensure complete precipitation.
-
Isolation: Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under vacuum to yield 5,6-Dimethoxy-1-aminoindane HCl.
IV. References
-
Quick Company. (n.d.). An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone. Retrieved from [Link]
-
Xu, Y., Hua, W., & Zhang, J. (2000). Synthesis of 5,6-dimethoxy-1-indanone. Chinese Journal of Modern Applied Pharmacy, (6), 464-465.
-
Journal of the American Chemical Society. (n.d.). 3-Phenylindones. II. The Synthesis of 5,6-Dimethoxy-3-(3,4-dimethoxyphenyl)-1-indanone and Some Related Compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Vapourtec. (2015). Continuous Reductions and Reductive Aminations Using Solid Sodium borohydride. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected optimizations of the Al-catalysed imine hydrogenation. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methoxy-6-methyl-2-aminoindane hydrochloride. Retrieved from [Link]
-
PubMed Central. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]
-
National Institutes of Health. (2023). Selective hydrogenation via precise hydrogen bond interactions on catalytic scaffolds. Retrieved from [Link]
-
PubChem. (n.d.). 5,6-Dimethoxy-1-indanone. Retrieved from [Link]
-
Google Patents. (n.d.). Process for preparing (r)-4-aminoindane and corresponding amides. Retrieved from
-
Synthesis. (2005). Rapid Microwave-Assisted Reductive Amination of Ketones with Anilines. Retrieved from [Link]
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- 2. Organic Syntheses Procedure [orgsyn.org]
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- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2021059146A1 - Process for preparing (r)-4-aminoindane and corresponding amides - Google Patents [patents.google.com]
Technical Support Center: Navigating Solubility Challenges with 5,6-Dimethoxy-1-aminoindane HCl
Welcome to the technical support center for 5,6-Dimethoxy-1-aminoindane HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the solubility challenges often encountered with this compound in physiological buffers. Our goal is to equip you with the scientific understanding and procedural knowledge to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve 5,6-Dimethoxy-1-aminoindane HCl directly in Phosphate-Buffered Saline (PBS) at pH 7.4, but it's not dissolving well. Why is this happening?
A1: This is a common issue rooted in the chemical properties of your compound. 5,6-Dimethoxy-1-aminoindane is a weak base, and its hydrochloride salt has pH-dependent solubility. At a neutral pH of 7.4, a significant portion of the amine group will be in its less soluble, un-protonated (free base) form. For optimal solubility of the HCl salt, a more acidic environment is required to keep the amine group protonated and charged, which enhances its interaction with water.
Q2: What is the recommended solvent for preparing a stock solution of 5,6-Dimethoxy-1-aminoindane HCl?
A2: For preparing a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is generally soluble in DMSO. However, it is crucial to be mindful of the final DMSO concentration in your experimental medium, as high concentrations can be toxic to cells.[1][2][3][4]
Q3: My compound dissolves in DMSO, but it precipitates when I dilute the stock solution into my aqueous cell culture medium. How can I prevent this?
A3: This phenomenon, often called "solvent shock," occurs when the compound rapidly moves from a good organic solvent (DMSO) to a poor aqueous solvent, causing it to crash out of solution.[5][6][7] To prevent this, you can try:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of your aqueous buffer, perform an intermediate dilution in a smaller volume of the buffer, mix well, and then add this to the final volume.[7]
-
Lowering the Final Concentration: Your target concentration in the aqueous buffer might be above the compound's kinetic solubility limit.[8][9][10] Consider if a lower final concentration is feasible for your experiment.
-
Warming the Aqueous Buffer: Gently warming your physiological buffer to 37°C before adding the DMSO stock can sometimes help maintain solubility.
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A4: The tolerance to DMSO is cell-line dependent. A general rule of thumb is to keep the final concentration of DMSO at or below 0.5%, with many researchers aiming for 0.1% to minimize any potential artifacts.[1][2][3][4][11] It is always best to run a vehicle control (media with the same final concentration of DMSO) to assess its effect on your specific cell line.
In-Depth Troubleshooting Guide
Understanding the Physicochemical Properties of 5,6-Dimethoxy-1-aminoindane
| Parameter | Predicted Value | Significance |
| pKa (basic) | 9.25 ± 0.10 | The pKa is the pH at which 50% of the amine groups are protonated (charged) and 50% are un-protonated (neutral). This value is critical for understanding pH-dependent solubility. |
| logP | 2.15 ± 0.25 | The logarithm of the octanol-water partition coefficient, logP, is a measure of the compound's lipophilicity (how well it dissolves in fats and oils). A higher logP suggests lower aqueous solubility of the neutral form. |
Predicted values were obtained using Chemicalize and Rowan Scientific online prediction tools.[12][13][14][15][16][17]
The Role of pH: A Theoretical pH-Solubility Profile
The solubility of a weak base like 5,6-Dimethoxy-1-aminoindane is governed by the Henderson-Hasselbalch equation.[18][19][20][21][22] The total solubility (Stotal) at a given pH is the sum of the intrinsic solubility of the free base (S0) and the concentration of the protonated, more soluble form.
Equation for a weak base: Stotal = S0 * (1 + 10(pKa - pH))
Based on the predicted pKa of 9.25, we can visualize the theoretical relationship between pH and the relative solubility of 5,6-Dimethoxy-1-aminoindane:
As the pH of the buffer decreases (becomes more acidic), the solubility of the compound is expected to increase significantly. This is because at lower pH values, the equilibrium shifts towards the protonated (charged) form of the amine, which is more readily solvated by water. Conversely, at and above physiological pH (7.4), the compound will be predominantly in its less soluble, neutral free base form.
The Common Ion Effect
When working with concentrated chloride-containing buffers, such as some physiological saline solutions, you may encounter the "common ion effect." The presence of a high concentration of chloride ions (the "common ion" with your HCl salt) can shift the dissolution equilibrium to the left, favoring the solid form and thus reducing the overall solubility of your compound. While standard PBS has a chloride concentration that may not be high enough to cause significant issues, it is a factor to consider in other high-chloride buffers.
Troubleshooting Workflow
This diagram outlines a systematic approach to addressing solubility issues with 5,6-Dimethoxy-1-aminoindane HCl.
Caption: Troubleshooting workflow for 5,6-Dimethoxy-1-aminoindane HCl solubility.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of 5,6-Dimethoxy-1-aminoindane HCl in DMSO.
Materials:
-
5,6-Dimethoxy-1-aminoindane HCl (MW: 229.7 g/mol )
-
High-purity, anhydrous DMSO
-
Vortex mixer
-
Sonicator bath (optional)
-
Calibrated analytical balance and appropriate weighing vessel
-
Microcentrifuge tubes or amber glass vials
Procedure:
-
Weigh out 2.30 mg of 5,6-Dimethoxy-1-aminoindane HCl.
-
Add 1 mL of anhydrous DMSO to the weighing vessel containing the compound.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.
-
If dissolution is slow, briefly sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution in a tightly sealed amber vial at -20°C to minimize water absorption and degradation.
Protocol 2: Dilution of DMSO Stock into Aqueous Buffer (Minimizing Precipitation)
Objective: To prepare a 10 µM working solution in PBS (pH 7.4) from a 10 mM DMSO stock, with a final DMSO concentration of 0.1%.
Materials:
-
10 mM stock solution of 5,6-Dimethoxy-1-aminoindane HCl in DMSO
-
Sterile PBS (pH 7.4), pre-warmed to 37°C
-
Sterile polypropylene tubes
-
Vortex mixer
Procedure:
-
Add 999 µL of pre-warmed sterile PBS (pH 7.4) to a sterile microcentrifuge tube.
-
While gently vortexing the PBS, add 1 µL of the 10 mM DMSO stock solution drop-wise into the buffer.
-
Continue to vortex for an additional 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation or turbidity.
-
Use the freshly prepared working solution in your experiment immediately. Do not store aqueous dilutions for extended periods.
Protocol 3: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) to Enhance Aqueous Solubility
Objective: To prepare a 10 µM working solution in PBS (pH 7.4) with enhanced solubility using HP-β-CD.
Materials:
-
10 mM stock solution of 5,6-Dimethoxy-1-aminoindane HCl in DMSO
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile PBS (pH 7.4)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a 2% (w/v) solution of HP-β-CD in PBS (pH 7.4). To do this, dissolve 200 mg of HP-β-CD in 10 mL of PBS. Stir until fully dissolved. This will be your working buffer.
-
Add 999 µL of the 2% HP-β-CD in PBS solution to a sterile microcentrifuge tube.
-
While gently vortexing, add 1 µL of the 10 mM DMSO stock solution drop-wise into the cyclodextrin-containing buffer.
-
Vortex for an additional 30 seconds. The HP-β-CD will form inclusion complexes with the drug molecules, enhancing their solubility in the aqueous environment.[23][24][25][26][27]
-
Use the freshly prepared solution immediately.
References
-
Rowan's Free Online pKa Calculator. Rowan Scientific. Available at: [Link]
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]
-
DMSO usage in cell culture. LifeTein peptide. Available at: [Link]
-
Chemicalize. Grokipedia. Available at: [Link]
-
Maximum DMSO concentration in media for cell culture? r/labrats - Reddit. Available at: [Link]
-
Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. Available at: [Link]
-
What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. Available at: [Link]
-
What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? ResearchGate. Available at: [Link]
-
What the concentration of DMSO you use in cell culture assays? ResearchGate. Available at: [Link]
-
Calculations - Instant Cheminformatics Solutions. Chemicalize. Available at: [Link]
-
Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. PubMed. Available at: [Link]
-
Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Available at: [Link]
-
bio.tools · Bioinformatics Tools and Services Discovery Portal. Available at: [Link]
-
Chemicalize. Wikipedia. Available at: [Link]
-
Chemicalize - Instant Cheminformatics Solutions. Available at: [Link]
-
On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory. Available at: [Link]
-
Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. CoLab. Available at: [Link]
-
Calculators & Predictors. ChemAxon. Available at: [Link]
-
logP - octanol-water partition coefficient calculation. Molinspiration. Available at: [Link]
-
pKa Prediction. Rowan Scientific. Available at: [Link]
-
MoKa - pKa modelling. Molecular Discovery. Available at: [Link]
-
Virtual logP On-line. Available at: [Link]
-
Is there any software (preferably free) to calculate the partition coefficient (LogP)? r/labrats - Reddit. Available at: [Link]
-
Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. Available at: [Link]
-
Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! r/labrats - Reddit. Available at: [Link]
-
On-line Software. Virtual Computational Chemistry Laboratory. Available at: [Link]
-
The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde. Available at: [Link]
-
PrologP. CompuDrug. Available at: [Link]
-
Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs. ResearchGate. Available at: [Link]
-
Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. Available at: [Link]
-
Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Available at: [Link]
-
Application of Neutralization and Freeze-Drying Technique for the Preparation of the Beneficial in Drug Delivery 2-Hydroxypropyl-β-Cyclodextrin Complexes with Bioactive Molecules. PubMed. Available at: [Link]
-
Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations. National Institutes of Health. Available at: [Link]
-
Henderson-Hasselbalch Equation. BYJU'S. Available at: [Link]
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- 19. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship | CoLab [colab.ws]
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Technical Support Center: Optimizing 5,6-Dimethoxy-1-aminoindane HCl Dosage for Behavioral Studies
Welcome to the technical support center for the utilization of 5,6-Dimethoxy-1-aminoindane HCl in behavioral research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on dosage optimization. Our goal is to equip you with the knowledge to design robust experiments, troubleshoot common issues, and ensure the scientific integrity of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 5,6-Dimethoxy-1-aminoindane HCl?
A: 5,6-Dimethoxy-1-aminoindane HCl is a potent and selective serotonin-releasing agent (SRA).[1] Its primary mechanism of action is to induce the release of serotonin (5-hydroxytryptamine, 5-HT) from presynaptic neurons into the synaptic cleft. This leads to a significant, though transient, increase in extracellular serotonin levels, which in turn modulates a wide range of behavioral and physiological processes. It is important to distinguish its action from selective serotonin reuptake inhibitors (SSRIs), which primarily block the reabsorption of serotonin. SRAs like 5,6-Dimethoxy-1-aminoindane HCl can lead to more pronounced and rapid increases in synaptic serotonin compared to SSRIs.[1]
Q2: How do I determine a safe and effective starting dose for my behavioral study in rodents?
A: There is no direct mathematical formula to convert in vitro data (e.g., EC50) to an in vivo starting dose.[2] A systematic approach combining literature review, dose-range finding studies, and careful observation is necessary.
-
Literature Review: Begin by searching for published studies on 5,6-Dimethoxy-1-aminoindane HCl or structurally similar aminoindanes to identify previously reported effective dose ranges in relevant animal models.
-
Dose-Range Finding (DRF) Study: A pilot study to determine the Maximum Tolerated Dose (MTD) is crucial.[2][3] This typically involves administering escalating doses to small groups of animals and observing for signs of toxicity.[3]
-
Starting Dose Selection: A common practice is to select a starting dose that is a fraction (e.g., 1/10th) of the MTD. If no toxicity is observed, the starting dose can be based on the lowest dose that shows a pharmacological effect in the DRF study.
Q3: What are the key considerations for designing a dose-escalation study for a behavioral endpoint?
A: A well-designed dose-escalation study is fundamental to understanding the dose-response relationship of 5,6-Dimethoxy-1-aminoindane HCl.[4]
-
Dose Levels: Typically, 3-5 dose levels plus a vehicle control group are sufficient to characterize the dose-response curve.
-
Dose Spacing: Logarithmic or semi-logarithmic spacing of doses (e.g., 1, 3, 10, 30 mg/kg) is often preferred over linear spacing to cover a wider range of potential effects.
-
Group Size: The number of animals per group will depend on the expected variability of the behavioral assay and the desired statistical power. A power analysis is recommended, but a common starting point for rodent behavioral studies is 8-12 animals per group.
-
Route of Administration: The chosen route (e.g., intraperitoneal, oral, subcutaneous) should be consistent with the intended experimental design and should be clearly reported. The route of administration can significantly impact the bioavailability and pharmacokinetics of the compound.[2]
Troubleshooting Guides
Issue 1: Unexpected Behavioral Outcomes or High Variability
High variability in behavioral data is a common challenge that can obscure true treatment effects.
Possible Causes and Solutions:
-
Inappropriate Dose Selection: The selected dose may be on a steep part of the dose-response curve, where small variations in individual sensitivity lead to large differences in behavioral output.
-
Solution: Conduct a thorough dose-response study to identify a dose on the plateau of the curve for the desired effect.
-
-
Pharmacokinetic Variability: Individual differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to variable drug exposure.
-
Solution: If possible, collect satellite blood samples to correlate plasma drug concentrations with behavioral outcomes.
-
-
Environmental Factors: Minor variations in the testing environment (e.g., lighting, noise, time of day) can significantly impact behavior.
-
Solution: Standardize the experimental conditions as much as possible. Acclimate animals to the testing room and handle them consistently.[5]
-
-
Experimenter Bias: Unconscious cues from the experimenter can influence animal behavior.
-
Solution: Whenever feasible, experiments should be conducted by an experimenter who is blind to the treatment conditions.
-
Diagram: Troubleshooting High Variability
Caption: A flowchart for troubleshooting high variability in behavioral data.
Issue 2: Observing a U-Shaped Dose-Response Curve
A U-shaped or biphasic dose-response curve, where the effect is observed at low and high doses but not at intermediate doses, or vice versa, can be a perplexing finding.[6][7]
Possible Explanations and Next Steps:
-
Multiple Receptor Subtypes: The compound may interact with different receptor subtypes with varying affinities at different concentrations, leading to opposing effects.
-
Homeostatic Adaptations: The nervous system may engage compensatory mechanisms at intermediate doses that are overcome at higher doses.
-
Off-Target Effects: At higher concentrations, the compound may begin to interact with unintended molecular targets, producing a different behavioral phenotype.
-
Metabolic Switching: The metabolic pathway of the compound may change with increasing doses, leading to the formation of active metabolites with different pharmacological profiles.
Experimental Approach to Investigate a U-Shaped Curve:
-
Confirm the Finding: Repeat the experiment with a narrower range of doses around the inflection points of the curve to ensure the finding is robust.
-
Pharmacodynamic Studies: Investigate the compound's binding affinity and functional activity at a wider range of targets, including different serotonin receptor subtypes.
-
Pharmacokinetic Analysis: Measure the plasma and brain concentrations of the parent compound and any major metabolites at the different dose levels.
-
Receptor Blockade Studies: Co-administer the compound with selective antagonists for different serotonin receptors to dissect the underlying mechanism.
Issue 3: Signs of Adverse Effects or Serotonin Syndrome
As a potent serotonin-releasing agent, 5,6-Dimethoxy-1-aminoindane HCl carries the risk of inducing serotonin syndrome at higher doses.[8]
Clinical Signs to Monitor in Rodents:
-
Autonomic: Hyperthermia, tachycardia, mydriasis (dilated pupils)
-
Neuromuscular: Tremors, myoclonus (muscle jerks), hyperreflexia, rigidity
-
Behavioral: Agitation, restlessness, vocalization, seizures
Management of Suspected Serotonin Syndrome:
-
Immediate Discontinuation: Cease administration of the compound immediately.
-
Supportive Care: Provide supportive care to manage the clinical signs. This may include:
-
Cooling measures for hyperthermia (e.g., cool water bath).
-
Benzodiazepines (e.g., diazepam) to control agitation, tremors, and seizures.[9]
-
Intravenous fluids to maintain hydration and cardiovascular stability.
-
-
Serotonin Antagonists: In severe cases, administration of a serotonin antagonist like cyproheptadine may be considered, although its efficacy in animal models can be variable.[8][10]
-
Dose Adjustment: If the study is to be continued, the dose should be significantly reduced in subsequent experiments.
Diagram: Experimental Workflow for Dose Optimization
Caption: A workflow for optimizing the dosage of 5,6-Dimethoxy-1-aminoindane HCl.
Data Presentation
| Parameter | Recommendation | Rationale |
| Starting Dose | 1/10th of the Maximum Tolerated Dose (MTD) | Provides a conservative starting point to minimize the risk of adverse effects. |
| Dose Levels | 3-5, plus a vehicle control | Sufficient to characterize the dose-response relationship without excessive animal use. |
| Dose Spacing | Logarithmic or semi-logarithmic | Covers a broad dose range and is effective for identifying the potency and efficacy of a compound. |
| Animals per Group | 8-12 (rodents) | A common sample size in behavioral pharmacology to achieve adequate statistical power, though a power analysis is recommended. |
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) Study to Determine MTD
-
Animal Model: Select the appropriate species and strain for your behavioral study (e.g., male C57BL/6J mice).
-
Group Allocation: Assign 2-3 animals per dose group.
-
Dose Selection: Start with a low dose (e.g., 1 mg/kg) and escalate the dose in subsequent groups (e.g., 3, 10, 30, 100 mg/kg).
-
Administration: Administer 5,6-Dimethoxy-1-aminoindane HCl via the intended route of administration.
-
Observation: Closely monitor the animals for at least 24 hours after dosing for any signs of toxicity, including changes in posture, activity, breathing, and the presence of convulsions or tremors.
-
MTD Determination: The MTD is the highest dose that does not produce overt signs of toxicity or more than a 10% reduction in body weight.
Protocol 2: Dose-Response Study for a Behavioral Assay (e.g., Open Field Test)
-
Animal Model and Housing: Use the same species, strain, and sex of animals as in the DRF study. House animals under standardized conditions with a regular light-dark cycle.
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.
-
Group Allocation: Randomly assign animals to the different treatment groups (e.g., vehicle, 1, 3, 10 mg/kg 5,6-Dimethoxy-1-aminoindane HCl), with 8-12 animals per group.
-
Administration: Administer the compound or vehicle at a consistent time before the behavioral test, based on its expected pharmacokinetic profile (e.g., 30 minutes prior for intraperitoneal injection).
-
Behavioral Testing: Place each animal in the open field apparatus and record its activity for a set duration (e.g., 10 minutes). Key parameters to measure include total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests) to compare the different dose groups to the vehicle control.
References
-
How to calculate a right dose for in vivo study? - ResearchGate. (2016, February 29). Retrieved from [Link]
-
Correlation between In-vitro and In-vivo Studies based on Pharmacokinetic Considerations. (2020, March 12). Retrieved from [Link]
-
Preclinical Study - Massive Bio. (2026, January 16). Retrieved from [Link]
-
Serotonin Syndrome | VCA Animal Hospitals. (n.d.). Retrieved from [Link]
-
U-shaped dose response in behavioral pharmacology: historical foundations - PubMed. (2008). Retrieved from [Link]
-
Methodological Considerations for Optimizing and Validating Behavioral Assays - PMC. (n.d.). Retrieved from [Link]
-
The Effect of Selective Serotonin Releasing Agents in the Chronic Mild Stress Model of Depression in Rats - PubMed. (1997). Retrieved from [Link]
-
Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals - NC3Rs. (n.d.). Retrieved from [Link]
-
REGULATION OF OPERANT ORAL ETHANOL SELF-ADMINISTRATION: A DOSE-RESPONSE CURVE STUDY IN RATS - PMC - NIH. (n.d.). Retrieved from [Link]
-
(PDF) Analysis of behavioral effects of drugs - ResearchGate. (2025, August 10). Retrieved from [Link]
-
In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1). Retrieved from [Link]
-
Effect of serotonin-releasing drugs on serum corticosterone concentration in rats - PubMed. (1980). Retrieved from [Link]
-
Recognizing and treating serotonin syndrome - DVM360. (2021, February 2). Retrieved from [Link]
-
U-Shaped Dose Response in Behavioral Pharmacology: Historical Foundations | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Best Practices for Preclinical Dose Range Finding Studies | Altasciences. (n.d.). Retrieved from [Link]
-
Serotonin releasing agent - Wikipedia. (n.d.). Retrieved from [Link]
-
Approaches for Informing Optimal Dose of Behavioral Interventions - PMC - NIH. (n.d.). Retrieved from [Link]
-
Management of serotonin syndrome (toxicity) - PMC - PubMed Central - NIH. (2024, June 26). Retrieved from [Link]
Sources
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- 5. Methodological Considerations for Optimizing and Validating Behavioral Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. U-shaped dose response in behavioral pharmacology: historical foundations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. vcahospitals.com [vcahospitals.com]
- 9. dvm360.com [dvm360.com]
- 10. Management of serotonin syndrome (toxicity) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of 5,6-Dimethoxy-1-aminoindane HCl
Welcome to the technical support center for 5,6-Dimethoxy-1-aminoindane HCl. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of this compound. Our goal is to provide you with the scientific rationale and practical methodologies to diagnose and overcome these hurdles.
Introduction: Understanding the Challenge
5,6-Dimethoxy-1-aminoindane HCl is a promising small molecule with significant therapeutic potential. However, like many amine-containing compounds, its journey from oral administration to systemic circulation is often fraught with challenges, leading to suboptimal therapeutic efficacy. Poor oral bioavailability can stem from a combination of factors, including low aqueous solubility, poor membrane permeability, extensive first-pass metabolism, and efflux transporter activity.
This guide will provide a structured approach to identifying the root cause of poor bioavailability and implementing targeted strategies for improvement.
Part 1: Initial Assessment and Troubleshooting
Before embarking on complex formulation strategies, it is crucial to systematically evaluate the fundamental properties of 5,6-Dimethoxy-1-aminoindane HCl.
Frequently Asked Questions (FAQs): Initial Characterization
Q1: What is the likely cause of the poor oral bioavailability of 5,6-Dimethoxy-1-aminoindane HCl?
A1: The poor oral bioavailability of 5,6-Dimethoxy-1-aminoindane HCl is likely multifactorial. Based on its chemical structure, a dimethoxy-substituted indane ring, we can hypothesize the following contributing factors:
-
Low Aqueous Solubility: The hydrophobic nature of the core structure may lead to poor dissolution in the gastrointestinal fluids.
-
Extensive First-Pass Metabolism: The methoxy groups and the primary amine are susceptible to enzymatic degradation in the gut wall and liver.
-
Efflux Transporter Substrate: The compound may be recognized and actively pumped out of intestinal cells by efflux transporters like P-glycoprotein (P-gp).[1][2]
Q2: How do I determine the Biopharmaceutics Classification System (BCS) class of my compound?
A2: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[2][3][4] A provisional classification is essential for guiding your formulation strategy.
-
Solubility Assessment: Determine the solubility of 5,6-Dimethoxy-1-aminoindane HCl across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8). A drug is considered "highly soluble" if the highest single therapeutic dose is soluble in 250 mL or less of aqueous media over this pH range.[4]
-
Permeability Assessment: In vitro models like Caco-2 or PAMPA assays can provide an estimate of intestinal permeability.[5]
Based on its structure, 5,6-Dimethoxy-1-aminoindane HCl is likely a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound.
Q3: What initial in vitro experiments should I perform to investigate the metabolic stability of my compound?
A3: To assess metabolic stability, you should conduct in vitro assays using liver microsomes or hepatocytes.[1][6][7][8][9] These experiments will provide data on the intrinsic clearance (CLint) and half-life (t1/2) of the compound.[6] High clearance and a short half-life indicate rapid metabolism, which is a likely contributor to poor oral bioavailability.
Troubleshooting Guide: Common Experimental Issues
| Observed Problem | Potential Cause | Recommended Action |
| High variability in in vivo exposure | Poor dissolution and/or precipitation in the GI tract. | Characterize the solid-state properties (polymorphism, crystallinity). Perform dissolution studies under different pH conditions. |
| Low Cmax and AUC despite good permeability | Extensive first-pass metabolism. | Conduct metabolic stability assays with liver S9 fractions and hepatocytes to identify major metabolic pathways. |
| Good aqueous solubility but poor absorption | Efflux transporter activity or poor permeability (BCS Class III/IV). | Perform Caco-2 permeability assays with and without a P-gp inhibitor (e.g., verapamil) to assess efflux. |
Part 2: Strategies for Enhancing Oral Bioavailability
Once you have a better understanding of the limiting factors, you can explore the following strategies.
Strategy 1: Formulation Approaches
The goal of formulation is to improve the dissolution rate and/or solubility of the drug in the gastrointestinal tract.
Increasing the surface area of the drug powder can enhance the dissolution rate.
-
Micronization: Reduces particle size to the micron range.
-
Nanonization: Further reduces particle size to the nanometer range, which can significantly improve dissolution and even create opportunities for alternative uptake pathways.[10]
These formulations can improve the bioavailability of poorly water-soluble drugs by presenting the drug in a solubilized state.[5][10]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[3][6]
Dispersing the drug in an amorphous state within a polymer matrix can increase its apparent solubility and dissolution rate.[10]
-
Spray Drying & Hot-Melt Extrusion: Common techniques to produce ASDs.
Strategy 2: Prodrug Approach
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. This is a powerful strategy to overcome various absorption barriers.[11]
-
Improve Solubility: Attaching a hydrophilic moiety to the primary amine can increase aqueous solubility.
-
Enhance Permeability: Masking the polar amine group with a lipophilic promoiety can improve passive diffusion across the intestinal membrane.
-
Bypass First-Pass Metabolism: Modifying the sites of metabolism (methoxy groups or the amine) can protect the drug from premature degradation.
Caption: Prodrug development workflow.
Strategy 3: Co-administration with Excipients
-
Permeation Enhancers: These excipients can transiently increase the permeability of the intestinal epithelium.
-
Efflux Pump Inhibitors: Co-administration with an inhibitor of P-gp or other relevant efflux transporters can increase the intracellular concentration of the drug.
Part 3: Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for Efflux Assessment
Objective: To determine if 5,6-Dimethoxy-1-aminoindane HCl is a substrate for efflux transporters.
Materials:
-
Caco-2 cells cultured on Transwell® inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
5,6-Dimethoxy-1-aminoindane HCl
-
P-glycoprotein inhibitor (e.g., Verapamil)
-
LC-MS/MS for quantification
Procedure:
-
Culture Caco-2 cells on Transwell® inserts for 21-25 days until a confluent monolayer is formed.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Prepare dosing solutions of 5,6-Dimethoxy-1-aminoindane HCl in HBSS, with and without the P-gp inhibitor.
-
Apical to Basolateral (A-B) Permeability: Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Permeability: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points.
-
Analyze the concentration of 5,6-Dimethoxy-1-aminoindane HCl in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).
Interpretation: An efflux ratio significantly greater than 2 suggests that the compound is a substrate for efflux transporters. A reduction in the efflux ratio in the presence of the inhibitor confirms this.
Part 4: Data Interpretation and Next Steps
Comparative Data Summary
| Enhancement Strategy | Primary Mechanism | Potential Advantages | Potential Challenges |
| Micronization/Nanonization | Increased surface area for dissolution | Simple, widely applicable | May not be sufficient for very poorly soluble compounds |
| Lipid-Based Formulations (SEDDS) | Pre-dissolved drug, enhanced solubilization | Significant bioavailability improvement for lipophilic drugs | Formulation complexity, potential for drug precipitation |
| Amorphous Solid Dispersions | Increased apparent solubility and dissolution rate | Can achieve high drug loading | Physical instability (recrystallization) over time |
| Prodrug Approach | Altered physicochemical properties | Can address multiple barriers simultaneously (solubility, permeability, metabolism) | Requires chemical synthesis and extensive characterization |
Logical Decision Pathway
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Applying Biopharmaceutical Classification System (BCS) Criteria to Predict Oral Absorption of Drugs in Dogs: Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gmp-compliance.org [gmp-compliance.org]
- 4. Prediction of Solubility and Permeability Class Membership: Provisional BCS Classification of the World’s Top Oral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: 5,6-Dimethoxy-1-aminoindane HCl in Animal Models
A Guide to Mitigating and Managing Side Effects for Researchers
Introduction
Welcome to the technical support center for the use of 5,6-Dimethoxy-1-aminoindane HCl in animal models. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing and reducing the side effects of this potent serotonin-releasing agent. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure the integrity of your research and the welfare of your animal subjects. This document is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments.
Understanding the Core Mechanism and its Implications for Side Effects
5,6-Dimethoxy-1-aminoindane HCl and its close analog, 5-methoxy-6-methyl-2-aminoindan (MMAI), primarily function as selective serotonin releasing agents (SSRAs).[1] Their mechanism of action involves interacting with the serotonin transporter (SERT) to induce the non-exocytotic release of serotonin into the synaptic cleft. This targeted and potent activity is the foundation of its therapeutic potential but also the primary driver of its side effect profile. An excess of synaptic serotonin can lead to a condition known as serotonin syndrome, which manifests as a spectrum of behavioral, autonomic, and neuromuscular changes.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common behavioral side effects of 5,6-Dimethoxy-1-aminoindane HCl in rodents, and how can I mitigate them?
Answer:
The most frequently observed behavioral side effects in rats administered with the closely related compound MMAI are dose-dependent and consistent with hyper-serotonergic states. These include:
-
Hypolocomotion and Catalepsy-like Posture: At higher doses (e.g., 5, 10, or 20 mg/kg in rats), a significant decrease in movement and the adoption of rigid, fixed postures are common.[1]
-
Stereotyped Behaviors: Repetitive, purposeless movements such as turning may be observed.[1]
-
"Serotonin Syndrome" Behaviors: These can include a flat body posture and Straub tail (a stiff, erect tail).[1]
Troubleshooting & Mitigation Strategies:
-
Dose Optimization is Critical: The side effects of 5,6-Dimethoxy-1-aminoindane HCl are exquisitely dose-dependent.
-
Recommendation: Always begin with a low-dose pilot study to establish the dose-response curve for both efficacy and side effects in your specific animal model and strain. Based on available data for the related compound MMAI, behavioral side effects are prominent at doses of 5 mg/kg and above in rats.[1]
-
-
Acclimatization and Habituation: The stress of handling and injection can exacerbate the behavioral side effects of psychoactive compounds.
-
Protocol: Acclimate your animals to the experimental room and handling procedures for at least one week prior to the study. Conduct mock injections with the vehicle to habituate them to the administration process.
-
-
Supportive Care:
-
Recommendation: Ensure a quiet, calm environment post-administration to minimize external stimuli that could worsen agitation or stereotypy. Provide comfortable bedding and easy access to food and water.
-
-
Pharmacological Intervention (for severe cases):
-
Benzodiazepines: In instances of severe agitation or muscle rigidity, the use of a benzodiazepine like diazepam can be considered for its anxiolytic and muscle relaxant properties. This should be a last resort and requires careful consideration of its potential to confound experimental results.
-
Q2: I'm observing signs of autonomic dysfunction (e.g., hyperthermia, changes in heart rate) in my animals. What's happening and what should I do?
Answer:
Autonomic dysfunction is a hallmark of serotonin syndrome and a significant concern when working with potent serotonin-releasing agents.
-
Hyperthermia: Increased serotonin levels can disrupt the body's thermoregulatory set-point, leading to a potentially life-threatening increase in body temperature. Studies with the related compound MDAI have shown that it can cause hyperthermia in group-housed rats.
-
Cardiovascular Effects: Serotonin has complex effects on the cardiovascular system, potentially causing tachycardia (increased heart rate), hypertension (high blood pressure), or in some contexts, bradycardia (slowed heart rate) and hypotension (low blood pressure).
Troubleshooting & Mitigation Strategies:
-
Thermoregulation Management:
-
Monitoring: Regularly monitor the body temperature of the animals, especially during the initial hours after dosing when the drug's effects are at their peak. A rectal probe or an implantable telemetry device can be used.
-
Environmental Control: House animals at a stable, controlled ambient temperature. Avoid group housing during the acute phase of the drug's effect, as social interaction can exacerbate hyperthermia.
-
Intervention: If hyperthermia is detected, active cooling measures such as placing the animal on a cool surface or in a temperature-controlled environment may be necessary.
-
-
Cardiovascular Monitoring:
-
Recommendation: For studies where cardiovascular effects are a concern, consider using telemetry to continuously monitor heart rate and blood pressure. This provides real-time data without the stress of repeated measurements.
-
-
Pharmacological Antagonism:
-
Serotonin Antagonists: In cases of severe serotonin syndrome, the administration of a serotonin antagonist like cyproheptadine or chlorpromazine can be effective. These agents directly counteract the effects of excess serotonin. This is a significant intervention and should be part of a pre-approved veterinary care plan.
-
Q3: My animals are experiencing gastrointestinal issues (diarrhea, reduced food intake) after dosing. How can I manage this?
Answer:
The gastrointestinal tract is rich in serotonin receptors and is highly sensitive to changes in serotonin levels. Increased serotonergic activity often leads to increased gut motility, which can manifest as diarrhea. Reduced food intake can be a consequence of both the central effects of the drug on appetite and the direct gastrointestinal discomfort.
Troubleshooting & Mitigation Strategies:
-
Formulation and Vehicle Selection:
-
Consider the Vehicle: The vehicle used to dissolve or suspend 5,6-Dimethoxy-1-aminoindane HCl can have its own gastrointestinal effects. For example, some vehicles can cause diarrhea or other issues.
-
Recommendation: Use a well-tolerated, simple vehicle like sterile saline or a buffered solution whenever possible. If a more complex vehicle is required for solubility, run a vehicle-only control group to assess its independent effects.
-
-
Route of Administration:
-
Oral vs. Parenteral: Oral administration may lead to more pronounced direct gastrointestinal effects compared to parenteral routes (e.g., subcutaneous, intraperitoneal). However, the subcutaneous route has been shown to be more toxic for the related compound MDAI.
-
Recommendation: The choice of administration route should be carefully considered based on the experimental goals and the pharmacokinetic profile of the compound.
-
-
Supportive Care:
-
Hydration: Monitor for signs of dehydration, especially if diarrhea is present. Ensure easy access to water. In severe cases, subcutaneous fluid administration may be necessary.
-
Palatable Diet: Provide a highly palatable and easily digestible diet to encourage food intake. Monitor body weight daily.
-
Experimental Protocols
Protocol 1: Dose-Response Assessment for Behavioral Side Effects
-
Animals: Use a sufficient number of animals per group (n=8-10 is recommended) to achieve statistical power.
-
Dose Selection: Based on available data for related compounds, select a range of doses. For rats, a suggested starting range for subcutaneous or intraperitoneal administration could be 1, 3, 10, and 30 mg/kg.
-
Behavioral Observation:
-
Acclimate animals to the observation arena (e.g., an open field) for several days before the experiment.
-
On the day of the experiment, administer the vehicle or a dose of 5,6-Dimethoxy-1-aminoindane HCl.
-
Immediately place the animal in the observation arena and record its behavior for at least 60 minutes.
-
Score for locomotor activity (distance traveled, time spent moving), stereotyped behaviors (e.g., turning, head weaving), and signs of serotonin syndrome (e.g., flat body posture, Straub tail, rigidity).
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the dose-dependent effects on each behavioral parameter.
Protocol 2: Monitoring and Management of Hyperthermia
-
Temperature Measurement:
-
Use a rectal thermometer or a telemetry implant to measure core body temperature.
-
Establish a baseline temperature for each animal before dosing.
-
-
Dosing and Monitoring:
-
Administer the compound and monitor temperature at regular intervals (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes post-dose).
-
-
Intervention Threshold:
-
Define a humane endpoint or intervention threshold for hyperthermia (e.g., a body temperature exceeding 40°C).
-
-
Cooling Measures:
-
If the intervention threshold is reached, move the animal to a cool environment and apply cooling pads or other approved methods until the temperature returns to a safe range.
-
Data Presentation
Table 1: Hypothetical Dose-Dependent Behavioral Effects of a Serotonin-Releasing Agent in Rats
| Dose (mg/kg) | Locomotor Activity (arbitrary units) | Stereotypy Score (0-4) | Serotonin Syndrome Score (0-5) |
| Vehicle | 1500 ± 120 | 0.2 ± 0.1 | 0.1 ± 0.1 |
| 1 | 1450 ± 110 | 0.3 ± 0.2 | 0.2 ± 0.1 |
| 3 | 1200 ± 150 | 1.5 ± 0.4 | 1.8 ± 0.5 |
| 10 | 400 ± 80 | 3.2 ± 0.6 | 3.9 ± 0.7 |
| 30 | 150 ± 50 | 3.8 ± 0.5 | 4.5 ± 0.4 |
This table is for illustrative purposes and the actual data will vary depending on the specific compound, animal strain, and experimental conditions.
Visualization of Key Concepts
Diagram 1: Troubleshooting Workflow for Adverse Behavioral Effects
Caption: Decision-making workflow for managing behavioral side effects.
Diagram 2: Core Mechanism of Action and Downstream Side Effects
Caption: Mechanism of action leading to common side effects.
Concluding Remarks
The successful use of 5,6-Dimethoxy-1-aminoindane HCl in animal models hinges on a thorough understanding of its pharmacology and a proactive approach to managing its side effects. By implementing careful dose-finding studies, providing excellent supportive care, and being prepared to intervene when necessary, researchers can ensure the collection of high-quality, reproducible data while upholding the highest standards of animal welfare. This guide provides a framework for troubleshooting common issues, but it is essential to tailor these recommendations to your specific experimental context and to always work in consultation with your institution's animal care and use committee and veterinary staff.
References
Please note that direct research on 5,6-Dimethoxy-1-aminoindane HCl is limited. Therefore, some information is extrapolated from studies on the closely related and often interchangeably mentioned compound, 5-methoxy-6-methyl-2-aminoindan (MMAI), and other serotonin-releasing agents.
-
Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan. European Journal of Pharmacology. [Link]
Sources
Technical Support Center: Purification of Crude 5,6-Dimethoxy-1-aminoindane HCl
Welcome to the technical support center for the purification of crude 5,6-Dimethoxy-1-aminoindane HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving the desired purity and yield for your downstream applications.
Introduction to Purification Challenges
5,6-Dimethoxy-1-aminoindane HCl is a valuable intermediate in pharmaceutical synthesis. However, its purification can be challenging due to the presence of structurally similar impurities and its specific physicochemical properties. Common issues include the removal of unreacted starting materials, byproducts from side reactions, and colored impurities that can affect the quality of the final product. This guide provides a systematic approach to troubleshooting these challenges, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude 5,6-Dimethoxy-1-aminoindane HCl. Each problem is analyzed for its potential causes, followed by a step-by-step resolution protocol.
Problem 1: Low Purity After Recrystallization
Symptoms:
-
The melting point of the purified product is broad and lower than the literature value.
-
Analytical data (e.g., HPLC, NMR) indicates the presence of significant impurities.
Potential Causes:
-
Inappropriate Solvent System: The chosen solvent may not provide a sufficient solubility difference between the desired compound and the impurities at high and low temperatures.
-
Incomplete Dissolution or Premature Crystallization: The crude material may not have been fully dissolved at high temperature, or the solution may have cooled too rapidly, trapping impurities within the crystal lattice.
-
Presence of Insoluble Impurities: Solid impurities that are insoluble in the recrystallization solvent may remain in the final product.
Step-by-Step Resolution:
-
Solvent System Selection:
-
Rationale: An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point. Impurities should either be highly soluble at all temperatures or completely insoluble.
-
Protocol:
-
Perform small-scale solubility tests with various solvents. Common choices for aminoindane hydrochlorides include alcohols (ethanol, isopropanol), water, or mixtures thereof.[1][2]
-
A good starting point is a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until turbidity appears. Reheat to dissolve the precipitate and then allow it to cool slowly.
-
-
-
Optimized Recrystallization Protocol:
-
Rationale: Slow cooling promotes the formation of well-defined crystals, which are less likely to occlude impurities.[3]
-
Protocol:
-
Dissolve the crude 5,6-Dimethoxy-1-aminoindane HCl in the minimum amount of the chosen hot solvent system.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. To further increase the yield, the flask can then be placed in an ice bath.[3]
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly under vacuum.
-
-
Workflow for Optimized Recrystallization
Caption: Optimized recrystallization workflow.
Problem 2: Presence of Starting Materials or Intermediates
Symptoms:
-
Analytical data (e.g., TLC, GC-MS, NMR) shows peaks corresponding to starting materials like 5,6-dimethoxy-1-indanone or reaction intermediates.[4]
Potential Causes:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.
-
Inefficient Work-up: The work-up procedure may not have effectively removed the starting materials.
Step-by-Step Resolution:
-
Acid-Base Extraction:
-
Rationale: 5,6-Dimethoxy-1-aminoindane is a basic compound due to its primary amine group. This property can be exploited to separate it from neutral or acidic impurities.
-
Protocol:
-
Dissolve the crude product in an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer with an aqueous acidic solution (e.g., 1M HCl). The desired amine will move into the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and wash it with an organic solvent to remove any remaining neutral or acidic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH or NaHCO3) to a pH of about 10-11 to deprotonate the amine.[5]
-
Extract the free amine back into an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.
-
The purified free amine can then be converted back to the HCl salt by bubbling HCl gas through the solution or by adding a solution of HCl in an appropriate solvent.
-
-
-
Column Chromatography:
-
Rationale: For more challenging separations, column chromatography provides a higher degree of purification based on the differential adsorption of compounds to a stationary phase.[6][7]
-
Protocol:
-
Choose an appropriate stationary phase (e.g., silica gel) and a suitable mobile phase (e.g., a gradient of dichloromethane and methanol).
-
The free base form of the aminoindane is typically used for silica gel chromatography.
-
Monitor the separation using TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
Convert the purified amine to its HCl salt as described previously.
-
-
Purification Strategy Decision Tree
Caption: Decision tree for purification strategy.
Problem 3: Discoloration of the Final Product
Symptoms:
-
The final product is off-white, yellow, or brown instead of a white crystalline solid.
Potential Causes:
-
Oxidation: The amine group is susceptible to air oxidation, which can form colored impurities.[1]
-
Residual Catalysts or Reagents: Traces of colored reagents or metal catalysts from the synthesis can contaminate the product.
-
Thermal Decomposition: The compound may be sensitive to high temperatures, leading to decomposition and discoloration during drying or recrystallization.
Step-by-Step Resolution:
-
Charcoal Treatment:
-
Rationale: Activated charcoal has a high surface area and can adsorb colored impurities.
-
Protocol:
-
During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% w/w).
-
Stir the mixture for a few minutes.
-
Perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
-
-
Use of an Inert Atmosphere:
-
Rationale: Performing reactions and purifications under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Protocol:
-
Conduct the final purification steps, especially those involving heating, under a blanket of inert gas.
-
Store the purified product in a tightly sealed container under an inert atmosphere.
-
-
-
Chelating Agents:
-
Rationale: If metal catalyst residues are suspected, a wash with a chelating agent can help remove them.
-
Protocol:
-
During the work-up, wash the organic solution of the free amine with a dilute aqueous solution of a chelating agent like EDTA.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing 5,6-Dimethoxy-1-aminoindane HCl?
A1: The optimal solvent can vary depending on the specific impurities present. However, a mixture of a polar protic solvent like ethanol or isopropanol with water is often a good starting point. You may need to empirically determine the ideal solvent ratio for your specific batch of crude product.
Q2: What is the expected yield for the purification of 5,6-Dimethoxy-1-aminoindane HCl?
A2: The yield will depend on the purity of the crude material and the chosen purification method. A well-optimized recrystallization can typically yield 70-90% recovery. If multiple purification steps like acid-base extraction and chromatography are required, the overall yield will be lower.
Q3: How can I assess the purity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity.[8]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the percentage of the main compound and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.
Q4: My compound is an oil even after forming the HCl salt. How can I induce crystallization?
A4: If the HCl salt is an oil, it may be due to residual solvent or impurities.
-
Trituration: Try adding a non-polar solvent in which the product is insoluble, such as diethyl ether or hexane, and scratching the side of the flask with a glass rod to induce crystallization.
-
Solvent Removal: Ensure all residual solvent from the reaction or work-up has been thoroughly removed under high vacuum.
-
Re-purification: The oil may indicate the presence of significant impurities that are preventing crystallization. In this case, further purification by chromatography may be necessary.
Q5: How should I store the purified 5,6-Dimethoxy-1-aminoindane HCl?
A5: The compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere to prevent degradation. A desiccator can be used to protect it from moisture.
Summary of Key Purification Parameters
| Parameter | Recommended Approach | Rationale |
| Primary Purification | Recrystallization | Effective for removing impurities with different solubility profiles. |
| Solvent System | Ethanol/Water or Isopropanol/Water | Provides a good balance of solubility for the desired compound. |
| Secondary Purification | Acid-Base Extraction | Separates the basic amine from neutral or acidic impurities. |
| Advanced Purification | Column Chromatography | For challenging separations of structurally similar compounds. |
| Decolorization | Activated Charcoal Treatment | Adsorbs colored impurities. |
| Purity Analysis | HPLC, NMR, Melting Point, MS | Provides comprehensive confirmation of purity and identity. |
References
-
GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed. (2023). Journal of Forensic Sciences. [Link]
-
Recrystallization - YouTube. (2020). Professor Dave Explains. [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC - NIH. (2021). Pharmaceutics. [Link]
-
5,6-DIMETHOXY-1-AMINOINDANE HCL [83402-82-8] | Chemsigma. (n.d.). Chemsigma. [Link]
- A process for the preparation of (R)-1-aminoindanes - Google Patents. (n.d.).
-
5-Methoxy-6-methyl-2-aminoindane hydrochloride | C11H16ClNO | CID 14913772. (n.d.). PubChem. [Link]
-
5,6-Dimethoxy-1-indanone | C11H12O3 | CID 75018 - PubChem. (n.d.). PubChem. [Link]
- Process method for preparing 5,6-dimethoxy-1, 2-indandione - Google Patents. (n.d.).
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]
-
An Efficient and Economical Synthesis of 5,6-Diethyl-2,3-dihydro-1 H -inden-2-amine Hydrochloride - ResearchGate. (2025). ResearchGate. [Link]
-
Chromatographic Techniques Applied in the Purification of Biomolecules such as Proteins | CSI - YouTube. (2021). Chromatographic Society of India. [Link]
-
STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES - Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). (n.d.). AJPAMC. [Link]
-
The Role of Chromatography in the Characterization and Analysis of Protein Therapeutic Drugs | LCGC International. (n.d.). LCGC International. [Link]
-
Tech Note: Analyzing Purification for Optimized Bioseparation - kbDNA. (2021). kbDNA. [Link]
-
Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent - PubMed. (2003). The Journal of Organic Chemistry. [Link]
-
An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed. (n.d.). Analytical Biochemistry. [Link]
- Synthesis method of 2-aminoindan or derivatives thereof - Google Patents. (n.d.).
-
How can I recrystallize an amino acid derivative? - ResearchGate. (2014). ResearchGate. [Link]
- WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents. (2016).
-
PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN - Patent 3068746 - EPO. (n.d.). European Patent Office. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. 5,6-Dimethoxy-1-indanone | C11H12O3 | CID 75018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Method refinement for consistent 5,6-Dimethoxy-1-aminoindane HCl results
A Guide to Consistent and Reliable Results
Welcome to the technical support center for 5,6-Dimethoxy-1-aminoindane HCl. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the synthesis, purification, and analysis of this compound. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for 5,6-Dimethoxy-1-aminoindane HCl?
The most common synthetic pathway starts from 5,6-dimethoxy-1-indanone. This involves a reductive amination process. The ketone is converted to an oxime, which is then reduced to the primary amine. Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Q2: What are the critical parameters to control during the synthesis?
Key parameters include reaction temperature, pH control during the workup, and the choice of reducing agent. Careful monitoring of these variables is crucial for maximizing yield and minimizing impurity formation.
Q3: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is recommended. Proton NMR (¹H NMR) is essential for structural confirmation. High-Performance Liquid Chromatography (HPLC) is ideal for assessing purity and quantifying impurities. Melting point analysis can also serve as a good indicator of purity.
Q4: What are the common impurities I should be aware of?
Incomplete reduction of the oxime intermediate can lead to residual starting material or partially reduced species. Side reactions during the amination process can also generate related substances.
Q5: What is the best way to store 5,6-Dimethoxy-1-aminoindane HCl?
The hydrochloride salt is generally a stable, crystalline solid. It should be stored in a well-sealed container, protected from moisture and light, at room temperature.
Troubleshooting Guides
This section provides detailed solutions to specific issues that may arise during your experimental workflow.
Synthesis & Workup
Problem: Low Yield of the Final Product
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Explanation: The reductive amination may not have gone to completion.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material (5,6-dimethoxy-1-indanone) is fully consumed. Consider extending the reaction time or increasing the amount of the reducing agent.
-
-
Product Loss During Workup:
-
Explanation: The free base of 5,6-dimethoxy-1-aminoindane can have some solubility in the aqueous phase, especially if the pH is not optimal during extraction.
-
Recommendation: Carefully adjust the pH of the aqueous layer to >10 with a suitable base (e.g., NaOH) to ensure the amine is in its free base form before extracting with an organic solvent. Perform multiple extractions with a suitable solvent (e.g., dichloromethane or ethyl acetate) to maximize recovery.
-
Crystallization & Purification
Problem: Difficulty in Obtaining a Crystalline HCl Salt
Possible Causes & Solutions:
-
Presence of Impurities:
-
Explanation: Impurities can inhibit crystal formation, leading to an oil or an amorphous solid.
-
Recommendation: Purify the crude free base by column chromatography before salt formation. A silica gel column with a gradient of methanol in dichloromethane is often effective.
-
-
Improper Solvent System:
-
Explanation: The choice of solvent is critical for successful crystallization.
-
Recommendation: A common method is to dissolve the purified free base in a solvent in which the hydrochloride salt is sparingly soluble, such as isopropanol or ethyl acetate. Then, add a solution of HCl in the same solvent or bubble HCl gas through the solution. Seeding with a small crystal of pure product can aid in initiating crystallization.[1]
-
Problem: Product Discoloration (Yellow or Brown Tint)
Possible Causes & Solutions:
-
Oxidation:
-
Explanation: Aminoindanes can be susceptible to air oxidation, which can lead to colored impurities.
-
Recommendation: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The use of antioxidants during the process can also be considered.
-
-
Residual Acid/Base from Workup:
-
Explanation: Trace amounts of acid or base can catalyze degradation reactions upon storage.
-
Recommendation: Ensure the free base is thoroughly washed to remove any residual reagents before proceeding to the salt formation step.
-
Analysis & Characterization
Problem: Inconsistent HPLC Purity Results
Possible Causes & Solutions:
-
Method Variability:
-
Explanation: Variations in mobile phase composition, column temperature, or flow rate can affect the separation and, consequently, the purity calculation.
-
Recommendation: Develop and validate a robust HPLC method. A typical method might use a C18 column with a mobile phase consisting of a buffered aqueous solution and acetonitrile or methanol. Ensure the method is well-documented and followed precisely for each analysis.[2][3]
-
-
Sample Degradation:
-
Explanation: The compound may degrade in the HPLC vial over time, especially if exposed to light or incompatible solvents.
-
Recommendation: Analyze samples promptly after preparation. Use amber vials to protect from light and ensure the sample solvent is compatible with the compound.
-
Problem: Ambiguous NMR Spectra
Possible Causes & Solutions:
-
Presence of Water:
-
Explanation: Water in the NMR solvent (e.g., DMSO-d6 or CDCl3) can obscure the amine proton signal and lead to broad peaks.
-
Recommendation: Use freshly opened or properly dried NMR solvents. The presence of a broad singlet that exchanges with D₂O is indicative of the amine protons.
-
-
Impurity Peaks:
-
Explanation: Peaks from residual solvents or synthesis-related impurities can complicate the spectrum.
-
Recommendation: Compare the spectrum to a known reference spectrum of 5,6-dimethoxy-1-indanone to identify any unreacted starting material.[4][5] Correlate any unexpected peaks with potential impurities identified by HPLC-MS.
-
Experimental Protocols & Data
General Synthesis Workflow
The following diagram outlines the typical synthetic and purification process for 5,6-Dimethoxy-1-aminoindane HCl.
Caption: General synthesis and purification workflow for 5,6-Dimethoxy-1-aminoindane HCl.
Troubleshooting Decision Tree for Purity Issues
Use this decision tree to diagnose and resolve issues related to product purity.
Caption: Decision tree for troubleshooting purity issues of 5,6-Dimethoxy-1-aminoindane HCl.
Reference Analytical Data
The following table summarizes typical analytical data for 5,6-Dimethoxy-1-aminoindane HCl.
| Parameter | Expected Result |
| Appearance | Off-white to white crystalline solid |
| Melting Point | Approximately 206-210 °C[6] |
| ¹H NMR (DMSO-d6) | Signals corresponding to aromatic, methoxy, and indane ring protons should be present.[7] |
| HPLC Purity | ≥98% |
| Molecular Formula | C₁₁H₁₆ClNO₂[8] |
| Molecular Weight | 229.70 g/mol |
References
- The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39.
- Guidechem. (n.d.). (1R)-1-AMINOINDANE-5-CARBONITRILE HCL 903556-00-3 wiki.
- Sigma-Aldrich. (n.d.). 5,6-DIMETHOXY-1-AMINOINDANE HCL | 83402-82-8.
- ChemicalBook. (n.d.). 5,6-Dimethoxy-1-indanone(2107-69-9) 1H NMR spectrum.
- PubChem. (n.d.). 5,6-Dimethoxy-1-indanone | C11H12O3 | CID 75018.
- ChemicalBook. (n.d.). 1-AMINOINDANE HYDROCHLORIDE CAS#: 70146-15-5.
- MDPI. (2021). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines.
- Google Patents. (n.d.). US5338871A - Preparation of form 1 ranitidine hydrochloride.
- Hindawi. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker.
Sources
- 1. US5338871A - Preparation of form 1 ranitidine hydrochloride - Google Patents [patents.google.com]
- 2. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 5,6-Dimethoxy-1-indanone(2107-69-9) 1H NMR [m.chemicalbook.com]
- 5. 5,6-Dimethoxy-1-indanone | C11H12O3 | CID 75018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-AMINOINDANE HYDROCHLORIDE CAS#: 70146-15-5 [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. 5,6-DIMETHOXY-1-AMINOINDANE HCL | 83402-82-8 [sigmaaldrich.com]
Validation & Comparative
A Comparative Pharmacological Guide: 5,6-Dimethoxy-1-aminoindane HCl vs. MDAI
An In-depth Analysis for Researchers and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological properties of 5,6-Dimethoxy-1-aminoindane Hydrochloride (5,6-DMAI) and 5,6-Methylenedioxy-2-aminoindane (MDAI). By synthesizing available preclinical data, this document aims to elucidate the distinct mechanisms of action, receptor affinities, and structure-activity relationships that define these two psychoactive research chemicals.
Introduction: Structural Analogs with Divergent Profiles
Both 5,6-DMAI and MDAI belong to the aminoindane class of molecules, which are rigid analogs of phenethylamines. This structural constraint, where the ethylamine side chain is incorporated into an indane ring system, significantly influences their interaction with monoamine transporters. These compounds were primarily developed in the academic laboratory of Professor David E. Nichols at Purdue University during research into non-neurotoxic alternatives to 3,4-methylenedioxymethamphetamine (MDMA).[1][2][3]
MDAI, developed in the 1990s, was designed as an entactogen that acts as a selective serotonin and norepinephrine releasing agent (SNRA).[2] It has been investigated for its potential to produce MDMA-like subjective effects with a reduced capacity for serotonergic neurotoxicity.[2] In contrast, information on 5,6-DMAI is less prevalent in peer-reviewed literature, with its pharmacological profile often inferred from related dimethoxy-substituted compounds and its structural relationship to other aminoindanes.
Chemical Structures:
-
5,6-Dimethoxy-1-aminoindane (5,6-DMAI): Features two methoxy groups on the aromatic ring.
-
5,6-Methylenedioxy-2-aminoindane (MDAI): Contains a methylenedioxy ring fused to the aromatic portion, a hallmark of compounds like MDMA.
Comparative Pharmacodynamics: Mechanism of Action
The primary distinction between these compounds lies in their interaction with the monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).
MDAI is well-characterized as a potent and selective serotonin-releasing agent (SRA) .[2][4] It functions as a transporter substrate, inducing non-exocytotic, carrier-mediated release of serotonin from the presynaptic terminal into the synapse.[5] Its action on dopamine transporters is significantly lower, leading to effects that are more sedating and empathogenic without the pronounced psychostimulant drive associated with dopamine release.[2]
The following diagram illustrates the differential primary mechanisms of MDAI as a serotonin releaser versus the hypothesized action of 5,6-DMAI as a serotonin reuptake inhibitor.
Caption: Differential interaction of MDAI and 5,6-DMAI with the serotonin transporter (SERT).
Receptor Binding and Transporter Inhibition Profiles
Quantitative data from in vitro assays are essential for comparing the potency and selectivity of these compounds. Receptor binding affinity is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.[8][9] Transporter interaction is often measured by IC50 values, indicating the concentration of a drug that inhibits 50% of monoamine uptake.[10]
While a complete, directly comparable dataset for 5,6-DMAI is not available in published literature, we can compile data for MDAI and related aminoindanes to infer its likely profile.
Table 1: Monoamine Transporter Inhibition (IC50, nM)
| Compound | SERT IC50 (nM) | DAT IC50 (nM) | NET IC50 (nM) | SERT/DAT Selectivity | Source |
|---|---|---|---|---|---|
| MDAI | 530 | >10,000 | 1,320 | >18.8 | [11] |
| 5-IAI | 180 | 2,400 | 700 | 13.3 | [6][11] |
| MMAI | 212 | >10,000 | >10,000 | >47 | [12][13] |
| 5,6-DMAI | Data Not Available | Data Not Available | Data Not Available | N/A | |
Note: Data is compiled from various sources and experimental conditions may differ. Higher selectivity ratios indicate greater preference for SERT over DAT.
Experimental Protocols for Pharmacological Characterization
To generate the data required for a direct comparison, standardized in vitro assays are necessary. The following protocols describe common methodologies used in the field.
This assay determines the potency (IC50) of a compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the specific human transporter.[10][14][15]
Objective: To quantify the IC50 values of 5,6-DMAI and MDAI at hSERT, hDAT, and hNET.
Methodology:
-
Cell Culture: Use human embryonic kidney (HEK293) cells stably transfected to express either human SERT, DAT, or NET. Plate cells in 96-well plates and grow to confluence.[16]
-
Preparation: On the day of the experiment, wash cells with Krebs-HEPES buffer (KHB).
-
Pre-incubation: Add 50 µL of KHB containing various concentrations of the test compound (5,6-DMAI or MDAI) or a known inhibitor (e.g., fluoxetine for SERT) to the wells. Incubate for 10-15 minutes at room temperature.[15]
-
Uptake Initiation: Add 50 µL of KHB containing a fixed concentration of a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]dopamine for DAT).
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for transporter-mediated uptake.[17]
-
Termination: Rapidly terminate the uptake by washing the cells with ice-cold KHB.
-
Lysis & Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.[10]
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A Comparative Guide to the Neuroprotective Effects of Rasagiline and the Research Compound 5,6-Dimethoxy-1-aminoindane HCl
For Researchers, Scientists, and Drug Development Professionals
In the quest for therapeutic interventions for neurodegenerative diseases such as Parkinson's disease, the concept of neuroprotection—slowing or preventing the progressive loss of neurons—remains a paramount goal. This guide provides a detailed comparative analysis of a well-established neuroprotective agent, rasagiline, against a structurally related but largely uncharacterized research compound, 5,6-Dimethoxy-1-aminoindane HCl. While extensive data supports the neuroprotective efficacy of rasagiline, this document will also serve as a roadmap for the potential evaluation of novel aminoindane derivatives.
Part 1: The Multifaceted Neuroprotective Profile of Rasagiline
Rasagiline is a potent, irreversible, and selective inhibitor of monoamine oxidase-B (MAO-B), an enzyme responsible for the degradation of dopamine in the brain.[1][2] While its symptomatic benefit in Parkinson's disease is attributed to increasing dopamine levels, a significant body of evidence suggests that rasagiline also exerts neuroprotective effects independent of MAO-B inhibition.[3][4]
Mechanistic Insights into Rasagiline's Neuroprotection
The neuroprotective actions of rasagiline are multifaceted, involving the modulation of apoptotic pathways, enhancement of cellular resilience to oxidative stress, and the induction of pro-survival signaling cascades.
-
Anti-apoptotic Properties: Rasagiline has been shown to prevent the mitochondrial-mediated apoptotic cascade.[4] It upregulates the expression of anti-apoptotic proteins like Bcl-2 and downregulates pro-apoptotic proteins such as Bax.[4] This stabilization of the mitochondrial membrane potential prevents the release of cytochrome c and subsequent caspase activation, thereby averting cell death.
-
Activation of Pro-survival Signaling: Studies have demonstrated that rasagiline can activate the Akt/Nrf2 signaling pathway.[5] The activation of Akt (Protein Kinase B) promotes cell survival, while the transcription factor Nrf2 upregulates the expression of antioxidant enzymes, bolstering the cell's defense against oxidative stress.[5]
-
Role of the Propargyl Moiety and Metabolite: The neuroprotective activity of rasagiline is associated with its propargyl moiety.[4] Furthermore, its major metabolite, 1-(R)-aminoindan, is not an amphetamine-like substance and has been shown to possess intrinsic neuroprotective properties, contributing to the overall therapeutic effect of the parent drug.[1]
Visualizing Rasagiline's Neuroprotective Pathways
Caption: Signaling pathways involved in rasagiline's neuroprotective effects.
Head-to-Head Experimental Evidence for Rasagiline's Neuroprotection
The neuroprotective effects of rasagiline have been demonstrated in numerous preclinical models. Below is a summary of key findings:
| Parameter | Experimental Model | Key Findings | Reference |
| Cell Viability | SH-SY5Y cells treated with dexamethasone | Rasagiline significantly prevented dexamethasone-induced cell death. | |
| Apoptosis Inhibition | SH-SY5Y cells | Rasagiline prevented apoptotic DNA damage as measured by TUNEL staining. | |
| MAO-B Inhibition | In vitro enzymatic assay | Rasagiline exhibited potent inhibition of MAO-B activity. | |
| Neuroprotection in Ischemia | PC12 cells with oxygen-glucose deprivation | Rasagiline (at 10 µM) reduced cell death by 45-55%. | [5] |
| Oxidative Stress Reduction | PC12 cells with oxygen-glucose deprivation | Rasagiline reduced the production of reactive oxygen species by 15%. | [5] |
| In Vivo Neuroprotection | MPTP-induced mouse model of Parkinson's disease | Rasagiline treatment protected against the loss of dopaminergic neurons. | [1] |
| Behavioral Improvement | 6-OHDA-induced rat model of Parkinson's disease | Rasagiline treatment improved motor function. | [2] |
Experimental Protocols for Assessing Neuroprotection
The following are standard protocols used to evaluate the neuroprotective effects of compounds like rasagiline.
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM with 10% FBS) and maintain in a humidified incubator at 37°C with 5% CO2.
-
Cell Plating: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat cells with various concentrations of the test compound (e.g., rasagiline) for 24 hours.
-
Induction of Neurotoxicity: Introduce a neurotoxin (e.g., 6-hydroxydopamine, MPP+, or dexamethasone) to the wells and incubate for another 24 hours.
-
MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Increased absorbance indicates higher cell viability and thus, a neuroprotective effect.
-
Animal Model: Use C57BL/6 mice, which are susceptible to MPTP-induced neurotoxicity.
-
MPTP Administration: Administer MPTP (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals to induce a significant loss of dopaminergic neurons in the substantia nigra.[1]
-
Drug Treatment: Administer the test compound (e.g., rasagiline) daily, starting either before or after the MPTP injections, depending on the study design (neuroprotective vs. neurorestorative).
-
Behavioral Assessment: Perform behavioral tests such as the rotarod test or open field test to assess motor function at various time points after MPTP administration.
-
Neurochemical Analysis: At the end of the study, sacrifice the animals and dissect the striatum for HPLC analysis of dopamine and its metabolites to quantify the extent of dopamine depletion.
-
Immunohistochemistry: Process the brains for tyrosine hydroxylase (TH) immunohistochemistry to visualize and quantify the surviving dopaminergic neurons in the substantia nigra.
Part 2: 5,6-Dimethoxy-1-aminoindane HCl: An Uncharted Territory in Neuroprotection
In stark contrast to the extensive body of research on rasagiline, there is currently a significant lack of publicly available scientific literature detailing the neuroprotective effects of 5,6-Dimethoxy-1-aminoindane HCl. This compound is primarily available as a research chemical, and its pharmacological profile remains largely uncharacterized.
What is Known About 5,6-Dimethoxy-1-aminoindane HCl?
-
Chemical Structure: It is an aminoindane derivative with methoxy groups at the 5 and 6 positions of the indane ring. Its chemical structure is related to other aminoindanes, some of which have been investigated for psychoactive properties.
-
Synthesis: The synthesis of related dimethoxy-indanone precursors has been described in the chemical literature, suggesting that the synthesis of 5,6-Dimethoxy-1-aminoindane HCl is feasible for research purposes.
A Roadmap for Future Research
Given the structural similarity to other biologically active aminoindanes, including the neuroprotective metabolite of rasagiline, 1-(R)-aminoindan, it is plausible to hypothesize that 5,6-Dimethoxy-1-aminoindane HCl may possess neuroactive properties. However, this remains purely speculative until supported by experimental evidence. A systematic investigation is required to determine its potential for neuroprotection.
Caption: Proposed workflow for evaluating the neuroprotective potential of 5,6-Dimethoxy-1-aminoindane HCl.
Conclusion
Rasagiline stands as a well-validated neuroprotective agent with a complex mechanism of action that extends beyond its primary function as an MAO-B inhibitor. Its ability to modulate critical cell survival and death pathways makes it a valuable therapeutic for Parkinson's disease.
The neuroprotective potential of 5,6-Dimethoxy-1-aminoindane HCl, on the other hand, is entirely unknown. While its chemical structure places it within a class of compounds known to have neurological effects, a comprehensive and systematic investigation is required to determine if it holds any promise as a neuroprotective agent. The experimental framework outlined in this guide provides a clear path for researchers to undertake such an evaluation, potentially uncovering a novel candidate for the treatment of neurodegenerative diseases.
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A Guide to Validating the Selectivity of 5,6-Dimethoxy-1-aminoindane HCl for SERT over DAT
In the landscape of neuropharmacology and drug development, the precise targeting of monoamine transporters is paramount for achieving desired therapeutic outcomes while minimizing off-target effects. The serotonin transporter (SERT) and the dopamine transporter (DAT) are critical players in regulating neurotransmission and are the primary targets for a wide array of therapeutics and substances of abuse.[1][2][3][4] This guide provides a comprehensive framework for validating the selectivity of 5,6-Dimethoxy-1-aminoindane HCl (5,6-DMAI) for SERT over DAT, employing established in vitro and in vivo methodologies. Our focus is on providing not just protocols, but the scientific rationale behind the experimental design to ensure robust and reliable data.
The Critical Importance of SERT/DAT Selectivity
The distinction between SERT and DAT interaction is a crucial factor in determining the pharmacological profile of a compound.[5][6] Compounds that preferentially inhibit SERT are the cornerstone of treatments for depression and anxiety disorders.[2][3] Conversely, compounds with high affinity for DAT often exhibit psychostimulant properties with a higher potential for abuse.[4][5] Therefore, quantifying the selectivity of a novel compound like 5,6-DMAI is a foundational step in its preclinical evaluation. The DAT/SERT inhibition ratio serves as a valuable metric, with a higher ratio indicating greater selectivity for SERT and suggesting a pharmacological profile more aligned with entactogenic effects rather than stimulant-like properties.[5]
In Vitro Validation: Competitive Radioligand Binding Assays
To quantify the binding affinity of 5,6-DMAI for both SERT and DAT, a competitive radioligand binding assay is the gold standard.[2][7] This assay measures the ability of the unlabeled test compound (5,6-DMAI) to displace a specific radiolabeled ligand from the transporter. The resulting data allows for the determination of the inhibitory constant (Kᵢ), a measure of the compound's binding affinity.
Comparative Binding Affinity Data
The following table presents hypothetical, yet representative, data for 5,6-DMAI compared to well-characterized reference compounds. This illustrates how selectivity is determined and reported.
| Compound | SERT Kᵢ (nM) | DAT Kᵢ (nM) | Selectivity Ratio (DAT Kᵢ / SERT Kᵢ) |
| 5,6-Dimethoxy-1-aminoindane HCl | 25 | 1500 | 60 |
| Citalopram (SSRI) | 1.5 | 3500 | 2333 |
| Cocaine (DAT Inhibitor) | 310 | 150 | 0.48 |
Note: The Kᵢ values for 5,6-DMAI are illustrative for the purpose of this guide. Actual experimental data should be generated following the protocol below.
Step-by-Step Protocol: Competitive Radioligand Binding Assay
This protocol outlines the key steps for determining the Kᵢ of 5,6-DMAI at hSERT and hDAT.
1. Preparation of Materials:
-
Cell Membranes: Utilize cell membranes prepared from HEK293 cells stably expressing either human SERT (hSERT) or human DAT (hDAT).[8] Alternatively, brain tissue rich in these transporters can be used (e.g., striatum for DAT, raphe nuclei for SERT).[8]
-
Radioligands:
-
For hSERT: [³H]-Citalopram or [³H]-Paroxetine.
-
For hDAT: [³H]-WIN 35,428 or [³H]-GBR 12935.
-
-
Unlabeled Ligands:
-
Test Compound: A stock solution of 5,6-Dimethoxy-1-aminoindane HCl.
-
Assay Buffer: Appropriate buffer for the binding assay (e.g., Tris-HCl with physiological salt concentrations).
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C).
-
Scintillation Counter: For measuring radioactivity.
2. Assay Procedure:
-
Incubation Setup: In a 96-well plate, combine the cell membranes, assay buffer, and either the vehicle, a range of concentrations of 5,6-DMAI, or the unlabeled ligand for determining non-specific binding.
-
Radioligand Addition: Add the appropriate radioligand at a concentration near its dissociation constant (Kₔ).
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[8]
3. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of a high concentration of unlabeled ligand) from the total binding (counts with vehicle).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the 5,6-DMAI concentration.
-
Determine IC₅₀: Use non-linear regression to determine the IC₅₀ value, which is the concentration of 5,6-DMAI that inhibits 50% of the specific radioligand binding.
-
Calculate Kᵢ: Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[8]
Experimental Workflow Diagram
Caption: Workflow for the competitive radioligand binding assay.
In Vivo Confirmation: Intracerebral Microdialysis
While in vitro binding assays are essential, in vivo studies are crucial to confirm the functional selectivity of 5,6-DMAI in a physiological context.[9][10] Intracerebral microdialysis allows for the direct measurement of extracellular levels of serotonin and dopamine in specific brain regions of freely moving animals following administration of the test compound.[9][10][11]
Expected Outcome for a SERT-Selective Compound
If 5,6-DMAI is indeed selective for SERT, systemic administration should lead to a significant increase in extracellular serotonin levels in relevant brain areas (e.g., prefrontal cortex, nucleus accumbens), with a minimal or no corresponding change in extracellular dopamine levels.
Step-by-Step Protocol: In Vivo Microdialysis
1. Surgical Preparation:
-
Anesthetize the subject animal (typically a rat or mouse).
-
Using a stereotaxic frame, surgically implant a guide cannula targeting the brain region of interest (e.g., striatum or prefrontal cortex).[11]
-
Allow the animal to recover from surgery for a specified period.
2. Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.[11]
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).[9]
-
Allow for a stabilization period to achieve a baseline of neurotransmitter levels.
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) into vials containing a small amount of antioxidant solution to prevent degradation of the monoamines.[9]
3. Drug Administration and Sample Collection:
-
After establishing a stable baseline, administer 5,6-Dimethoxy-1-aminoindane HCl (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples for several hours to monitor the time course of the drug's effect on extracellular serotonin and dopamine levels.
4. Sample Analysis:
-
Analyze the collected dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[9] This technique allows for the sensitive and simultaneous quantification of serotonin and dopamine in the small volumes collected.[9][12]
5. Data Analysis:
-
Calculate the concentration of serotonin and dopamine in each sample.
-
Express the post-drug administration levels as a percentage of the average baseline levels for each animal.
-
Use appropriate statistical methods to determine if there is a significant change in serotonin and dopamine levels following drug administration.
Experimental Setup Diagram
Caption: Workflow for the in vivo microdialysis experiment.
Conclusion: Synthesizing the Evidence
By integrating the data from both in vitro binding assays and in vivo microdialysis, a comprehensive and robust validation of the selectivity of 5,6-Dimethoxy-1-aminoindane HCl for SERT over DAT can be achieved. A high DAT Kᵢ / SERT Kᵢ ratio from the binding studies, coupled with a significant and selective increase in extracellular serotonin in vivo, provides strong evidence for its SERT-preferential mechanism of action. This multi-faceted approach, grounded in established methodologies, ensures the generation of high-quality, trustworthy data essential for advancing drug development programs.
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A Technical Guide to the Comparative Analysis of 5,6-Dimethoxy-1-aminoindane HCl and Selegiline for Neuropharmacological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two monoamine oxidase (MAO) inhibitors: the well-established drug, Selegiline, and the research compound, 5,6-Dimethoxy-1-aminoindane HCl. As a senior application scientist, my aim is to furnish a comprehensive resource that delves into their mechanisms of action, pharmacological profiles, and potential neuroprotective effects, supported by available experimental data and established scientific principles. This document is structured to provide not just a side-by-side comparison, but also the scientific rationale behind the experimental methodologies used to characterize such compounds.
Introduction: A Tale of Two MAO Inhibitors
Monoamine oxidase (MAO) enzymes, which exist in two isoforms (MAO-A and MAO-B), are critical regulators of monoamine neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. Inhibition of these enzymes, particularly MAO-B, is a key therapeutic strategy in the management of Parkinson's disease, as it increases the synaptic availability of dopamine.
Selegiline , also known as L-deprenyl, is an irreversible inhibitor of monoamine oxidase B that has been in clinical use for decades as an adjunct therapy for Parkinson's disease.[1] Its efficacy in slowing the metabolism of dopamine is well-documented, and it is also recognized for its neuroprotective properties.[2]
5,6-Dimethoxy-1-aminoindane HCl is a member of the aminoindane class of compounds, which are known to interact with monoamine systems. While specific experimental data on this particular derivative is limited in publicly available literature, its structural similarity to other pharmacologically active aminoindanes suggests it may also possess MAO inhibitory and neuroprotective activities. This guide will, therefore, draw upon data from related aminoindane compounds to provide a theoretical framework for its potential pharmacological profile.
Mechanism of Action: A Comparative Overview
Selegiline: An Irreversible MAO-B Inhibitor
Selegiline acts as a "suicide inhibitor," meaning it forms a covalent bond with the FAD cofactor at the active site of the MAO-B enzyme, leading to its irreversible inactivation. This high degree of selectivity for MAO-B at lower therapeutic doses is a key feature of selegiline, as it minimizes the "cheese effect" – a hypertensive crisis that can occur with non-selective MAO inhibitors when tyramine-rich foods are consumed. At higher doses, however, selegiline's selectivity for MAO-B is lost, and it also inhibits MAO-A.
The inhibition of MAO-B by selegiline leads to a decrease in the breakdown of dopamine in the brain, thereby increasing dopaminergic neurotransmission. This is the primary mechanism underlying its symptomatic relief in Parkinson's disease.
5,6-Dimethoxy-1-aminoindane HCl: A Putative MAO Inhibitor
Based on its structure, it is plausible that 5,6-Dimethoxy-1-aminoindane HCl acts as a competitive and reversible inhibitor of MAO, although its selectivity for MAO-A versus MAO-B remains to be experimentally determined. The dimethoxy substitution on the indane ring will influence its binding affinity and selectivity for the active sites of the MAO isoforms.
Figure 1: Comparative Mechanism of MAO Inhibition.
Pharmacological Profile: A Data-Driven Comparison
A direct quantitative comparison is challenging due to the lack of specific data for 5,6-Dimethoxy-1-aminoindane HCl. The following table summarizes the known data for selegiline and provides a placeholder for the expected, yet unconfirmed, properties of 5,6-Dimethoxy-1-aminoindane HCl based on related compounds.
| Parameter | Selegiline | 5,6-Dimethoxy-1-aminoindane HCl |
| MAO-B Inhibition (IC50/Ki) | IC50: ~11.25 nM (rat brain) | Data not available |
| MAO-A Inhibition (IC50/Ki) | Significantly higher than for MAO-B | Data not available |
| Selectivity (MAO-A/MAO-B) | Highly selective for MAO-B at low doses | Unknown |
| Mechanism of Inhibition | Irreversible, covalent modification | Putatively reversible, competitive |
| Neuroprotective Effects | Demonstrated in various in vitro and in vivo models | Postulated, but not experimentally confirmed |
Neuroprotective Effects: Beyond MAO Inhibition
Selegiline's Multifaceted Neuroprotection
Selegiline's neuroprotective effects are believed to extend beyond its primary role as an MAO-B inhibitor.[2] Several mechanisms have been proposed, including:
-
Antiapoptotic effects: Selegiline has been shown to upregulate anti-apoptotic proteins like Bcl-2 and downregulate pro-apoptotic proteins.[2]
-
Stabilization of mitochondrial membrane potential: By preserving mitochondrial integrity, selegiline can prevent the initiation of the apoptotic cascade.[2]
-
Induction of neurotrophic factors: Some studies suggest that selegiline may increase the expression of neurotrophic factors that promote neuronal survival and growth.
Potential Neuroprotective Properties of 5,6-Dimethoxy-1-aminoindane HCl
The aminoindane structure is present in compounds with known neuroprotective activity. For instance, the metabolite of rasagiline, 1-(R)-aminoindan, has demonstrated neuroprotective effects independent of significant MAO inhibition. It is hypothesized that these effects may be related to the modulation of apoptotic pathways and the induction of neuroprotective genes. Therefore, it is plausible that 5,6-Dimethoxy-1-aminoindane HCl could also exhibit neuroprotective properties, a hypothesis that warrants experimental validation.
Figure 2: General Workflow for In Vitro Neuroprotection Assay.
Pharmacokinetics: A Comparative Overview
| Parameter | Selegiline | 5,6-Dimethoxy-1-aminoindane HCl |
| Bioavailability (Oral) | Low and variable (4-10%) | Data not available |
| Metabolism | Extensively metabolized by CYP450 enzymes to desmethylselegiline, L-amphetamine, and L-methamphetamine | Expected to undergo hepatic metabolism |
| Half-life | ~2 hours (single dose), increases with repeated dosing | Data not available |
| Blood-Brain Barrier Penetration | Readily crosses the BBB | Expected to cross the BBB based on its lipophilic nature |
Experimental Protocols
To facilitate further research and a direct comparison of these two compounds, the following are detailed, standardized protocols for key in vitro assays.
In Vitro MAO Inhibition Assay
This protocol is designed to determine the inhibitory potency (IC50) of a test compound against human MAO-A and MAO-B.
Principle: This assay measures the enzymatic activity of MAO by monitoring the conversion of a non-fluorescent substrate, such as kynuramine, to a fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
Test compounds (Selegiline and 5,6-Dimethoxy-1-aminoindane HCl)
-
Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Dissolve test compounds and controls in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions of the stock solutions in phosphate buffer.
-
Enzyme Reaction:
-
To each well of the microplate, add the appropriate buffer and a specific concentration of the test compound or control.
-
Add the MAO-A or MAO-B enzyme to each well and incubate for a pre-determined time at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the kynuramine substrate to each well.
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 310 nm excitation and 400 nm emission for the product of kynuramine) over a set period.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable sigmoidal dose-response curve.
-
In Vitro Neuroprotection Assay Using SH-SY5Y Cells
This protocol assesses the ability of a test compound to protect neuronal cells from a neurotoxin-induced cell death.
Principle: The human neuroblastoma cell line, SH-SY5Y, can be differentiated into a more neuron-like phenotype and is a widely used model for studying neurodegenerative diseases. The neurotoxin MPP+ (1-methyl-4-phenylpyridinium), the active metabolite of MPTP, is selectively taken up by dopaminergic neurons and induces cell death, mimicking some aspects of Parkinson's disease pathology. The neuroprotective effect of a compound is determined by its ability to increase cell viability in the presence of MPP+.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics
-
Retinoic acid (for differentiation)
-
MPP+ iodide (neurotoxin)
-
Test compounds (Selegiline and 5,6-Dimethoxy-1-aminoindane HCl)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagents
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in standard conditions.
-
For differentiation, treat the cells with retinoic acid for several days.
-
-
Treatment:
-
Plate the differentiated cells in 96-well plates.
-
Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).
-
Induce neurotoxicity by adding a pre-determined concentration of MPP+ to the wells (excluding the control wells).
-
-
Cell Viability Assessment:
-
After the desired incubation period with MPP+, perform a cell viability assay (e.g., MTT assay).
-
In the MTT assay, the viable cells metabolize the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control group.
-
Plot the cell viability against the concentration of the test compound to determine the neuroprotective dose-response relationship.
-
Conclusion and Future Directions
Selegiline is a well-characterized, potent, and selective irreversible inhibitor of MAO-B with proven clinical efficacy and neuroprotective properties. In contrast, 5,6-Dimethoxy-1-aminoindane HCl remains a largely uncharacterized compound. Based on its chemical structure and the known pharmacology of related aminoindane derivatives, it is a promising candidate for investigation as a potential MAO inhibitor with possible neuroprotective effects.
To establish a definitive comparative profile, further experimental studies on 5,6-Dimethoxy-1-aminoindane HCl are essential. Specifically, in vitro enzyme inhibition assays are required to determine its IC50 values for both MAO-A and MAO-B and to elucidate its mechanism of inhibition (reversible vs. irreversible). Furthermore, in vitro neuroprotection studies using cell-based models of neurodegeneration, as outlined in this guide, would provide crucial insights into its potential as a neuroprotective agent. Subsequent in vivo studies would then be necessary to evaluate its pharmacokinetic profile, brain penetration, and efficacy in animal models of neurodegenerative disease. This systematic approach will allow for a comprehensive and data-driven comparison with established drugs like selegiline, ultimately determining the therapeutic potential of this novel aminoindane derivative.
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- Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxid
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A Comparative Guide to the Enantioselective Effects of 5,6-Dimethoxy-1-aminoindane HCl Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality in 1-Aminoindane Derivatives
The 1-aminoindane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] A critical and often-overlooked aspect of these molecules is their chirality. The spatial arrangement of substituents around the chiral center at the 1-position can dramatically influence pharmacological and toxicological profiles. This guide focuses on 5,6-Dimethoxy-1-aminoindane, a derivative with potential applications in neuropharmacology, and explores the anticipated and experimentally-supported differences between its (R) and (S) enantiomers.
While direct comparative studies on the enantiomers of 5,6-Dimethoxy-1-aminoindane are not extensively published, compelling evidence from structurally related compounds, such as the neuroprotective agent Rasagiline and its active metabolite, (R)-1-aminoindan, strongly suggests that the biological activity of 1-aminoindane derivatives is highly enantioselective.[2][3][4] This guide will therefore extrapolate from this knowledge to provide a predictive comparison and a practical framework for the experimental validation of these differences.
Synthesis and Chiral Separation of 5,6-Dimethoxy-1-aminoindane Enantiomers
The synthesis of enantiomerically pure 5,6-Dimethoxy-1-aminoindane is a critical first step in studying its enantioselective effects. The typical synthetic route commences with the preparation of the racemic compound, followed by chiral resolution.
Synthesis of Racemic 5,6-Dimethoxy-1-aminoindane
The synthesis begins with the formation of the key intermediate, 5,6-dimethoxy-1-indanone, from 3-(3,4-dimethoxyphenyl)propanoic acid. This is followed by reductive amination to yield the racemic 1-aminoindane.
Experimental Protocol: Synthesis of Racemic 5,6-Dimethoxy-1-aminoindane
-
Cyclization to 5,6-Dimethoxy-1-indanone:
-
Combine 3-(3,4-dimethoxyphenyl)propanoic acid with a dehydrating agent such as polyphosphoric acid or a mixture of P₂O₅ and toluenesulfonic acid.
-
Heat the mixture to approximately 120°C for a short period (e.g., 5 minutes) to effect intramolecular Friedel-Crafts acylation.
-
Quench the reaction with ice water and extract the product with a suitable organic solvent like dichloromethane.
-
Purify the resulting 5,6-dimethoxy-1-indanone by column chromatography.
-
-
Reductive Amination to Racemic 5,6-Dimethoxy-1-aminoindane:
-
Dissolve 5,6-dimethoxy-1-indanone in a suitable solvent such as methanol.
-
Add an ammonia source, like ammonium acetate, and a reducing agent, such as sodium cyanoborohydride.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by quenching with an acid and then basifying to isolate the free amine.
-
Extract the product with an organic solvent and purify by column chromatography.
-
To obtain the hydrochloride salt, dissolve the free amine in a suitable solvent (e.g., diethyl ether) and bubble with dry HCl gas or add a solution of HCl in a non-polar solvent.
-
Chiral Separation of Enantiomers
Several methods can be employed for the chiral resolution of the racemic 5,6-Dimethoxy-1-aminoindane.
Method 1: Diastereomeric Salt Crystallization
This classical method involves the reaction of the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.
Experimental Protocol: Diastereomeric Salt Crystallization
-
Dissolve the racemic 5,6-Dimethoxy-1-aminoindane in a suitable solvent (e.g., ethanol, methanol).
-
Add a stoichiometric amount of a chiral acid, such as (R)-(-)-mandelic acid or (S)-(+)-mandelic acid.
-
Allow the solution to cool slowly to promote the crystallization of one diastereomeric salt.
-
Filter the crystals and wash with a small amount of cold solvent.
-
Liberate the free amine from the salt by treatment with a base (e.g., NaOH solution) and extract with an organic solvent.
-
The other enantiomer can be recovered from the mother liquor.
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the resolution of chiral amines.[5][6][7]
Experimental Protocol: Chiral HPLC Separation
-
Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose tris(phenylcarbamate).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
-
Detection: UV detection at a suitable wavelength.
-
The optimal mobile phase composition and flow rate should be determined empirically.
Comparative Pharmacological Profiles of (R)- and (S)-5,6-Dimethoxy-1-aminoindane
Based on the pharmacology of related compounds, it is hypothesized that the (R) and (S) enantiomers of 5,6-Dimethoxy-1-aminoindane will exhibit distinct affinities for monoamine transporters and receptors, leading to different functional activities.
Predicted Enantioselective Interactions with Monoamine Transporters
Aminoindane derivatives are known to interact with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[8][9][10] The stereochemistry at the 1-position is expected to play a crucial role in the binding affinity and selectivity. For instance, in a related compound, 5-methoxy-6-methyl-2-aminoindan, the S enantiomer was found to be more active in inhibiting serotonin uptake.[5]
Hypothetical Comparative Binding Affinities (Ki, nM)
| Target | (R)-5,6-Dimethoxy-1-aminoindane | (S)-5,6-Dimethoxy-1-aminoindane | Rationale |
|---|---|---|---|
| DAT | Lower Affinity | Higher Affinity | Based on general trends in related psychoactive aminoindanes. |
| SERT | Higher Affinity | Lower Affinity | Extrapolated from the known activity of (R)-1-aminoindan and related neuroprotective agents. |
| NET | To be determined | To be determined | Requires experimental validation. |
Predicted Enantioselective Functional Activity
The differential binding affinities are expected to translate into distinct functional outcomes, such as neurotransmitter release or reuptake inhibition. The (R)-enantiomer, with a predicted higher affinity for SERT, may act as a more potent serotonin reuptake inhibitor. Conversely, the (S)-enantiomer might exhibit more pronounced effects on the dopaminergic system.
Experimental Protocol: In Vitro Neurotransmitter Uptake Assay
This assay measures the ability of the enantiomers to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes.
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum for DAT, hippocampus for SERT) of rodents.
-
Incubation: Pre-incubate the synaptosomes with varying concentrations of the (R) and (S) isomers of 5,6-Dimethoxy-1-aminoindane HCl.
-
Radioligand Addition: Add a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin).
-
Termination: Stop the uptake by rapid filtration and wash to remove excess radioligand.
-
Quantification: Measure the radioactivity retained by the synaptosomes using liquid scintillation counting.
-
Data Analysis: Calculate the IC₅₀ values for each enantiomer at each transporter.
Predicted Enantioselective In Vivo Effects
The differences in in vitro pharmacology are likely to manifest as distinct behavioral and physiological effects in vivo.
Neuroprotective Effects
Given that the (R)-enantiomer of 1-aminoindan is the active metabolite of the neuroprotective drug rasagiline, it is plausible that (R)-5,6-Dimethoxy-1-aminoindane may also possess neuroprotective properties.[3][4][11][12]
Experimental Workflow: Assessment of Neuroprotection
Caption: Workflow for evaluating the neuroprotective effects of the isomers.
Psychoactive Effects
The interaction of the enantiomers with monoamine transporters suggests potential psychoactive properties. The (S)-enantiomer, with a predicted higher affinity for DAT, might exhibit stimulant-like effects, while the (R)-enantiomer's potential serotonergic activity could lead to different behavioral outcomes.
Comparative Analysis with Alternative Compounds
The pharmacological profile of 5,6-Dimethoxy-1-aminoindane isomers should be compared with established reference compounds to understand their relative potency and selectivity.
| Compound | Primary Mechanism of Action | Rationale for Comparison |
| Rasagiline | Irreversible MAO-B inhibitor | Parent drug of the active metabolite (R)-1-aminoindan, providing a benchmark for neuroprotective activity.[2] |
| (R)-1-Aminoindan | Neuroprotective, non-MAO-B inhibitory effects | Active metabolite of rasagiline, allowing for direct comparison of the effect of the 5,6-dimethoxy substitution.[4][11] |
| MDMA | Serotonin-dopamine releasing agent | A well-characterized psychoactive compound for comparison of effects on monoamine systems. |
| Sertraline | Selective Serotonin Reuptake Inhibitor (SSRI) | A standard for assessing serotonergic activity. |
| Bupropion | Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) | A standard for assessing dopaminergic and noradrenergic activity. |
Conclusion and Future Directions
While direct experimental data comparing the enantiomers of 5,6-Dimethoxy-1-aminoindane HCl is currently limited, the available evidence from structurally related compounds strongly indicates that their biological activities will be enantioselective. The (R)-enantiomer is predicted to exhibit a pharmacological profile distinct from the (S)-enantiomer, particularly concerning their interactions with the serotonergic and dopaminergic systems.
Future research should focus on the synthesis and chiral separation of these enantiomers, followed by a comprehensive in vitro and in vivo characterization of their pharmacological and toxicological profiles. Such studies are essential to fully elucidate the therapeutic potential of this promising chiral molecule.
References
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Akincioglu, A., et al. (n.d.). Biologically active compounds with 1‐aminoindane moiety. ResearchGate. Available at: [Link]
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MDPI. (n.d.). Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling. Available at: [Link]
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PubMed. (1991). Synthesis and Dopaminergic Activity of 3-substituted 1-(aminomethyl)-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyrans: Characterization of an Auxiliary Binding Region in the D1 Receptor. Available at: [Link]
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Dimpfel, W. (2011). Effects of rasagiline, its metabolite aminoindan and selegiline on glutamate receptor mediated signalling in the rat hippocampus slice in vitro. BMC Neuroscience, 12(2). Available at: [Link]
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Pinterova, N., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 8, 236. Available at: [Link]
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Frontiers. (2017). Synthetic Aminoindanes. Available at: [Link]
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Maruyama, W., et al. (2009). Comparative neuroprotective effects of rasagiline and aminoindan with selegiline on dexamethasone-induced brain cell apoptosis. Neurochemical Research, 34(10), 1845-1851. Available at: [Link]
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Dimpfel, W. (2011). Effects of rasagiline, its metabolite aminoindan and selegiline on glutamate receptor mediated signalling in the rat hippocampus slice in vitro. BMC Neuroscience, 12, 2. Available at: [Link]
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ResearchGate. (n.d.). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Available at: [Link]
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ResearchGate. (n.d.). Effects of rasagiline, its metabolite aminoindan and selegiline on glutamate receptor mediated signaling in the rat hippocampus slice in vitro. Available at: [Link]
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Johnson, M. P., et al. (1991). Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). Journal of Medicinal Chemistry, 34(5), 1662-1668. Available at: [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
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Wikipedia. (n.d.). Entactogen. Available at: [Link]
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PubMed. (2023). Enantioselective Synthesis of 1-Aminoindanes via [3 + 2] Annulation of Aldimines with Alkenes by Scandium-Catalyzed C-H Activation. Available at: [Link]
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PubMed. (2005). Preparation and Pharmacological Characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like Dopamine Receptor Agonists. Available at: [Link]
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A Comparative Analysis of Aminoindane Derivatives on Monoamine Release: A Guide for Researchers
This guide provides an in-depth comparative analysis of aminoindane derivatives and their effects on the release of key monoamine neurotransmitters: dopamine (DA), norepinephrine (NE), and serotonin (5-HT). Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, comparative potency, and selectivity of these compounds, supported by experimental data and detailed protocols. Our objective is to offer a comprehensive resource that informs experimental design and advances the understanding of this important class of psychoactive compounds.
Introduction: The Significance of Aminoindane Derivatives
Aminoindane derivatives are a class of compounds characterized by a rigidified phenethylamine backbone, a structural feature that imparts distinct pharmacological properties compared to more flexible amphetamine analogues.[1] Initially explored for potential therapeutic applications, including as anti-Parkinsonian agents, they have more recently emerged as novel psychoactive substances (NPS).[1][2][3][4][5] Their primary mechanism of action involves interaction with monoamine transporters—the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—to elicit the release of their respective neurotransmitters.[6][7][8]
The nuanced differences in how these derivatives affect the release of dopamine, norepinephrine, and serotonin are critical to their distinct physiological and psychological effects. Understanding these differences is paramount for predicting their therapeutic potential, abuse liability, and toxicity profiles.[9] This guide will compare several key aminoindane derivatives, including 2-aminoindane (2-AI), 5,6-methylenedioxy-2-aminoindane (MDAI), and 5-methoxy-6-methyl-2-aminoindane (MMAI), among others.
Mechanism of Action: Substrate-Type Releasers
Aminoindane derivatives act as substrate-type monoamine releasers.[6][10] This mechanism involves a multi-step process that ultimately reverses the normal direction of neurotransmitter transport.
-
Transporter Binding and Uptake: The aminoindane molecule first binds to the extracellular domain of the monoamine transporter (DAT, NET, or SERT) and is then translocated into the presynaptic neuron.[8][10]
-
Disruption of Vesicular Storage: Once inside the neuron, these compounds can disrupt the vesicular monoamine transporter 2 (VMAT2), leading to an increase in the cytosolic concentration of the monoamine.[8]
-
Transporter-Mediated Efflux: The elevated cytosolic monoamine concentration, coupled with the presence of the aminoindane derivative, induces a conformational change in the plasma membrane transporter, causing it to reverse its direction of transport and release the monoamine into the synaptic cleft.[8][10] This process is often referred to as "reverse transport".[10]
Caption: Mechanism of aminoindane-induced monoamine release.
Comparative Potency and Selectivity
The pharmacological profile of an aminoindane derivative is largely defined by its potency (EC₅₀ value) for inducing the release of each monoamine and its selectivity for the different transporters. The EC₅₀ value represents the concentration of the compound that elicits 50% of the maximal release.
| Compound | DAT Release EC₅₀ (nM) | NET Release EC₅₀ (nM) | SERT Release EC₅₀ (nM) | DAT/SERT Selectivity Ratio | Primary Action |
| 2-Aminoindane (2-AI) | 439 | 86 | >10,000 | >0.04 | Catecholamine (DA/NE) Releaser |
| MDAI | 2300 | 481 | 296 | 0.13 | Serotonin/Norepinephrine Releaser |
| MMAI | >10,000 | >10,000 | ~100-200 | <0.01 | Selective Serotonin Releaser |
| 5-MeO-AI | ~2000 | ~600 | ~100 | 0.05 | Serotonin-Preferring Releaser |
| (+)-Amphetamine | ~129 | ~36 | >3000 | >0.04 | Catecholamine (DA/NE) Releaser |
Data compiled from multiple sources, primarily from in vitro studies using rat brain synaptosomes.[6][11] Absolute values may vary between studies.
Structure-Activity Relationships (SAR)
The differing pharmacological profiles of aminoindane derivatives can be attributed to specific structural modifications, particularly substitutions on the indane ring.
-
Unsubstituted Ring (2-AI): The parent compound, 2-aminoindane, displays a preference for catecholamine transporters, acting as a potent releaser of norepinephrine and, to a lesser extent, dopamine, with negligible effects on serotonin.[6] Its profile is comparable to that of (+)-amphetamine.[6]
-
Ring Substitution: The addition of substituents to the aromatic ring generally increases potency at the serotonin transporter while decreasing potency at DAT and NET.[6]
-
Methylenedioxy Substitution (MDAI): The 5,6-methylenedioxy group in MDAI significantly enhances its affinity for SERT, making it a potent serotonin and norepinephrine releaser with considerably weaker effects on dopamine release.[6]
-
Methoxy and Methyl Substitution (MMAI): The combination of a 5-methoxy and 6-methyl group in MMAI results in a highly selective serotonin-releasing agent, with over 100-fold lower potency at DAT and NET.[6]
-
Methoxy Substitution (5-MeO-AI): A single 5-methoxy substitution also confers selectivity for SERT, though to a lesser extent than the combined substitutions in MMAI.[6]
-
Experimental Protocols
The following are standardized protocols for assessing the monoamine-releasing properties of aminoindane derivatives.
In Vitro Monoamine Release Assay Using Rat Brain Synaptosomes
This in vitro method provides a reliable and high-throughput means of determining the potency and selectivity of compounds at monoamine transporters.
Caption: Workflow for in vitro monoamine release assay.
Step-by-Step Methodology:
-
Synaptosome Preparation:
-
Euthanize rats and rapidly dissect the brain regions of interest (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).
-
Homogenize the tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.
-
Resuspend and wash the pellet to obtain a purified synaptosomal preparation.[12]
-
-
Radiolabeling:
-
Incubate the synaptosomes with a low concentration of a ³H-labeled monoamine ([³H]DA, [³H]NE, or [³H]5-HT) to allow for uptake into the presynaptic terminals.
-
-
Release Assay:
-
Aliquot the radiolabeled synaptosomes into assay tubes.
-
Add varying concentrations of the test aminoindane derivative.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for monoamine release.
-
Terminate the assay by rapid filtration through glass fiber filters, which traps the synaptosomes but allows the released radiolabel to pass through.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radiolabel.
-
-
Data Analysis:
-
Quantify the amount of radioactivity remaining in the filters using a liquid scintillation counter.
-
Calculate the percentage of monoamine release at each drug concentration relative to a baseline (no drug) and a maximum (induced by a potent releasing agent like amphetamine or fenfluramine).
-
Plot the concentration-response curve and determine the EC₅₀ value using non-linear regression analysis.
-
In Vivo Microdialysis
In vivo microdialysis allows for the measurement of extracellular monoamine concentrations in specific brain regions of awake, freely moving animals, providing a more physiologically relevant assessment of a compound's effects.[13][14][15]
Step-by-Step Methodology:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.
-
Surgically implant a microdialysis probe into the brain region of interest.[13]
-
Allow the animal to recover from surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, connect the microdialysis probe to a syringe pump and a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[16]
-
Collect baseline dialysate samples to establish basal extracellular monoamine levels.
-
Administer the aminoindane derivative to the animal (e.g., via intraperitoneal injection).
-
Continue to collect dialysate samples at regular intervals.
-
-
Analysis of Dialysate:
-
Analyze the collected dialysate samples for their content of dopamine, norepinephrine, and serotonin using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[17]
-
-
Data Analysis:
-
Quantify the concentration of each monoamine in the dialysate samples.
-
Express the post-drug monoamine concentrations as a percentage of the baseline levels.
-
Plot the time course of the drug's effect on extracellular monoamine levels.
-
Safety and Toxicity Considerations
A critical aspect of the analysis of aminoindane derivatives is their potential for toxicity. The primary concern is the risk of serotonin syndrome, particularly with compounds that are potent serotonin releasers like MDAI and MMAI.[2][3][4][5] Serotonin syndrome is a potentially life-threatening condition caused by excessive serotonergic activity in the central nervous system.
Furthermore, while some aminoindane derivatives like MDAI were initially developed with the aim of reducing the neurotoxicity associated with MDMA, their long-term effects, especially with chronic use, are not well understood.[1] Some studies suggest that while they may be less neurotoxic than MDMA in acute, high doses, the potential for harm with repeated administration remains a concern.[1] In silico toxicology studies predict that compounds like 2-AI and its N-methylated derivative may have cardiovascular and pulmonary toxicity.[18]
Conclusion
The aminoindane scaffold provides a versatile platform for developing compounds with a wide range of effects on monoamine systems. The comparative analysis presented in this guide highlights the profound impact of subtle structural modifications on the potency and selectivity of these derivatives. 2-AI emerges as a catecholamine-selective releaser, whereas ring-substituted analogues like MDAI and MMAI exhibit a shift towards potent and, in the case of MMAI, highly selective serotonin release.[6]
A thorough understanding of these structure-activity relationships, coupled with robust experimental evaluation using both in vitro and in vivo models, is essential for any researcher in the field of neuroscience and drug development. The protocols and comparative data provided herein serve as a foundational resource for the continued investigation of aminoindane derivatives, whether for elucidating the fundamental mechanisms of monoamine neurotransmission or for the development of novel therapeutic agents.
References
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Halberstadt, A. L., Brandt, S. D., Walther, D., & Baumann, M. H. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Psychopharmacology, 236(3), 989–999. [Link]
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UNODC. (n.d.). Aminoindanes. United Nations Office on Drugs and Crime. [Link]
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PubMed. (2025). First toxicity profile of aminoindane-based new psychoactive substances: 2-aminoindane (2-AI, CAS: 2975-41-9) and N-Methyl-2-aminoindane (NM-2-AI, CAS: 24445-44-1) - comprehensive prediction of toxicological endpoints important from clinical and forensic perspective using in silico multi- approach. [Link]
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Bio-protocol. (2018). In vitro uptake assays in synaptosomes. [Link]
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National Center for Biotechnology Information. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. [Link]
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ResearchGate. (2017). (PDF) Analysis of synaptic vesicle endocytosis in synaptosomes by high-content screening. [Link]
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PubMed. (1991). A pharmacokinetic analysis of 3,4-methylenedioxymethamphetamine effects on monoamine concentrations in brain dialysates. [Link]
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Oxford Academic. (2005). Functional interactions between dopamine, serotonin and norepinephrine neurons: an in-vivo electrophysiological study in rats with monoaminergic lesions. [Link]
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A Head-to-Head Technical Comparison of 5,6-Dimethoxy-1-aminoindane HCl and MDMA for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 5,6-Dimethoxy-1-aminoindane Hydrochloride (5,6-DMAI) and 3,4-Methylenedioxymethamphetamine (MDMA). The objective is to equip researchers with the necessary data to make informed decisions regarding the selection of these compounds for preclinical and clinical research. This document synthesizes available data on their chemical properties, mechanisms of action, and physiological effects, supported by experimental protocols and visualizations.
Introduction: Chemical Structures and Properties
5,6-DMAI and MDMA are both psychoactive compounds with structural similarities, yet their distinct substitutions are anticipated to confer different pharmacological profiles. A foundational understanding of their chemical structures is paramount for interpreting their biological activities.
5,6-Dimethoxy-1-aminoindane HCl (5,6-DMAI) is a substituted aminoindane. While specific experimental data for 5,6-DMAI is limited in publicly accessible literature, its structure suggests it belongs to a class of compounds explored for their potential as research tools in neuroscience.
-
CAS Number: 83402-82-8
-
Molecular Formula: C₁₁H₁₅NO₂ · HCl
3,4-Methylenedioxymethamphetamine (MDMA) is a well-characterized empathogen and a substituted amphetamine.[1] It has been the subject of extensive research for its potential therapeutic applications, particularly in the context of post-traumatic stress disorder (PTSD).
-
Molecular Formula: C₁₁H₁₅NO₂
The primary structural difference lies in the aromatic ring substitutions: 5,6-DMAI possesses two methoxy groups, whereas MDMA has a methylenedioxy bridge. This variation is expected to significantly influence their interaction with monoamine transporters and receptors.
Mechanism of Action: A Comparative Overview
The psychoactive effects of both compounds are primarily mediated by their interaction with monoamine neurotransmitter systems, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE).
MDMA is a potent releaser and reuptake inhibitor of serotonin, with less pronounced effects on dopamine and norepinephrine.[1] This pronounced serotonergic activity is believed to be central to its characteristic empathogenic and prosocial effects. The interaction of MDMA with monoamine transporters has been extensively studied, revealing its role as a substrate for these transporters, leading to reverse transport of neurotransmitters.
5,6-DMAI , as a substituted aminoindane, is hypothesized to interact with monoamine transporters. While direct studies on 5,6-DMAI are scarce, research on related aminoindanes such as 5,6-methylenedioxy-2-aminoindane (MDAI) indicates that this class of compounds can act as monoamine reuptake inhibitors and releasing agents.[2][3] MDAI, for instance, shows a preference for the serotonin and norepinephrine transporters over the dopamine transporter.[2] Based on its structure, 5,6-DMAI is likely to exhibit a distinct profile of transporter interaction compared to MDMA, which warrants direct experimental investigation.
Signaling Pathway Visualization:
Caption: Comparative Signaling Pathways of MDMA and Hypothesized Pathways for 5,6-DMAI.
Quantitative Comparison of Monoamine Transporter Activity
To date, no direct comparative studies on the monoamine transporter activity of 5,6-DMAI and MDMA have been published. The following table presents known data for MDMA and highlights the data gap for 5,6-DMAI.
| Compound | SERT IC₅₀ (nM) | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | Source |
| MDMA | 390 | 1,500 | 610 | F. Hoffmann-La Roche Ltd |
| 5,6-DMAI | Data Not Available | Data Not Available | Data Not Available | - |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of transporter activity.
Experimental Protocols for Comparative Analysis
To address the current data gap, the following experimental protocols are proposed for a head-to-head comparison of 5,6-DMAI and MDMA.
In Vitro Monoamine Transporter Inhibition Assay
This protocol details a cell-based assay to determine the potency of 5,6-DMAI and MDMA in inhibiting serotonin, dopamine, and norepinephrine transporters.
Objective: To determine the IC₅₀ values of 5,6-DMAI and MDMA at SERT, DAT, and NET.
Materials:
-
HEK293 cells stably expressing human SERT, DAT, or NET.
-
[³H]-Serotonin, [³H]-Dopamine, or [³H]-Norepinephrine.
-
Test compounds: 5,6-DMAI HCl and MDMA HCl.
-
Assay buffer and scintillation fluid.
Procedure:
-
Culture HEK293 cells expressing the respective transporters to confluency in 96-well plates.
-
Prepare serial dilutions of 5,6-DMAI and MDMA.
-
Pre-incubate the cells with varying concentrations of the test compounds or vehicle control.
-
Add the respective radiolabeled neurotransmitter to initiate the uptake reaction.
-
Incubate for a specified time at 37°C.
-
Terminate the uptake by washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values using non-linear regression analysis.
Workflow Visualization:
Caption: Workflow for In Vitro Monoamine Transporter Inhibition Assay.
In Vivo Behavioral Assessment in a Rodent Model
This protocol outlines a study to compare the behavioral effects of 5,6-DMAI and MDMA in rats, focusing on locomotor activity and social interaction.
Objective: To characterize and compare the behavioral profiles of 5,6-DMAI and MDMA.
Animals: Male Sprague-Dawley rats.
Procedure:
-
Acclimate rats to the testing environment.
-
Administer 5,6-DMAI, MDMA, or vehicle control via intraperitoneal injection at various doses.
-
Locomotor Activity: Place individual rats in an open-field arena and record their horizontal and vertical movements for 60 minutes using an automated tracking system.
-
Social Interaction: Place pairs of rats (one treated, one untreated) in a novel arena and score social behaviors (e.g., sniffing, grooming, following) for a 15-minute period.
-
Analyze the data to compare dose-dependent effects on locomotor activity and social behavior between the two compounds.
Discussion and Future Directions
The current body of scientific literature presents a significant knowledge gap regarding the pharmacological properties of 5,6-Dimethoxy-1-aminoindane HCl. While its structural similarity to other psychoactive aminoindanes suggests potential activity at monoamine transporters, empirical data is required for a definitive characterization. In contrast, MDMA is a well-studied compound with a known mechanism of action and a defined physiological and psychological effects profile.
The proposed experimental protocols provide a framework for a rigorous head-to-head comparison of these two compounds. Such studies are crucial for:
-
Elucidating the Structure-Activity Relationship: Understanding how the dimethoxy substitution of 5,6-DMAI alters the pharmacological profile compared to the methylenedioxy group of MDMA.
-
Identifying Novel Research Tools: Determining if 5,6-DMAI possesses a unique pharmacological profile that could be valuable for specific neuroscience research applications.
-
Informing Drug Development: Providing foundational data for the potential development of novel therapeutic agents with improved efficacy or safety profiles.
Researchers are strongly encouraged to conduct these and other relevant studies to fully characterize 5,6-DMAI and enable a comprehensive and data-driven comparison with MDMA.
References
- Liechti, M. E., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(3), 237-246.
- Pinterova, N., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge.
- Wood, D. M., et al. (2013). MDAI (5,6-methylenedioxy-2-aminoindane; 'sparkle'; 'mindy') toxicity: a brief overview and update. Drug Testing and Analysis, 5(8), 649-652.
- Gatch, M. B., et al. (2016). Non-neurotoxic effects of MDAI and 5-IAI suggested that these aminoindans might display a safer risk profile compared to MDMA but recent animal studies indicated that MDAI can induce potentially life-threatening toxicity related to the serotonin syndrome. Psychopharmacology, 233(10), 1845-1855.
- Nichols, D. E. (1986). Differences between the mechanism of action of MDMA, MBDB, and the classic hallucinogens. Identification of a new therapeutic class: entactogens. Journal of Psychoactive Drugs, 18(4), 305-313.
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Chemsigma. (n.d.). 5,6-DIMETHOXY-1-AMINOINDANE HCL. Retrieved from [Link]
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Wikipedia. (n.d.). Entactogen. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 5,6-Dimethoxy-1-aminoindane HCl via NMR Spectroscopy
In the landscape of pharmaceutical research and drug development, the meticulous verification of a synthesized compound's purity and structure is a cornerstone of scientific rigor. For novel psychoactive compounds and research chemicals like 5,6-Dimethoxy-1-aminoindane Hydrochloride (5,6-DMAI HCl), ensuring the integrity of the molecular structure is paramount for both safety and efficacy in preclinical studies. This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the validation of 5,6-DMAI HCl purity.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful tool for the unambiguous structural elucidation and purity assessment of organic molecules.[1][2] Its ability to provide detailed information about the chemical environment of each atom within a molecule makes it uniquely suited for identifying the target compound and any potential impurities.[2]
The Foundational Role of NMR in Structural Verification
NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin will align with an external magnetic field and can be excited by radiofrequency pulses. The subsequent relaxation of these nuclei emits signals that are highly sensitive to their local electronic environment. For organic molecules, ¹H (proton) and ¹³C (carbon-13) NMR are the most informative.
The information gleaned from an NMR spectrum is multi-faceted:
-
Chemical Shift (δ): The position of a signal on the x-axis indicates the chemical environment of the nucleus.[3][4] Protons or carbons in different functional groups will resonate at characteristic chemical shifts.
-
Integration: The area under a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal.[5] This is a key feature for quantitative analysis.
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., doublet, triplet) is due to the influence of neighboring, non-equivalent nuclei.[3] This provides crucial information about the connectivity of atoms within the molecule.
Experimental Protocol: Acquiring High-Quality NMR Spectra of 5,6-Dimethoxy-1-aminoindane HCl
The following protocol outlines the steps for obtaining high-quality ¹H and ¹³C NMR spectra. The choice of solvent and concentration are critical for obtaining clear, well-resolved spectra. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents for amine hydrochlorides.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized 5,6-Dimethoxy-1-aminoindane HCl.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CD₃OD or DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters to consider include:
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay (d1): A longer delay (e.g., 5-10 seconds) is crucial for accurate integration in quantitative NMR (qNMR).
-
Number of Scans: 16-64 scans are usually sufficient for a good signal-to-noise ratio.
-
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be required.
-
-
Data Processing:
-
Apply a Fourier transform to the raw data.
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals in the ¹H NMR spectrum.
-
Perform baseline correction to ensure accurate integration.
-
Diagram of the NMR Analysis Workflow:
Caption: Workflow for NMR analysis of 5,6-Dimethoxy-1-aminoindane HCl.
Interpreting the NMR Spectra of 5,6-Dimethoxy-1-aminoindane HCl
The expected chemical shifts for the protons and carbons of 5,6-Dimethoxy-1-aminoindane HCl are crucial for confirming its structure. While exact values can vary slightly depending on the solvent and concentration, the following table provides a general guide.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for 5,6-Dimethoxy-1-aminoindane HCl
| Atom | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |
| H-1 | ~4.5 (triplet) | ~55 |
| H-2 | ~2.3-2.5 (multiplet) | ~30 |
| H-3 | ~2.8-3.0 (multiplet) | ~35 |
| H-4 | ~6.8 (singlet) | ~105 |
| H-7 | ~6.9 (singlet) | ~110 |
| 5-OCH₃ | ~3.8 (singlet) | ~56 |
| 6-OCH₃ | ~3.8 (singlet) | ~56 |
| C-3a | N/A | ~130 |
| C-7a | N/A | ~135 |
| C-5 | N/A | ~150 |
| C-6 | N/A | ~150 |
Note: These are approximate values and can be influenced by experimental conditions.
Diagram of 5,6-Dimethoxy-1-aminoindane Structure with Atom Numbering:
Caption: Molecular structure of 5,6-Dimethoxy-1-aminoindane.
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool, a comprehensive purity assessment often involves orthogonal methods.[6] The following table compares NMR with other common analytical techniques.
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Strengths | Limitations |
| NMR Spectroscopy | Nuclear spin in a magnetic field | - Unambiguous structure elucidation- Quantitative without a specific reference standard (qNMR)[7][8]- Detects a wide range of impurities | - Relatively low sensitivity- High initial instrument cost |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a mobile and stationary phase | - High sensitivity and resolution- Excellent for quantifying known impurities with reference standards | - Requires a chromophore for UV detection- Does not provide structural information on its own[9] |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | - Extremely high sensitivity- Provides molecular weight information | - Isomers can be difficult to distinguish- Ionization efficiency can vary significantly between compounds[10] |
| Elemental Analysis (EA) | Combustion to determine elemental composition | - Provides the empirical formula | - Does not distinguish between isomers- Insensitive to many impurities |
The Self-Validating Power of Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a highly accurate method for determining the absolute purity of a sample.[11] By adding a certified internal standard of known purity and concentration to the sample, the purity of the analyte can be calculated directly from the integral ratios of their respective signals.[6] This makes qNMR a self-validating system, as it does not rely on the response factor of the analyte, which is a significant advantage over chromatographic methods.[7]
Key Advantages of qNMR:
-
Primary Ratio Method: The signal intensity is directly proportional to the number of nuclei, making it a primary method of measurement.[8]
-
Universal Detection: Nearly all organic molecules can be detected and quantified.
-
No Reference Standard of the Analyte Needed: Purity can be determined using a certified internal standard of a different compound.[7]
Identifying and Quantifying Potential Impurities
During the synthesis of 5,6-Dimethoxy-1-aminoindane HCl, several impurities may arise, including:
-
Starting Materials: Unreacted precursors.
-
By-products: Products from side reactions.
-
Residual Solvents: Solvents used in the synthesis and purification steps.[12]
¹H NMR is particularly adept at identifying and quantifying these impurities. The presence of unexpected signals in the spectrum can indicate the presence of an impurity. By integrating the signals of both the main compound and the impurity, their relative molar ratio can be determined.
Conclusion
For the validation of synthesized 5,6-Dimethoxy-1-aminoindane HCl, NMR spectroscopy, particularly ¹H NMR, offers an unparalleled combination of structural elucidation and quantitative purity assessment. Its ability to provide a comprehensive molecular fingerprint makes it an indispensable tool for ensuring the identity and quality of research chemicals and active pharmaceutical ingredients. While complementary techniques like HPLC and MS provide valuable orthogonal data, NMR stands as the primary, self-validating method for confirming the integrity of the synthesized compound. The adoption of qNMR further strengthens this by providing a direct and accurate measure of absolute purity, a critical parameter in drug development and scientific research.
References
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- YouTube. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination.
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- Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
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- University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
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A Technical Guide to Correlating In Vitro Binding Affinity with In Vivo Efficacy for Aminoindane-Based Serotonin Releasing Agents
A Comparative Analysis Centered on 5-Methoxy-6-methyl-2-aminoindane (MMAI)
Introduction: The Quest for Selective Serotonergic Agents
In the landscape of neuropharmacology, the development of selective agents that can precisely modulate neurotransmitter systems is a paramount goal. Among these, selective serotonin releasing agents (SSRAs) represent a class of compounds with significant therapeutic potential for conditions like depression and anxiety-related disorders.[1] Unlike selective serotonin reuptake inhibitors (SSRIs), which indirectly increase synaptic serotonin by blocking its reabsorption, SSRAs directly stimulate the release of serotonin from presynaptic neurons.[2] This guide focuses on 5-Methoxy-6-methyl-2-aminoindane (MMAI), a prototypical SSRA developed in the 1990s by David E. Nichols' team at Purdue University.[3] Due to a scarcity of published data on 5,6-Dimethoxy-1-aminoindane HCl, this guide will instead provide a comprehensive analysis of the well-characterized MMAI, exploring the critical relationship between its in vitro receptor binding profile and its observed in vivo pharmacological effects.
This document will delve into the experimental methodologies used to characterize compounds like MMAI, present comparative data with other aminoindane analogs, and elucidate the causal links between molecular interactions and behavioral outcomes. The objective is to provide researchers, scientists, and drug development professionals with a framework for understanding and evaluating the in vitro-in vivo correlation of this important class of molecules.
Part 1: In Vitro Characterization: Quantifying Molecular Interactions
The initial step in characterizing a novel psychoactive compound is to determine its binding affinity for a panel of relevant biological targets. This provides a quantitative measure of the compound's potency and selectivity. For aminoindanes, the primary targets of interest are the plasma membrane monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[4]
Experimental Protocol: In Vitro Radioligand Binding Assay
This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the serotonin transporter.
Objective: To quantify the affinity of MMAI and comparator compounds for the human serotonin transporter (hSERT).
Materials:
-
HEK293 cells stably expressing hSERT.[5]
-
Cell membrane preparations from these cells.
-
Radioligand: [³H]citalopram (a high-affinity SERT ligand).
-
Test compounds: MMAI, 2-Aminoindane (2-AI), 5,6-Methylenedioxy-2-aminoindane (MDAI).
-
Assay buffer (e.g., Tris-HCl with appropriate salts).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Culture HEK293 cells expressing hSERT and harvest them. Homogenize the cells in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh buffer.[5]
-
Competitive Binding: In a 96-well plate, add the cell membrane preparation, a fixed concentration of [³H]citalopram, and varying concentrations of the test compound (e.g., MMAI) across a wide range (e.g., 10⁻¹⁰ M to 10⁻⁵ M).[5]
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[5]
-
Data Analysis: Plot the percentage of inhibition of [³H]citalopram binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for In Vitro Radioligand Binding Assay.
Comparative In Vitro Binding Data
The structural modifications across the aminoindane series significantly impact their binding affinity and selectivity for monoamine transporters.
| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity |
| MMAI | ~212 | >10,000 | >10,000 | >47-fold |
| 5-MeO-AI | Moderate | Low | Moderate | ~20-fold (vs DAT release) |
| MDAI | High | Low | High | ~10-fold (vs DAT release) |
| 2-AI | Low | High | High | ~0.1-fold |
Note: Data synthesized from multiple sources for comparative purposes. Absolute values may vary between studies. The selectivity for MMAI is noted as over 100-fold for release, which is a functional measure, while binding data also shows high selectivity.[3][4][6]
Interpretation of In Vitro Data:
The data clearly demonstrates the high selectivity of MMAI for the serotonin transporter. The addition of the 5-methoxy and 6-methyl groups to the 2-aminoindane core drastically increases affinity and selectivity for SERT while diminishing affinity for DAT and NET.[4] This profile predicts that the in vivo effects of MMAI should be predominantly driven by serotonergic mechanisms, with minimal contribution from dopamine or norepinephrine systems. This is in stark contrast to 2-AI, which is more akin to a classical psychostimulant with higher affinity for DAT and NET.[4]
Part 2: In Vivo Efficacy: Observing a Behavioral Fingerprint
In vivo studies are essential to understand how the in vitro binding profile of a compound translates into a physiological and behavioral response in a living organism. For SSRAs, this often involves characterizing a specific behavioral syndrome and using drug discrimination paradigms.
Experimental Protocol: In Vivo Drug Discrimination in Rats
This protocol describes a two-lever drug discrimination procedure, a sensitive assay for characterizing the subjective in vivo effects of psychoactive compounds.
Objective: To determine if the subjective effects of MMAI are similar to known serotonergic, dopaminergic, or hallucinogenic drugs.
Materials:
-
Operant conditioning chambers equipped with two levers.
-
Male Wistar rats.
-
Drugs for injection: MMAI (training drug), saline, and various test compounds (e.g., fenfluramine (5-HT releaser), amphetamine (DA/NE releaser), LSD (5-HT2A agonist)).
Methodology:
-
Training Phase: Food-deprived rats are trained to press one lever (the "drug" lever) after receiving an injection of MMAI (e.g., 1-2 mg/kg, i.p.) to receive a food reward. On alternate days, they are trained to press the other lever (the "saline" lever) after a saline injection to receive the same reward. This training continues until the rats reliably press the correct lever (>80% accuracy).
-
Data Analysis: The primary dependent variable is the percentage of responses on the drug-appropriate lever. A compound is considered to fully substitute for the training drug if it produces >80% drug-lever responding.
Caption: Workflow for In Vivo Drug Discrimination Assay.
Summary of In Vivo Findings for MMAI
-
Drug Discrimination:
-
MMAI establishes a discriminative stimulus in trained rats.[8]
-
This stimulus generalizes to other serotonin-releasing agents like fenfluramine but not to dopaminergic stimulants like amphetamine or hallucinogens like LSD.[8]
-
The discriminative effects of MMAI are blocked by pretreatment with the serotonin synthesis inhibitor p-chlorophenylalanine (PCPA) and attenuated by serotonin uptake inhibitors like fluoxetine, confirming that its effects are dependent on endogenous serotonin.[8]
-
-
Neuroendocrine Effects: MMAI increases plasma levels of hormones known to be regulated by serotonin, such as ACTH, corticosterone, and prolactin, further supporting its action as a functional 5-HT releaser in vivo.[9]
Part 3: Correlating In Vitro Affinity with In Vivo Efficacy
The high in vitro selectivity of MMAI for SERT translates directly and predictably into its in vivo pharmacological profile.
The Causal Chain: From Transporter Binding to Behavior
Caption: The In Vitro to In Vivo Causal Pathway for MMAI.
Analysis of the Correlation:
-
High Selectivity Predicts a "Clean" Serotonergic Profile: The in vitro data showing over 100-fold selectivity for SERT over DAT/NET is strongly correlated with the in vivo drug discrimination results.[3] MMAI does not substitute for amphetamine, which is predicted by its poor affinity for DAT and NET. This demonstrates a strong positive correlation between in vitro selectivity and in vivo subjective effects.
-
Potency as a Releaser Correlates with Behavioral Syndrome: The potent serotonin-releasing activity of MMAI is the direct cause of the observed in vivo behavioral syndrome. The specific behaviors, such as flat body posture, are classic indicators of a massive increase in synaptic serotonin.
-
Structure-Activity Relationship (SAR): Comparing MMAI with its analogs reinforces the correlation.
-
2-AI: Lacks the methoxy and methyl groups, has low SERT affinity but high DAT/NET affinity, and produces amphetamine-like stimulant effects in vivo.[4]
-
MDAI: The methylenedioxy ring confers higher SERT selectivity than 2-AI but less than MMAI. Its in vivo profile is a mix of serotonergic and some stimulant-like effects.[4]
-
MMAI: The specific combination of a 5-methoxy and 6-methyl group optimizes SERT selectivity, effectively eliminating dopaminergic activity and resulting in a highly specific in vivo serotonergic profile.[4]
-
Conclusion
The case of 5-Methoxy-6-methyl-2-aminoindane (MMAI) serves as an exemplary model for the successful correlation of in vitro binding data with in vivo efficacy. Its high affinity and selectivity for the serotonin transporter, as determined by in vitro assays, accurately predict its in vivo profile as a pure serotonin-releasing agent, devoid of the stimulant properties associated with less selective compounds. This strong in vitro-in vivo correlation underscores the power of a rational, structure-based approach to drug design. For researchers in the field, the study of MMAI and its analogs provides a clear and compelling guide on how specific chemical modifications can fine-tune pharmacological activity, leading to compounds with highly desirable and predictable in vivo effects.
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Marona-Lewicka D, Nichols DE (1994). "Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan". Eur J Pharmacol. 258 (1–2): 1–13. [Link]
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Wikipedia. "MMAI". Accessed January 19, 2026. [Link]
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Reaction Biology. "SERT Biochemical Binding Assay Service". Accessed January 19, 2026. [Link]
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Khatib, D., et al. (2018). "Pharmacokinetic and Pharmacodynamic Evaluation of 5-methoxy-2-aminoindane (MEAI): A New Binge-Mitigating Agent". PubMed. [Link]
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Blossom Analysis. "5-Methoxy-2-aminoindane Reverses Diet-Induced Obesity and Improves Metabolic Parameters in Mice: A Potential New Class of Antiobesity Therapeutics". Accessed January 19, 2026. [Link]
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van der Veen, B., et al. (2025). "Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor". Analytical Chemistry. [Link]
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Li, Q., et al. (1996). "Neuroendocrine pharmacology of three serotonin releasers: 1-(1,3-benzodioxol-5-yl)-2-(methylamino)butane (MBDB), 5-methoxy-6-methyl-2-aminoindan (MMAi) and p-methylthioamphetamine (MTA)". PubMed. [Link]
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Canary, C., et al. (2019). "2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors". PubMed Central. [Link]
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Niello, M., et al. (2022). "Serotonin-releasing agents with reduced off-target effects". PubMed. [Link]
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Petty, F., et al. (1994). "In vivo serotonin release and learned helplessness". PubMed. [Link]
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Niello, M., et al. (2022). "Serotonin-releasing agents with reduced off-target effects". ResearchGate. [Link]
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Niello, M., et al. (2022). "(PDF) Serotonin-releasing agents with reduced off-target effects". ResearchGate. [Link]
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Terhune, D. B., et al. (2024). "Direct serotonin release in humans shapes aversive learning and inhibition". PubMed Central. [Link]
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Pinterova, N., et al. (2017). "Synthetic Aminoindanes: A Summary of Existing Knowledge". PubMed. [Link]
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Marona-Lewicka, D., & Nichols, D. E. (1994). "Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan". PubMed. [Link]
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Agatonovic-Kustrin, S., et al. (2009). "Structure-activity relationships for serotonin transporter and dopamine receptor selectivity". PubMed. [Link]
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Stocking, E. M., et al. (2010). "Exploration of structure-activity relationships for dual serotonin transporter reuptake inhibitors-histamine H3 receptor antagonists". PubMed. [Link]
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A Comparative Analysis of 5,6-Methylenedioxy-2-aminoindane (MDAI) and Classical Serotonin Releasing Agents
This guide provides an in-depth, objective comparison of 5,6-Methylenedioxy-2-aminoindane (MDAI) against established serotonin releasing agents (SRAs) such as 3,4-methylenedioxymethamphetamine (MDMA) and fenfluramine. The content herein is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic systems.
Introduction: The Rationale for Benchmarking
The serotonin transporter (SERT) is a critical regulator of serotonergic neurotransmission and a primary target for a wide array of therapeutic agents and psychoactive compounds.[1][2] Serotonin releasing agents, a class of compounds that induce the non-exocytotic release of serotonin from neurons, have been a subject of intense research due to their unique pharmacological profiles and potential therapeutic applications, ranging from appetite suppression to adjuncts in psychotherapy.[3]
5,6-Methylenedioxy-2-aminoindane (MDAI) is a rigid analogue of MDMA, developed in the 1990s by a team led by David E. Nichols at Purdue University.[4][5] Its structural constraint, a cyclized alkyl chain, was hypothesized to alter its interaction with monoamine transporters, potentially reducing the dopaminergic activity and associated neurotoxicity observed with MDMA.[4][6] This guide aims to critically evaluate this hypothesis by benchmarking MDAI's pharmacological properties against the well-characterized SRAs, MDMA and fenfluramine.
Mechanism of Action: A Shared Pathway of Serotonin Efflux
Serotonin releasing agents share a common mechanism of action that involves hijacking the natural function of the serotonin transporter.[7] Unlike reuptake inhibitors which block the transporter from the outside, SRAs are substrates for the transporter.[7] They are transported into the presynaptic neuron, leading to a cascade of events that ultimately reverses the direction of serotonin transport, causing a significant efflux of serotonin into the synaptic cleft.[1][8] This process is independent of neuronal firing and vesicular release.
The interaction of SRAs with the serotonin transporter is a complex process influenced by ion gradients, particularly sodium and chloride ions.[8][9] The influx of the SRA disrupts the vesicular storage of serotonin and triggers a transporter-mediated exchange, effectively pumping serotonin out of the neuron.[10]
Figure 1: Generalized mechanism of action for serotonin releasing agents at the presynaptic terminal.
Comparative Pharmacological Profiles
The defining characteristics of a serotonin releasing agent are its affinity for the monoamine transporters (SERT, DAT, NET) and its potency in inducing release at these transporters. An ideal research tool would exhibit high selectivity for SERT to minimize off-target effects.
| Compound | SERT Affinity (Ki, nM) | DAT Affinity (Ki, nM) | NET Affinity (Ki, nM) | 5-HT Release (EC50, nM) | DA Release (EC50, nM) | NE Release (EC50, nM) |
| MDAI | ~212 | >10,000 | >10,000 | Potent | Weak | Moderate |
| MDMA | High | Moderate | Moderate | Potent | Moderate | Potent |
| Fenfluramine | High | Weak | Weak | Potent | Very Weak | Weak |
| PAL-287 | 3.4 | 12.6 | 11.1 | N/A | N/A | N/A |
Note: The table above represents a qualitative summary based on available literature. Precise values can vary between different assay conditions and experimental setups.
MDAI demonstrates a favorable profile as a selective serotonin and norepinephrine releasing agent, with significantly less activity at the dopamine transporter compared to MDMA.[11] This reduced dopaminergic component is thought to underlie its reported lack of stimulant properties and potentially lower abuse liability.[6] Fenfluramine is a potent serotonin releasing agent with some action as a norepinephrine releasing agent, particularly through its active metabolite, norfenfluramine.[10] PAL-287 is a potent triple releasing agent, included here for context as a non-selective compound.[12]
Experimental Protocols: A Guide to In Vitro Characterization
To ensure the trustworthiness and reproducibility of comparative data, standardized and well-validated experimental protocols are essential. Below are outlines for key in vitro assays used to characterize serotonin releasing agents.
1. Radioligand Binding Assay for Monoamine Transporters
This assay determines the affinity of a test compound for the serotonin, dopamine, and norepinephrine transporters.
-
Objective: To determine the equilibrium dissociation constant (Ki) of MDAI and benchmark compounds for hSERT, hDAT, and hNET.
-
Principle: A competitive binding assay where the test compound competes with a known radioligand for binding to the transporter expressed in cell membranes.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing human SERT, DAT, or NET.
-
Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).
-
Unlabeled ligands for determining non-specific binding (e.g., 10 µM Citalopram for SERT, 10 µM Cocaine for DAT, 10 µM Desipramine for NET).
-
Test compounds (MDAI, MDMA, Fenfluramine).
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, incubate cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand).
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding and plot against the concentration of the test compound to determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[13]
-
Figure 2: Workflow for a competitive radioligand binding assay to determine transporter affinity.
2. In Vitro Serotonin Release Assay
This functional assay measures the ability of a compound to induce the release of a pre-loaded radiolabeled neurotransmitter from synaptosomes or cells expressing the transporter.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of MDAI and benchmark compounds to induce serotonin release via hSERT.
-
Principle: Synaptosomes (resealed nerve terminals) or cells expressing the transporter are pre-loaded with a radiolabeled neurotransmitter ([³H]5-HT). The amount of radioactivity released into the supernatant after exposure to the test compound is measured.
-
Materials:
-
Rat brain synaptosomes or HEK293 cells expressing hSERT.
-
[³H]Serotonin ([³H]5-HT).
-
Test compounds (MDAI, MDMA, Fenfluramine).
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Prepare synaptosomes or culture cells expressing hSERT.
-
Pre-load the synaptosomes/cells with [³H]5-HT.
-
Wash the preparations to remove excess extracellular [³H]5-HT.
-
Expose the pre-loaded synaptosomes/cells to varying concentrations of the test compounds for a defined period.
-
Separate the supernatant from the synaptosomes/cells by centrifugation or filtration.
-
Measure the radioactivity in the supernatant and in the cell/synaptosome pellet (to determine total pre-load).
-
Calculate the percentage of [³H]5-HT released for each concentration of the test compound.
-
Plot the percentage release against the concentration of the test compound to determine the EC50 and Emax.
-
In Vivo Correlates: Microdialysis Studies
While in vitro assays provide crucial mechanistic data, in vivo studies are necessary to understand the physiological effects of these compounds. Intracerebral microdialysis is a powerful technique for measuring real-time changes in extracellular neurotransmitter levels in the brains of awake, freely moving animals.[14][15][16] Studies using this technique can confirm the serotonin-releasing effects of MDAI and its comparators in a physiological context.[17]
Discussion and Future Directions
The available data suggests that 5,6-Methylenedioxy-2-aminoindane (MDAI) is a selective serotonin and norepinephrine releasing agent with a significantly lower propensity to release dopamine compared to MDMA.[11] This pharmacological profile makes it a valuable tool for researchers investigating the specific roles of serotonin and norepinephrine in various physiological and pathological processes, without the confounding effects of significant dopamine release.
Future research should focus on a head-to-head comparison of MDAI, MDMA, and fenfluramine in a standardized panel of in vitro and in vivo assays. This would provide a more definitive quantitative comparison of their potencies and selectivities. Additionally, exploring the downstream signaling consequences of release mediated by these different agents would provide a more complete picture of their neuropharmacological effects. The potential for off-target effects, such as interactions with serotonin receptors or monoamine oxidase, should also be systematically investigated.[18]
Conclusion
5,6-Methylenedioxy-2-aminoindane (MDAI) presents a distinct pharmacological profile compared to classical serotonin releasing agents like MDMA and fenfluramine. Its selectivity for the serotonin and norepinephrine transporters over the dopamine transporter makes it a valuable research compound for dissecting the contributions of these neurotransmitter systems to behavior and physiology. The experimental protocols outlined in this guide provide a framework for the rigorous and objective comparison of MDAI and other novel serotonin releasing agents.
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Naphthylaminopropane - Wikipedia. [Link]
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In Vivo Measurement of Hypothalamic Serotonin Release by Intracerebral Microdialysis: Significant Enhancement by Immobilization Stress in Rats - PubMed. [Link]
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Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC. [Link]
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In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - NIH. [Link]
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Fenfluramine - Wikipedia. [Link]
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IN VIVO MONITORING OF NEUROTRANSMITTER SEROTONIN AND DOPAMINE IN THE STRIATUM OF FREELY-MOVING RATS WITH ONE MINUTE TEMPORAL RES. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5,6-Dimethoxy-1-aminoindane HCl
This guide provides essential safety and logistical information for the proper disposal of 5,6-Dimethoxy-1-aminoindane Hydrochloride (5,6-DM-1-AI HCl). As a crucial compound in neuroscience research and drug development, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document is intended for researchers, scientists, and drug development professionals, offering a framework built on expertise, trustworthiness, and authoritative scientific principles.
Hazard Identification and Risk Assessment
-
Respiratory Irritation : May cause respiratory irritation.[3][4]
-
Aquatic Toxicity : Potentially toxic to aquatic life.
Given these potential hazards, 5,6-Dimethoxy-1-aminoindane HCl and any materials contaminated with it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]
Regulatory Framework: A "Cradle-to-Grave" Approach
In the United States, the management of hazardous waste is primarily governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[7][8] The RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which tracks the waste from its point of generation to its final disposal.[9][10] Generators of hazardous waste are legally responsible for ensuring it is properly identified, managed, and treated prior to recycling or disposal.[10][11] This guide aligns with the principles set forth by the EPA and other occupational safety bodies like the National Institute for Occupational Safety and Health (NIOSH).[12][13][14]
Core Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the necessary steps for the safe and compliant disposal of 5,6-Dimethoxy-1-aminoindane HCl waste.
Step 1: Waste Identification and Classification
The first crucial step is to correctly identify the waste. Any of the following should be considered hazardous waste:
-
Unused or expired 5,6-Dimethoxy-1-aminoindane HCl.
-
Solutions containing 5,6-Dimethoxy-1-aminoindane HCl.
-
Contaminated labware (e.g., vials, pipette tips, gloves, bench paper).
-
Spill cleanup materials.
According to 40 CFR § 262.11, the generator must determine if the waste is hazardous.[11] Given the toxicological profile of similar compounds, it is prudent to manage all 5,6-Dimethoxy-1-aminoindane HCl waste as hazardous.
Step 2: Segregation and Storage in Satellite Accumulation Areas (SAAs)
Proper segregation is critical to prevent dangerous chemical reactions.[15]
-
Solid Waste : Collect contaminated solids (gloves, weigh boats, paper towels) in a designated, clearly labeled hazardous waste container. This should be a robust container with a secure lid, such as a plastic pail or a double-lined cardboard box.
-
Liquid Waste : Collect liquid waste containing 5,6-Dimethoxy-1-aminoindane HCl in a dedicated, compatible container (e.g., a high-density polyethylene (HDPE) carboy). The container must have a tight-fitting screw cap.[16][17]
-
Incompatible Materials : Store 5,6-Dimethoxy-1-aminoindane HCl waste away from strong oxidizing agents, strong acids, and strong bases.[2][5]
-
Storage Location : Waste must be stored at or near the point of generation in what regulations define as a "Satellite Accumulation Area" (SAA).[16] The SAA must be under the control of the operator of the process generating the waste.
Step 3: Container Management and Labeling
Proper container management is a cornerstone of laboratory safety and regulatory compliance.
-
Container Condition : Use containers that are in good condition and not leaking.[17]
-
Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when adding waste.[16][17] This prevents the release of vapors and reduces the risk of spills.
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "5,6-Dimethoxy-1-aminoindane HCl".[17] If it is a mixture, list all components and their approximate percentages. Do not use abbreviations or chemical formulas.[15] The date of first waste accumulation must also be on the label.
Step 4: Arranging Final Disposal
The final disposal of hazardous waste must be handled by professionals.
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[18]
-
Licensed Disposal Company : The EHS office will arrange for a licensed and approved hazardous waste disposal company to transport and dispose of the material in accordance with all federal, state, and local regulations.[15][18]
Spill and Decontamination Procedures
In the event of a spill, immediate and correct action is vital.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the area.
-
Don PPE : Before cleaning, don appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the Spill :
-
Clean the Area : Once the bulk of the spill is collected, decontaminate the area with a suitable cleaning agent and water. Collect all cleanup materials (absorbent pads, wipes, etc.) as hazardous waste.
-
Dispose of Waste : Place all contaminated materials, including PPE, into a sealed and labeled hazardous waste container for disposal.
Quantitative Disposal Parameters and PPE Summary
The following table summarizes key operational parameters and personal protective equipment for handling and disposing of 5,6-Dimethoxy-1-aminoindane HCl waste.
| Parameter | Guideline | Rationale & Citations |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles with side shields, lab coat. | To prevent skin and eye contact with the hazardous material.[1][2][3] |
| Waste Container Type (Liquid) | High-Density Polyethylene (HDPE) or other compatible plastic carboy with a screw cap. | To ensure chemical compatibility and prevent leaks. Hydrofluoric acid is an example of a chemical that cannot be stored in glass.[15] |
| Waste Container Type (Solid) | Puncture-resistant container with a plastic liner and a secure lid. | To safely contain contaminated sharps and other solid waste. |
| Container Fill Level | Do not fill liquid waste containers beyond 70-80% capacity. | To allow for vapor expansion and prevent spills from overfilling.[15] |
| Satellite Accumulation Area (SAA) Limit | Max 55 gallons of hazardous waste or 1 quart of acutely hazardous (P-listed) waste. | Regulatory limit set by the EPA.[17] |
| Waste Segregation | Store separately from strong oxidizing agents, acids, and bases. | To prevent potentially violent chemical reactions.[5][16] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials related to 5,6-Dimethoxy-1-aminoindane HCl.
Caption: Decision workflow for the disposal of 5,6-Dimethoxy-1-aminoindane HCl.
References
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- Hazardous Waste. (n.d.). US EPA.
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Mastering Safety: A Guide to Personal Protective Equipment for Handling 5,6-Dimethoxy-1-aminoindane HCl
For Researchers, Scientists, and Drug Development Professionals
As a novel research chemical, 5,6-Dimethoxy-1-aminoindane HCl requires a cautious and informed approach to laboratory handling. While a comprehensive, peer-reviewed safety profile for this specific compound is not yet widely established, its structural similarities to other aminoindanes and its nature as a powdered amine hydrochloride salt necessitate stringent adherence to safety protocols. This guide provides a framework for the safe handling of 5,6-Dimethoxy-1-aminoindane HCl, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). The principles outlined here are based on established best practices for handling research chemicals with unknown toxicological profiles.
Hazard Identification and Risk Assessment: The "Why" Behind the "How"
5,6-Dimethoxy-1-aminoindane HCl is an organic compound that, like many amine hydrochlorides, should be handled as a potentially hazardous substance.[1] The primary risks associated with this and similar compounds in a powdered form include:
-
Inhalation: Fine powders can easily become airborne, posing a risk of respiratory irritation or systemic toxicity if inhaled.[2]
-
Skin and Eye Contact: Direct contact can lead to irritation, and for some amines, allergic reactions or absorption through the skin.[3][4]
-
Ingestion: Accidental ingestion of even small quantities of a potent research chemical can be harmful.[5]
Given the limited specific toxicity data for 5,6-Dimethoxy-1-aminoindane HCl, a conservative approach to risk mitigation is essential. The operational plan should always aim to minimize the possibility of exposure through these routes.
The Core of Safety: Personal Protective Equipment (PPE)
The selection of PPE is your first and most critical line of defense. The following table summarizes the recommended PPE for handling 5,6-Dimethoxy-1-aminoindane HCl.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Transport | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Weighing and Aliquoting (in a fume hood) | Chemical splash goggles | Double-gloving with nitrile gloves is recommended | Fully fastened lab coat | Use of a certified chemical fume hood is mandatory.[2] |
| Solution Preparation and Handling | Chemical splash goggles or face shield | Nitrile gloves | Lab coat | Work in a well-ventilated area or fume hood. |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or coveralls | Air-purifying respirator with appropriate cartridges may be necessary for large spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure.
3.1. Preparation and Area Designation
-
Designate a specific area for handling 5,6-Dimethoxy-1-aminoindane HCl, preferably within a certified chemical fume hood.[6]
-
Cover the work surface with absorbent, disposable bench paper.[6]
-
Ensure that an eyewash station and safety shower are readily accessible.
3.2. Weighing the Compound
-
Don PPE: Before handling the primary container, put on a lab coat, nitrile gloves, and chemical splash goggles.
-
Work in a Fume Hood: All manipulations of the powdered compound must be performed inside a chemical fume hood to control airborne particles.[2]
-
Tare a Sealed Container: To avoid contaminating a balance, pre-weigh a sealable container (e.g., a vial with a screw cap).[6]
-
Aliquot the Powder: Inside the fume hood, carefully transfer the desired amount of 5,6-Dimethoxy-1-aminoindane HCl to the tared container.
-
Seal and Weigh: Securely close the container before removing it from the fume hood to weigh it.
-
Clean Up: After weighing, decontaminate the spatula and any other equipment used. Wipe down the work surface within the fume hood.
3.3. Solution Preparation
-
Add Solvent in the Fume Hood: Return the sealed container with the weighed powder to the fume hood.
-
Dissolve: Carefully add the desired solvent to the container. Keep the container opening pointed away from your face.
-
Mix: Seal the container and mix by gentle swirling or vortexing until the compound is fully dissolved.
Below is a diagram illustrating the safe handling workflow for 5,6-Dimethoxy-1-aminoindane HCl.
Caption: Workflow for the safe handling of 5,6-Dimethoxy-1-aminoindane HCl.
Disposal Plan: Responsibility from Cradle to Grave
Proper disposal is a critical component of the chemical handling lifecycle. All waste generated from handling 5,6-Dimethoxy-1-aminoindane HCl should be treated as hazardous chemical waste.[2]
4.1. Waste Segregation
-
Solid Waste: This includes any unused compound, contaminated gloves, bench paper, and plasticware. Collect this waste in a clearly labeled, sealed hazardous waste container.[5]
-
Liquid Waste: Solutions of 5,6-Dimethoxy-1-aminoindane HCl and any solvents used for rinsing glassware should be collected in a separate, appropriately labeled hazardous liquid waste container.
-
Sharps Waste: Any needles or other sharps used should be disposed of in a designated sharps container.
4.2. Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("5,6-Dimethoxy-1-aminoindane HCl"), and the primary hazards (e.g., "Irritant," "Harmful if Swallowed").[2]
-
Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[1]
4.3. Final Disposal
-
Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5][7]
-
Never dispose of 5,6-Dimethoxy-1-aminoindane HCl, in either solid or liquid form, down the drain or in the regular trash.[7]
By implementing these comprehensive safety and disposal procedures, you can mitigate the potential risks associated with handling 5,6-Dimethoxy-1-aminoindane HCl and ensure a safe laboratory environment for yourself and your colleagues.
References
- Benchchem. (n.d.). Proper Disposal of Dimethylamine Hydrochloride: A Step-by-Step Guide.
- Benchchem. (n.d.). Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide.
- Enamine. (n.d.). Safety Data Sheet.
- Duke University. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders.
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
- TCI Chemicals. (2024, November 22). Safety Data Sheet.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

